Aniline;heptanal
Description
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Structure
2D Structure
Properties
IUPAC Name |
aniline;heptanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O.C6H7N/c1-2-3-4-5-6-7-8;7-6-4-2-1-3-5-6/h7H,2-6H2,1H3;1-5H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLNJBOMKAYJLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=O.C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
9003-50-3 | |
| Record name | Heptanal, polymer with benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID601009102 | |
| Record name | Heptanal--aniline (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601009102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
9003-50-3 | |
| Record name | Heptanal, polymer with benzenamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009003503 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heptanal, polymer with benzenamine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Heptanal--aniline (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601009102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Heptanal, oligomeric reaction products with aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.518 | |
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Foundational & Exploratory
The Aniline-Heptanal Reaction: A Deep Dive into its Core Mechanism and Secondary Reactivity
For Immediate Release
[CITY, STATE] – [DATE] – In the intricate world of organic synthesis, the reaction between primary amines and aldehydes to form imines, or Schiff bases, serves as a fundamental cornerstone. This in-depth technical guide provides a comprehensive examination of the reaction mechanism between aniline and heptanal, a classic example of this transformation. Tailored for researchers, scientists, and drug development professionals, this document elucidates the core chemical processes, explores potential secondary reactions, and offers insights into the experimental considerations for this versatile reaction.
Core Reaction Mechanism: Imine Formation
The reaction between aniline and heptanal proceeds via a nucleophilic addition-elimination pathway to yield N-heptylideneaniline, an imine. The reaction is typically facilitated by acid catalysis, which enhances the electrophilicity of the heptanal carbonyl carbon.
The mechanism can be dissected into two principal stages:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of aniline attacks the electrophilic carbonyl carbon of heptanal. This is often preceded by the protonation of the carbonyl oxygen under acidic conditions, which significantly increases the carbonyl carbon's susceptibility to nucleophilic attack. This initial addition results in the formation of a tetrahedral intermediate known as a hemiaminal or carbinolamine.
-
Dehydration: The hemiaminal intermediate is generally unstable and readily undergoes dehydration to form the stable imine. The hydroxyl group of the hemiaminal is protonated by the acid catalyst, converting it into a good leaving group (water). Subsequently, the lone pair on the nitrogen atom facilitates the elimination of water, forming a carbon-nitrogen double bond. A final deprotonation step regenerates the acid catalyst and yields the final imine product.
The overall reaction is reversible. To drive the equilibrium towards the formation of the imine, it is common practice to remove the water formed during the reaction, often through azeotropic distillation with a Dean-Stark apparatus or by using dehydrating agents.[1]
Experimental Protocols
While specific quantitative data such as reaction kinetics for the aniline-heptanal system are not extensively detailed in publicly available literature, general experimental procedures for imine synthesis are well-established and can be adapted.
General Protocol for Imine Synthesis:
A common laboratory procedure involves the reaction of an aldehyde with a primary amine in the presence of an acid catalyst.[1][2] The removal of water is crucial for achieving high yields.[1]
| Parameter | Typical Condition | Notes |
| Reactants | Aniline (1 eq.), Heptanal (1-1.2 eq.) | A slight excess of the aldehyde can help drive the reaction to completion. |
| Catalyst | p-Toluenesulfonic acid (catalytic amount) | Other acids like acetic acid or hydrochloric acid can also be used. The pH should be mildly acidic (around 4-5) to avoid protonation of the amine nucleophile.[1] |
| Solvent | Toluene, Benzene, or Hexane | A solvent that forms an azeotrope with water is ideal for use with a Dean-Stark apparatus. |
| Temperature | Reflux | Heating is required to facilitate both the reaction and the azeotropic removal of water. |
| Water Removal | Dean-Stark apparatus, molecular sieves | Essential for shifting the equilibrium towards the product.[2] |
| Work-up | Removal of solvent under reduced pressure, followed by distillation or recrystallization of the product. | Purification method depends on the physical state of the resulting imine. |
Logic of the Reaction Pathway
The following diagram illustrates the logical progression of the aniline-heptanal reaction, from starting materials to the final imine product.
Caption: Logical flow of the aniline-heptanal reaction.
Secondary Reactivity: Oligomerization and Aldol-Type Condensation
A crucial aspect of the aniline-heptanal reaction is the potential for the initially formed N-heptylideneaniline to undergo further reactions, leading to the formation of oligomeric or polymeric products. This is supported by the existence of a CAS number (9003-50-3) for "Heptanal, oligomeric reaction products with aniline".
A plausible mechanism for this oligomerization is a self-condensation of the imine, proceeding through an enamine intermediate in a manner analogous to an aldol condensation.
Proposed Mechanism for Dimerization:
-
Tautomerization: The N-heptylideneaniline can tautomerize to its enamine form. This equilibrium, while typically favoring the imine, provides a nucleophilic enamine intermediate.
-
Nucleophilic Attack: The enamine, acting as a nucleophile, can attack the electrophilic carbon of the imine double bond of another N-heptylideneaniline molecule.
-
Proton Transfer and Elimination: Subsequent proton transfers and elimination of aniline can lead to the formation of a larger, conjugated system.
This process can theoretically continue, leading to the formation of higher oligomers. The propensity for such side reactions is a critical consideration for researchers aiming to isolate the monomeric imine in high purity.
Signaling Pathway of the Core Reaction
The following diagram visualizes the key steps and intermediates in the acid-catalyzed formation of N-heptylideneaniline.
Caption: Aniline-heptanal imine formation pathway.
Characterization of N-heptylideneaniline
The structure of the synthesized N-heptylideneaniline can be confirmed using a combination of spectroscopic techniques.
| Technique | Expected Observations |
| Infrared (IR) Spectroscopy | - Disappearance of the C=O stretching band from heptanal (around 1715 cm⁻¹).- Disappearance of the N-H stretching bands from aniline (around 3300-3500 cm⁻¹).- Appearance of a C=N stretching band (around 1640-1690 cm⁻¹). |
| ¹H NMR Spectroscopy | - A characteristic signal for the imine proton (-CH=N-) in the downfield region.- Signals corresponding to the aromatic protons of the aniline ring and the aliphatic protons of the heptyl group. |
| ¹³C NMR Spectroscopy | - A signal for the imine carbon (-C=N-) in the downfield region (typically >160 ppm).- Signals for the carbons of the aromatic ring and the heptyl chain. |
| Mass Spectrometry (MS) | - A molecular ion peak corresponding to the molecular weight of N-heptylideneaniline (C₁₃H₁₉N, MW ≈ 189.30 g/mol ). |
Conclusion
The reaction between aniline and heptanal is a classic example of imine synthesis, a fundamental transformation in organic chemistry. While the primary reaction mechanism leading to N-heptylideneaniline is well-understood, the potential for subsequent oligomerization via aldol-type condensation presents both a challenge and an opportunity for further research. A thorough understanding of the reaction conditions and the underlying mechanisms is paramount for controlling the reaction outcome and for the successful application of this chemistry in the synthesis of more complex molecules in the pharmaceutical and materials science industries. Further investigation into the kinetics and optimization of this specific reaction, as well as the definitive characterization of the resulting oligomers, would be a valuable contribution to the field.
References
An In-Depth Technical Guide to the Formation of Schiff Bases from Aniline and Heptanal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of the Schiff base N-heptylideneaniline, formed from the condensation reaction of aniline and heptanal. This document details the underlying reaction mechanism, provides adaptable experimental protocols, summarizes key quantitative data, and explores the relevance of this class of compounds in medicinal chemistry.
Core Concepts: The Chemistry of Schiff Base Formation
Schiff bases, or imines, are compounds characterized by a carbon-nitrogen double bond (C=N).[1][2] The formation of a Schiff base from an aldehyde or ketone and a primary amine is a reversible nucleophilic addition-elimination reaction.[1][3] The reaction is typically catalyzed by either an acid or a base, or can be driven by the removal of water.[3]
The mechanism of Schiff base formation proceeds in two main stages:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine (aniline) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde (heptanal). This results in the formation of a tetrahedral intermediate called a carbinolamine.[1]
-
Dehydration: The carbinolamine is unstable and subsequently eliminates a molecule of water to form the stable imine. This dehydration step is the rate-determining step and is often facilitated by acid or base catalysis.[1]
Mildly acidic conditions (pH 4-5) are often optimal, as a high acid concentration can protonate the amine, rendering it non-nucleophilic.[1]
Reaction Schematics and Logical Workflows
The following diagrams illustrate the chemical processes involved in the formation of N-heptylideneaniline.
Experimental Protocols
General Protocol 1: Room Temperature Synthesis with a Heterogeneous Catalyst
This protocol is adapted from a procedure using Amberlyst® 15 as a catalyst for imine synthesis under solvent-free conditions.[2]
Materials:
-
Aniline (1.0 mmol)
-
Heptanal (1.1 mmol)
-
Amberlyst® 15 (0.2 g)
-
Diethyl ether or other suitable solvent for work-up
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, combine aniline (1.0 mmol) and heptanal (1.1 mmol).
-
Add Amberlyst® 15 (0.2 g) to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, add diethyl ether (5-10 mL) to the reaction mixture.
-
Filter the mixture to remove the catalyst.
-
Wash the catalyst with additional diethyl ether.
-
Combine the organic filtrates and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography if necessary.
General Protocol 2: Reflux with Acid Catalyst
This protocol is a more traditional approach involving heating under reflux with a catalytic amount of acid.
Materials:
-
Aniline (10 mmol)
-
Heptanal (10 mmol)
-
Ethanol or Methanol (50 mL)
-
Glacial acetic acid (2-3 drops)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve aniline (10 mmol) in ethanol (25 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
In a separate beaker, dissolve heptanal (10 mmol) in ethanol (25 mL).
-
Add the heptanal solution to the aniline solution with stirring.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture.
-
Heat the mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude product.
-
Purify as needed.
Quantitative Data and Characterization
Specific quantitative data for N-heptylideneaniline is not extensively reported. However, based on the characterization of similar Schiff bases, the following data can be anticipated.
Expected Yield and Physicochemical Properties
| Parameter | Expected Value/Property |
| Yield | 70-95% (highly dependent on the protocol) |
| Physical State | Likely a liquid or low-melting solid at room temperature |
| Color | Colorless to pale yellow |
| Solubility | Soluble in common organic solvents (e.g., ethanol, methanol, acetone, DMF, DMSO) |
Spectroscopic Data
The following table summarizes the expected key spectroscopic features for the characterization of N-heptylideneaniline.
| Spectroscopic Technique | Key Feature | Expected Chemical Shift / Wavenumber |
| FTIR | C=N (imine) stretch | 1620-1650 cm⁻¹ |
| C-H (aromatic) stretch | ~3000-3100 cm⁻¹ | |
| C-H (aliphatic) stretch | ~2850-2960 cm⁻¹ | |
| ¹H NMR | -CH=N- (azomethine proton) | δ 8.0-8.5 ppm (triplet) |
| Aromatic protons | δ 6.8-7.5 ppm (multiplet) | |
| -N-CH₂- (methylene adjacent to N) | δ 3.4-3.7 ppm (multiplet) | |
| Aliphatic protons (rest of the chain) | δ 0.8-1.7 ppm (multiplets) | |
| Terminal -CH₃ | δ ~0.9 ppm (triplet) | |
| ¹³C NMR | -C=N- (azomethine carbon) | δ 160-170 ppm |
| Aromatic carbons | δ 120-150 ppm | |
| Aliphatic carbons | δ 14-40 ppm |
Applications in Drug Development and Medicinal Chemistry
Schiff bases are a versatile class of compounds with a wide range of biological activities, making them valuable scaffolds in drug discovery.[1][2][3][4][5] The imine group is often critical for their biological functions.[1]
Reported biological activities of various Schiff bases include:
-
Antibacterial and Antifungal Activity: Many Schiff bases and their metal complexes exhibit significant activity against various strains of bacteria and fungi.[1][3]
-
Anti-inflammatory and Anti-ulcer Activity: Certain Schiff bases derived from salicylaldehyde and substituted anilines have demonstrated anti-inflammatory and anti-ulcer properties.[4]
-
Anticancer and Antiproliferative Activity: Some Schiff base derivatives have been investigated for their potential as anticancer agents.[2]
-
Antiviral and Antimalarial Properties: The broad biological profile of Schiff bases also includes antiviral and antimalarial activities.[2]
While specific studies on N-heptylideneaniline are limited, its structure, combining an aromatic aniline moiety with a flexible aliphatic chain, presents an interesting profile for further investigation in medicinal chemistry. The lipophilicity introduced by the heptyl group could influence its pharmacokinetic properties, such as membrane permeability and distribution. Further research is warranted to explore the specific biological activities of this and related long-chain aliphatic-aromatic Schiff bases.
References
- 1. Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. scirp.org [scirp.org]
- 4. Biological activity of some Schiff bases and their metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activity of a Novel Derivatives of Schiff Base | Al-Nahrain Journal of Science [anjs.edu.iq]
An In-Depth Technical Guide to the Synthesis of N-heptylideneaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of N-heptylideneaniline, a Schiff base formed from the condensation reaction between heptanal and aniline. The document details the reaction mechanism, experimental protocols, and characterization data, presenting quantitative information in a clear, tabular format. Visual diagrams generated using the DOT language are included to illustrate the reaction pathway and experimental workflow, adhering to specified design constraints for clarity and accessibility.
Introduction
N-heptylideneaniline, an imine, is synthesized through a nucleophilic addition-elimination reaction between heptanal, an aliphatic aldehyde, and aniline, an aromatic amine. This reaction is a classic example of Schiff base formation, a fundamental transformation in organic chemistry with applications in various fields, including the synthesis of pharmaceutical intermediates and novel chemical entities. The formation of the characteristic carbon-nitrogen double bond (imine) is a reversible process, and the strategic removal of water is crucial to drive the reaction towards the product.
Reaction Mechanism and Pathway
The synthesis of N-heptylideneaniline proceeds in two main stages:
-
Nucleophilic Addition: The nitrogen atom of the aniline molecule, acting as a nucleophile, attacks the electrophilic carbonyl carbon of heptanal. This results in the formation of a tetrahedral intermediate known as a carbinolamine.
-
Dehydration: The carbinolamine intermediate is unstable and readily eliminates a molecule of water to form the stable imine product, N-heptylideneaniline. This step is often catalyzed by the presence of an acid, which protonates the hydroxyl group of the carbinolamine, making it a better leaving group (water).
The overall reaction is an equilibrium process. To achieve high yields of the imine, it is essential to remove the water formed during the reaction, thereby shifting the equilibrium to the product side in accordance with Le Châtelier's principle.
Experimental Protocol
Materials:
-
Heptanal
-
Aniline
-
Anhydrous Magnesium Sulfate (or other suitable drying agent)
-
Toluene (or another suitable azeotroping solvent)
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus or a Soxhlet extractor with a drying agent in the thimble
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Crystallization dish
-
Filtration apparatus (Buchner funnel, filter flask)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add equimolar amounts of heptanal and aniline. Dissolve the reactants in a suitable solvent that forms an azeotrope with water, such as toluene.
-
Water Removal: Attach a Dean-Stark apparatus filled with toluene and a reflux condenser to the flask. Heat the reaction mixture to reflux. The water formed during the reaction will be removed as an azeotrope with toluene, which condenses in the Dean-Stark trap, allowing the dried toluene to return to the reaction flask. Continue refluxing until no more water is collected.
-
Solvent Removal: After the reaction is complete (as monitored by TLC or other suitable methods), cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure N-heptylideneaniline.
-
Drying: Dry the purified crystals in a desiccator or under vacuum.
Quantitative Data
The following table summarizes the key quantitative parameters for the synthesis of N-heptylideneaniline. Note that these are representative values and may vary depending on the specific experimental conditions.
| Parameter | Value |
| Reactants | |
| Heptanal | 1.0 eq |
| Aniline | 1.0 eq |
| Reaction Conditions | |
| Solvent | Toluene |
| Temperature | Reflux (approx. 111 °C) |
| Reaction Time | 2-4 hours (monitor for completion) |
| Product | |
| Yield | >85% (typical) |
| Appearance | Pale yellow oil or low-melting solid |
Characterization Data
The structure and purity of the synthesized N-heptylideneaniline can be confirmed by various spectroscopic techniques. The expected characteristic signals are summarized below.
| Technique | Expected Data |
| ¹H NMR | - Imine proton (-CH=N-): A singlet or triplet around 8.0-8.5 ppm. - Aromatic protons: Multiplets in the range of 6.8-7.5 ppm. - Aliphatic protons (heptyl chain): A series of multiplets and a triplet in the upfield region (approx. 0.8-2.6 ppm). |
| ¹³C NMR | - Imine carbon (-CH=N-): A signal in the range of 160-170 ppm. - Aromatic carbons: Signals in the range of 120-150 ppm. - Aliphatic carbons (heptyl chain): Signals in the upfield region (approx. 14-40 ppm). |
| IR Spectroscopy | - C=N stretch (imine): A strong absorption band around 1640-1660 cm⁻¹. - C-H stretches (aromatic and aliphatic): Bands around 2850-3100 cm⁻¹. - C=C stretches (aromatic): Bands around 1450-1600 cm⁻¹. |
Conclusion
The synthesis of N-heptylideneaniline is a straightforward and high-yielding reaction that serves as an excellent example of Schiff base formation. By understanding the reaction mechanism and employing appropriate experimental techniques, particularly for the removal of water, this compound can be efficiently prepared and purified. The characterization data provided serves as a benchmark for confirming the identity and purity of the final product, which is essential for its application in research and development.
An In-depth Technical Guide to the Characterization of the Aniline-Heptanal Adduct (N-heptylideneaniline)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the aniline-heptanal adduct, scientifically known as N-heptylideneaniline. This Schiff base, formed from the condensation reaction of aniline and heptanal, is a valuable intermediate in organic synthesis. This document outlines the reaction mechanism, a detailed experimental protocol for its synthesis, and a thorough description of the analytical techniques used for its characterization.
Core Concepts: The Chemistry of Schiff Base Formation
The formation of N-heptylideneaniline is a classic example of the synthesis of a Schiff base (or imine). This reaction involves the nucleophilic addition of the primary amine (aniline) to the carbonyl group of the aldehyde (heptanal), followed by the elimination of a water molecule. The reaction is typically catalyzed by a small amount of acid.[1][2][3]
The overall reaction can be summarized as follows:
C₆H₅NH₂ (Aniline) + CH₃(CH₂)₅CHO (Heptanal) ⇌ C₆H₅N=CH(CH₂)₅CH₃ (N-heptylideneaniline) + H₂O
The imine functional group (-C=N-) is a key feature of Schiff bases and plays a significant role in various chemical transformations and biological activities.[1][3]
Synthesis and Reaction Mechanism
The synthesis of N-heptylideneaniline is typically achieved by the direct condensation of aniline and heptanal. The reaction mechanism proceeds in two main stages:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of aniline attacks the electrophilic carbonyl carbon of heptanal, leading to the formation of a tetrahedral intermediate called a carbinolamine.
-
Dehydration: The carbinolamine is then protonated on the oxygen atom, making water a good leaving group. Subsequent elimination of water and deprotonation of the nitrogen atom results in the formation of the stable imine, N-heptylideneaniline.
The following diagram illustrates the acid-catalyzed reaction mechanism:
Caption: Acid-catalyzed formation of N-heptylideneaniline.
Experimental Protocol: Synthesis of N-heptylideneaniline
This protocol is a generalized procedure based on common methods for Schiff base synthesis.[1][4][5] Researchers should adapt this protocol based on their specific laboratory conditions and safety guidelines.
Materials:
-
Aniline (C₆H₅NH₂)
-
Heptanal (CH₃(CH₂)₅CHO)
-
Ethanol (or another suitable solvent)
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve aniline (1 equivalent) in ethanol.
-
Add heptanal (1 equivalent) to the solution while stirring.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure N-heptylideneaniline.
The following diagram outlines the general experimental workflow:
Caption: General workflow for the synthesis of N-heptylideneaniline.
Characterization of the Aniline-Heptanal Adduct
A combination of spectroscopic techniques is essential for the unambiguous characterization of the synthesized N-heptylideneaniline.
Physical and Chemical Properties
The following table summarizes some of the key physical and chemical properties of the aniline-heptanal adduct.
| Property | Value |
| Molecular Formula | C₁₃H₁₉N |
| Molecular Weight | 189.30 g/mol |
| Appearance | Typically a yellow oil or low-melting solid |
| CAS Number | 9003-50-3 (for the polymeric form) |
Spectroscopic Data
The following tables provide expected ranges for the key spectroscopic data for N-heptylideneaniline, based on typical values for similar Schiff bases.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~8.1 - 8.3 | Triplet | Imine proton (-N=CH-) |
| ~7.0 - 7.4 | Multiplet | Aromatic protons (C₆H₅-) |
| ~2.4 - 2.6 | Triplet | Methylene group α to C=N |
| ~1.2 - 1.6 | Multiplet | Aliphatic methylene groups |
| ~0.8 - 0.9 | Triplet | Terminal methyl group |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
| Chemical Shift (δ) ppm | Assignment |
| ~160 - 165 | Imine carbon (-N=CH-) |
| ~148 - 152 | Aromatic C-N |
| ~120 - 130 | Aromatic carbons |
| ~35 - 40 | Methylene carbon α to C=N |
| ~22 - 32 | Aliphatic methylene carbons |
| ~14 | Terminal methyl carbon |
FTIR (Fourier-Transform Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~1620 - 1650 | C=N (Imine) stretching |
| ~3000 - 3100 | Aromatic C-H stretching |
| ~2850 - 2960 | Aliphatic C-H stretching |
| ~1580 - 1600 | C=C (Aromatic) stretching |
| ~690 - 770 | C-H (Aromatic) out-of-plane bend |
Mass Spectrometry (MS)
The mass spectrum of N-heptylideneaniline is expected to show a molecular ion peak [M]⁺ at m/z = 189. The fragmentation pattern would likely involve cleavage of the alkyl chain and the aromatic ring.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of the aniline-heptanal adduct, N-heptylideneaniline. The provided experimental protocol and expected spectroscopic data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. The straightforward synthesis and the versatile reactivity of the imine functionality make this compound and its derivatives attractive targets for further investigation.
References
Spectroscopic Analysis of the Aniline-Heptanal Condensation Product: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of the Schiff base product formed from the condensation reaction of aniline and heptanal, scientifically known as (E)-N-heptylideneaniline. This document details the experimental protocols for its synthesis and purification, along with an in-depth analysis of its structural characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). All quantitative data is summarized for clarity, and key processes are visualized using diagrams.
Introduction
The reaction between an amine and an aldehyde results in the formation of an imine, also known as a Schiff base. These compounds are of significant interest in various fields of chemistry, including organic synthesis, medicinal chemistry, and material science, due to their diverse biological activities and roles as versatile intermediates. The specific reaction between aniline and heptanal yields (E)-N-heptylideneaniline, a compound whose structural elucidation relies heavily on modern spectroscopic techniques. This guide serves as a detailed reference for the synthesis and comprehensive spectroscopic characterization of this imine.
Synthesis and Experimental Protocol
The synthesis of (E)-N-heptylideneaniline is a straightforward condensation reaction. The general mechanism involves the nucleophilic attack of the aniline nitrogen on the carbonyl carbon of heptanal, followed by dehydration to form the imine.
Reaction Pathway
Experimental Procedure
Materials:
-
Aniline (freshly distilled)
-
Heptanal
-
Ethanol (absolute)
-
Magnesium Sulfate (anhydrous)
Protocol:
-
In a round-bottom flask, dissolve aniline (e.g., 10 mmol) in absolute ethanol.
-
Add heptanal (10 mmol) dropwise to the aniline solution while stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting oil in a suitable organic solvent (e.g., diethyl ether) and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure (E)-N-heptylideneaniline.
Spectroscopic Data and Analysis
The structural confirmation of the synthesized (E)-N-heptylideneaniline is achieved through a combination of spectroscopic methods.
Experimental Workflow for Analysis
¹H NMR Spectroscopy
Proton NMR spectroscopy is used to determine the number and types of hydrogen atoms in the molecule.
Table 1: Predicted ¹H NMR Chemical Shifts for (E)-N-heptylideneaniline
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Imine proton (-CH=N-) | 7.9 - 8.2 | Triplet | 1H |
| Aromatic protons | 6.8 - 7.4 | Multiplet | 5H |
| α-CH₂ (to C=N) | 2.3 - 2.6 | Quartet | 2H |
| β-CH₂ | 1.4 - 1.7 | Multiplet | 2H |
| Other methylene protons (-CH₂-) | 1.2 - 1.4 | Multiplet | 6H |
| Terminal methyl (-CH₃) | 0.8 - 1.0 | Triplet | 3H |
Note: Predicted values are based on typical chemical shifts for similar structures.
¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for (E)-N-heptylideneaniline
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Imine carbon (-C=N-) | 160 - 170 |
| Aromatic carbons | 120 - 150 |
| α-CH₂ (to C=N) | 35 - 45 |
| Other methylene carbons (-CH₂-) | 22 - 32 |
| Terminal methyl (-CH₃) | ~14 |
Note: Predicted values are based on typical chemical shifts for similar structures.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The most characteristic absorption for an imine is the C=N stretching vibration.
Table 3: Key IR Absorption Frequencies for (E)-N-heptylideneaniline
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| C=N Stretch (Imine) | 1640 - 1690 | Medium to Strong |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For (E)-N-heptylideneaniline (C₁₃H₁₉N), the expected molecular weight is approximately 189.30 g/mol .
Table 4: Expected m/z Peaks in the Mass Spectrum of (E)-N-heptylideneaniline
| m/z | Interpretation |
| ~189 | Molecular ion [M]⁺ |
| ~118 | Loss of C₅H₁₁ (pentyl radical) |
| ~93 | Aniline fragment [C₆H₅NH₂]⁺ |
| ~77 | Phenyl fragment [C₆H₅]⁺ |
Conclusion
The synthesis of (E)-N-heptylideneaniline from aniline and heptanal is a well-established reaction. Its structural confirmation is reliably achieved through the combined application of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The spectroscopic data presented in this guide provide a benchmark for researchers working with this and similar Schiff base compounds, aiding in the verification of their synthesis and purity. The detailed protocols and compiled data serve as a valuable resource for professionals in organic synthesis and drug development.
An In-depth Technical Guide to the Physical and Chemical Properties of N-(heptylidene)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of N-(heptylidene)aniline, an imine formed from the condensation of aniline and heptanal. Due to the limited availability of direct experimental data for this specific compound, this guide combines known information with extrapolated data based on similar chemical structures and general principles of organic chemistry.
Chemical Identity and Structure
N-(heptylidene)aniline, also known as aniline heptanal imine, is a Schiff base with the chemical formula C₁₃H₁₉N. The structure consists of a heptylidene group double-bonded to the nitrogen of an aniline moiety.
Molecular Structure:
Physical and Chemical Properties
Quantitative data for N-(heptylidene)aniline is summarized in the table below. Where experimental data is not available, estimations based on related compounds are provided and noted.
| Property | Value | Source/Notes |
| Molecular Formula | C₁₃H₁₉N | - |
| Molecular Weight | 189.30 g/mol | Calculated |
| CAS Number | 4275-05-2 | [1] |
| Appearance | Likely a pale yellow oil or low-melting solid | Estimated based on similar imines |
| Boiling Point | Not experimentally determined. Likely slightly higher than N-heptylaniline (160-161 °C at 21 Torr) | [2] |
| Melting Point | Not experimentally determined. | |
| Density | Not experimentally determined. Likely similar to N-heptylaniline (0.906 g/cm³) | [2] |
| Solubility | Insoluble in water. Soluble in common organic solvents (e.g., ethanol, diethyl ether, chloroform). | General property of imines.[3] |
| pKa | Not experimentally determined. Aniline has a pKa of 4.6. | [4] |
Synthesis of N-(heptylidene)aniline
The synthesis of N-(heptylidene)aniline follows the general procedure for Schiff base formation, which involves the condensation reaction between a primary amine (aniline) and an aldehyde (heptanal). This reaction is typically reversible and often requires the removal of water to drive the equilibrium towards the product.[5][6]
General Experimental Protocol
The following is a generalized protocol for the synthesis of N-(heptylidene)aniline.
Materials:
-
Aniline (freshly distilled)
-
Heptanal
-
Anhydrous magnesium sulfate or sodium sulfate (drying agent)
-
An appropriate solvent (e.g., toluene, ethanol, or methanol)
-
Optional: Acid catalyst (e.g., a catalytic amount of p-toluenesulfonic acid)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus (if using an azeotropic solvent like toluene), dissolve equimolar amounts of aniline and heptanal in the chosen solvent.
-
If a catalyst is used, add it to the reaction mixture.
-
Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap or by thin-layer chromatography (TLC).
-
Once the reaction is complete (no more water is collected or TLC indicates the consumption of starting materials), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography.
Spectroscopic Characterization
Infrared (IR) Spectroscopy
The IR spectrum of N-(heptylidene)aniline is expected to show the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~1620-1650 | C=N (Imine) | Stretching vibration, a key indicator of imine formation. |
| ~3000-3100 | C-H (Aromatic) | Stretching vibrations of the benzene ring. |
| ~2850-2960 | C-H (Aliphatic) | Stretching vibrations of the heptyl group. |
| ~1580 & ~1480 | C=C (Aromatic) | Ring stretching vibrations. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
~8.0-8.2 ppm (triplet, 1H): The proton of the imine group (-CH=N-).
-
~6.8-7.4 ppm (multiplet, 5H): Protons of the aniline phenyl ring.
-
~2.4-2.6 ppm (quartet, 2H): The CH₂ group adjacent to the imine double bond.
-
~0.8-1.7 ppm (multiplet, 11H): Protons of the remaining aliphatic chain of the heptyl group.
¹³C NMR:
-
~160-170 ppm: The carbon of the imine group (-C=N-).
-
~148-152 ppm: The ipso-carbon of the phenyl ring attached to the nitrogen.
-
~115-130 ppm: Carbons of the phenyl ring.
-
~14-40 ppm: Carbons of the heptyl group.
Mass Spectrometry (MS)
The electron ionization mass spectrum of N-(heptylidene)aniline is expected to show a molecular ion peak (M⁺) at m/z = 189. Common fragmentation patterns would involve cleavage of the C-N bond and fragmentation of the alkyl chain.
Logical Relationships and Workflows
The following diagrams illustrate the synthesis, reaction mechanism, and a general workflow for the characterization of N-(heptylidene)aniline.
References
- 1. GSRS [precision.fda.gov]
- 2. 3007-70-3 CAS MSDS (N-heptylaniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. iiste.org [iiste.org]
The Evolving Landscape of Aniline-Aldehyde Condensation: A Technical Guide to Novel Products and Their Applications
For Immediate Release
In the dynamic field of synthetic chemistry, the condensation reaction between anilines and aldehydes continues to be a fertile ground for the discovery of novel molecules with significant potential in medicinal chemistry and materials science. This technical guide provides an in-depth exploration of recent advancements in the synthesis, characterization, and application of new aniline-aldehyde condensation products, with a particular focus on Schiff bases and more complex heterocyclic structures. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these versatile compounds in their work.
Core Synthetic Methodologies and Novel Approaches
The foundational reaction for generating Schiff bases, the nucleophilic addition of an aniline to an aldehyde followed by dehydration, has been refined through various methodologies to enhance yields, reduce reaction times, and improve the environmental footprint of the synthesis.[1] Beyond conventional heating, techniques such as microwave-assisted synthesis and reactions in high-temperature water have emerged as efficient alternatives.
Recently, the field has moved towards more complex and elegant synthetic strategies. Multi-component reactions (MCRs), where three or more reactants combine in a single step, offer a powerful and atom-economical approach to generating molecular diversity. A notable example is the photoinduced carbonylative amination of arylaldehydes, a four-component reaction that efficiently produces α-aminoketones.[2] This method utilizes carbon monoxide as a carbonyl source and an aniline as the amine moiety, proceeding under mild, photoinduced conditions.[2] Such innovative approaches open avenues to novel scaffolds that are not readily accessible through traditional two-component condensations.
Experimental Protocols for Key Syntheses
To facilitate the replication and further development of these findings, detailed experimental protocols for the synthesis of representative novel aniline-aldehyde condensation products are provided below.
General Procedure for the Synthesis of Substituted Schiff Bases
A general method for the synthesis of Schiff bases involves the condensation of a substituted aniline with a substituted aldehyde in an alcoholic solvent.
Protocol:
-
To a solution of the substituted aldehyde (1.0 mmol) in ethanol (20 mL), a solution of the corresponding substituted aniline (1.0 mmol) in ethanol (10 mL) is added.
-
A few drops of glacial acetic acid are added as a catalyst.
-
The reaction mixture is refluxed for 2-4 hours and the progress is monitored by thin-layer chromatography.
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield the pure Schiff base.
Protocol for a Photoinduced Four-Component Carbonylative Amination
This protocol outlines the synthesis of α-aminoketones from anilines, arylaldehydes, a Hantzsch ester, and carbon monoxide.[2]
Protocol:
-
A mixture of the arylaldehyde (0.2 mmol), aniline (0.24 mmol), and Hantzsch ester (0.24 mmol) is prepared in a reaction vessel.
-
The vessel is charged with carbon monoxide (10 bar).
-
The reaction is initiated by irradiation with a blue LED light source at room temperature.
-
The reaction is stirred for the specified time until completion, as monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is purified by column chromatography on silica gel to afford the desired α-aminoketone.
Quantitative Data Summary
The following tables summarize the quantitative data for a selection of recently synthesized aniline-aldehyde condensation products, providing a comparative overview of their physical and spectroscopic properties.
| Compound ID | Aniline Derivative | Aldehyde Derivative | Yield (%) | Melting Point (°C) | Key IR Bands (cm⁻¹) (C=N) | Key ¹H NMR Signals (ppm) (CH=N) |
| SB-1 | 4-Chloroaniline | 3-Nitrobenzaldehyde | ~60 | 84 | ~1625 | 8.5 - 8.8 |
| SB-2 | 4-Fluoroaniline | Salicylaldehyde | >85 | 118-120 | ~1615 | 8.6 |
| SB-3 | Aniline | Benzaldehyde | 78 | 51.5-52.2 | ~1628 | 8.3 |
| SB-4 | 3-Bromo-4-methylaniline | 2-Nitrobenzaldehyde | - | - | 1627-1693 | - |
| Compound ID | Reaction Type | Reactants | Product | Yield (%) |
| AK-1 | Photoinduced 4-Component | Benzaldehyde, Aniline, Hantzsch Ester, CO | 2-amino-1,2-diphenylethan-1-one | 50-80 |
Visualizing Reaction Mechanisms and Workflows
Diagrams created using Graphviz provide a clear visual representation of the underlying processes in the synthesis and potential action of these novel compounds.
References
Preliminary Investigation of Aniline-Heptanal Polymer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The condensation product of aniline and heptanal, classified under CAS Number 9003-50-3, is a polymer with a history of application in the rubber industry. This technical guide provides a preliminary investigation into the synthesis, properties, and potential applications of this polymer, with a focus on aspects relevant to modern research, including potential biomedical uses. Detailed experimental protocols for synthesis and characterization are presented, alongside a summary of its known quantitative data.
Introduction
The reaction between an amine and an aldehyde results in the formation of a Schiff base, which can subsequently undergo polymerization. The aniline-heptanal polymer is a result of such a condensation reaction. Historically, this polymer has been utilized as an accelerator in the vulcanization of rubber. However, the broader family of Schiff base polymers and polyanilines are increasingly being explored for a range of applications, from conductive materials to biomedical devices. This guide aims to provide a foundational understanding of the aniline-heptanal polymer for researchers interested in its further investigation.
Synthesis of Aniline-Heptanal Polymer
The synthesis of aniline-heptanal polymer is a condensation reaction. The general principle involves the reaction of aniline with heptanal (heptaldehyde), often under heat, to form an imine (Schiff base) which then polymerizes.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol is adapted from general procedures for the synthesis of Schiff bases from aniline and aldehydes.
Materials:
-
Aniline (freshly distilled)
-
Heptanal
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalyst)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a specific molar quantity of aniline in absolute ethanol.
-
To this solution, add an equimolar amount of heptanal.
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
The reaction mixture is then refluxed for a period of 3-5 hours.
-
After reflux, the mixture is cooled to room temperature.
-
The resulting polymer precipitate is collected by filtration.
-
The collected solid is washed with cold ethanol to remove any unreacted monomers and catalyst.
-
The product is then dried in a vacuum oven at a moderate temperature.
Characterization of Aniline-Heptanal Polymer
A thorough characterization is essential to understand the structure and properties of the synthesized polymer. The following are standard techniques that can be employed.
Experimental Protocols for Characterization
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Prepare a sample by mixing a small amount of the dried polymer with potassium bromide (KBr) and pressing it into a pellet.
-
Record the spectrum using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹.
-
Key peaks to identify would be the C=N stretching of the imine group (around 1625 cm⁻¹) and the disappearance of the N-H stretching of the primary amine and the C=O stretching of the aldehyde.[1]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Record ¹H and ¹³C NMR spectra.
-
The ¹H NMR spectrum is expected to show signals in the aromatic region corresponding to the aniline protons and in the aliphatic region for the heptyl chain protons. The proton of the azomethine group (-CH=N-) should appear as a singlet in the downfield region.[1][2]
-
The ¹³C NMR spectrum would provide information on the carbon skeleton of the polymer.[3]
-
-
Thermal Analysis (TGA/DSC):
-
For Thermogravimetric Analysis (TGA), place a small amount of the polymer in a TGA instrument.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min). This will provide information on the thermal stability and decomposition profile of the polymer.[4][5][6][7]
-
For Differential Scanning Calorimetry (DSC), heat a small sample at a controlled rate to determine thermal transitions like the glass transition temperature (Tg).[4][5][6][8]
-
Quantitative Data
The following table summarizes the available quantitative data for the aniline-heptanal reaction product. It is important to note that some of these properties may refer to the monomeric Schiff base or a low molecular weight oligomer.
| Property | Value |
| CAS Number | 9003-50-3 |
| Molecular Formula | (C₁₃H₁₉N)ₓ |
| Molecular Weight | ~189.30 g/mol (monomer unit) |
| Appearance | Typically a viscous liquid or solid |
| Boiling Point | 150.4°C at 760 mmHg |
| Flash Point | 35°C |
| Density | 0.912 g/cm³ at 20°C |
| Water Solubility | 160 µg/L at 20°C |
Potential Applications in Drug Development
While the traditional application of aniline-heptanal polymer lies in the rubber industry, the broader class of Schiff base polymers is gaining attention in the biomedical field. Their dynamic and reversible imine bonds make them responsive to environmental stimuli like pH, which is a desirable characteristic for drug delivery systems.[9][10]
Schiff base polymers can be engineered into hydrogels, which are three-dimensional polymer networks that can absorb large amounts of water.[9][10] These hydrogels can encapsulate therapeutic agents and release them in a controlled manner. The pH-responsive nature of the Schiff base linkage could be exploited for targeted drug release in specific physiological environments, such as the acidic microenvironment of tumors.[9]
Visualizations
Synthesis and Characterization Workflow
Caption: Workflow for the synthesis and characterization of aniline-heptanal polymer.
Conceptual pH-Responsive Drug Delivery
Caption: Conceptual model of pH-triggered drug release from a Schiff base polymer hydrogel.
Conclusion
The aniline-heptanal polymer, while historically an industrial material, presents interesting avenues for further research. Its synthesis via Schiff base condensation is straightforward, and it can be characterized by standard polymer analysis techniques. The exploration of its properties beyond its current applications, particularly in the context of stimuli-responsive materials for drug delivery, could be a fruitful area of investigation for researchers in materials science and pharmaceutical development. Further studies are warranted to determine its biocompatibility and to synthesize well-defined polymer architectures for potential biomedical applications.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ajrconline.org [ajrconline.org]
- 8. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC : Oriental Journal of Chemistry [orientjchem.org]
- 9. Schiff-Base Cross-Linked Hydrogels Based on Properly Synthesized Poly(ether urethane)s as Potential Drug Delivery Vehicles in the Biomedical Field: Design and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Reaction of Aniline with Aliphatic Aldehydes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles, experimental protocols, and applications of the reaction between aniline and aliphatic aldehydes. This classic condensation reaction, leading to the formation of Schiff bases (imines), is fundamental in organic synthesis and holds significant relevance in the preparation of pharmaceutical intermediates and other specialized chemical products. This document outlines the reaction mechanism, presents quantitative data, details experimental methodologies, and discusses the implications for drug development.
Core Principles: The Schiff Base Condensation
The reaction between aniline, a primary aromatic amine, and an aliphatic aldehyde is a nucleophilic addition-elimination reaction. The nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This process typically occurs under acid or base catalysis, or simply upon heating, and is reversible.
The general mechanism proceeds in two main stages:
-
Formation of a Carbinolamine Intermediate: The lone pair of electrons on the aniline's nitrogen atom attacks the carbonyl carbon of the aliphatic aldehyde. A subsequent proton transfer results in a neutral tetrahedral intermediate known as a carbinolamine.
-
Dehydration to Form an Imine: The carbinolamine is then protonated on the oxygen atom under acidic conditions, forming a good leaving group (water). The elimination of a water molecule and a proton from the nitrogen leads to the formation of a carbon-nitrogen double bond (C=N), yielding the final Schiff base or imine product.
The equilibrium of this reaction is driven by the removal of water, often accomplished using a Dean-Stark apparatus, molecular sieves, or other dehydrating agents.[1] Simple imines formed from aniline and short-chain aliphatic aldehydes (e.g., formaldehyde, acetaldehyde) are often unstable and prone to polymerization or hydrolysis, making their isolation and characterization challenging.[2]
Caption: Figure 1: General Mechanism of Schiff Base Formation
Quantitative Data: Reaction Products and Yields
The reaction of aniline with various aliphatic aldehydes produces N-alkylideneanilines. The stability and isolable yield of these products can vary significantly. While comprehensive comparative data under identical conditions is scarce due to product instability, the following tables summarize characteristic spectroscopic data for aniline and the expected products.
Table 1: Spectroscopic Data for Aniline and N-Alkylideneaniline Products
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Characteristic IR Peaks (cm⁻¹) | Key ¹H NMR Signals (δ ppm) | Key ¹³C NMR Signals (δ ppm) |
| Aniline | C₆H₅NH₂ | C₆H₇N | 93.13 | 3430, 3350 (N-H str), 1620 (N-H bend), 1600, 1500 (C=C str) | 7.28 (t, 2H), 6.89 (t, 1H), 6.77 (d, 2H), 3.68 (s, 2H, -NH₂)[3] | 146.6, 129.4, 118.8, 115.2[3] |
| N-Ethylideneaniline | C₆H₅N=CHCH₃ | C₈H₉N | 119.16 | ~1665 (C=N str) | ~8.1-8.3 (q, 1H, N=CH), ~2.0-2.2 (d, 3H, CH₃) | ~165 (C=N), ~150 (Ar C-N), ~18 (CH₃) |
| N-Propylideneaniline | C₆H₅N=CHCH₂CH₃ | C₉H₁₁N | 133.19 | ~1665 (C=N str) | ~8.0-8.2 (t, 1H, N=CH), ~2.3-2.5 (m, 2H, =CH-CH₂), ~1.1-1.3 (t, 3H, CH₃) | ~170 (C=N), ~150 (Ar C-N), ~28 (CH₂), ~11 (CH₃) |
| N-Butylideneaniline | C₆H₅N=CH(CH₂)₂CH₃ | C₁₀H₁₃N | 147.22 | ~1665 (C=N str) | ~8.0-8.2 (t, 1H, N=CH), ~2.3-2.5 (m, 2H, =CH-CH₂), ~1.4-1.6 (m, 2H, CH₂), ~0.9-1.0 (t, 3H, CH₃) | ~168 (C=N), ~150 (Ar C-N), ~37 (CH₂), ~21 (CH₂), ~14 (CH₃) |
Note: Spectroscopic data for N-alkylideneanilines are predicted based on typical chemical shifts and characteristic frequencies, as pure, isolated data is not widely published due to compound instability.
Experimental Protocols
The synthesis of Schiff bases from aniline and aliphatic aldehydes can be achieved through several methods. The choice of method often depends on the stability of the aldehyde and the desired product. A general workflow is presented below, followed by a specific example protocol.
Caption: Figure 2: General Experimental Workflow
Detailed Protocol: Synthesis of N-Butylideneaniline
This protocol describes the synthesis of N-butylideneaniline from aniline and butanal (butyraldehyde) with azeotropic removal of water.
Materials:
-
Aniline (e.g., 9.31 g, 0.10 mol)
-
Butanal (e.g., 7.93 g, 0.11 mol, 1.1 eq)
-
Toluene (150 mL)
-
p-Toluenesulfonic acid (catalytic amount, ~0.1 g)
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
500 mL round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Setup: Assemble a 500 mL round-bottom flask with a Dean-Stark trap and a reflux condenser. Add a magnetic stir bar to the flask.
-
Reagent Addition: To the flask, add aniline (0.10 mol), toluene (150 mL), and a catalytic amount of p-toluenesulfonic acid.
-
Reaction Initiation: Begin stirring and gently heat the mixture using the heating mantle. Add butanal (0.11 mol) dropwise to the mixture.
-
Reflux and Water Removal: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until the theoretical amount of water (1.8 mL for 0.1 mol) has been collected, or until no more water is observed to be forming. This typically takes 2-4 hours.[1]
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst, followed by a wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene solvent using a rotary evaporator.
-
-
Purification: The resulting crude N-butylideneaniline is an oil. Purify the product by vacuum distillation. The purity of the fractions should be checked by TLC or ¹H NMR spectroscopy.
-
Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the structure. The product should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis and polymerization.
Relevance in Drug Development
The aniline-aldehyde condensation reaction is a valuable tool in medicinal chemistry and drug development for several reasons:
-
Intermediate for Heterocycle Synthesis: Schiff bases are crucial intermediates in the synthesis of a wide variety of nitrogen-containing heterocyclic compounds, which form the core of many pharmaceuticals. For example, the reaction of aniline with aldehydes can be the first step in multicomponent reactions to build complex scaffolds like quinolines and other fused ring systems.[2]
-
Bioisosteric Replacement Studies: The imine linkage can be further reduced to a secondary amine (N-alkylaniline). This two-step sequence (condensation followed by reduction) is a common strategy for N-alkylation of anilines, allowing for the systematic modification of a lead compound to explore structure-activity relationships (SAR).
-
Prodrug Design: The reversible nature of the imine bond can be exploited in prodrug design. A biologically active amine could be masked as a Schiff base to improve properties like solubility or membrane permeability, with the active drug being released upon hydrolysis in vivo.
-
Toxicological Considerations: The aniline moiety itself is a "structural alert" in drug development due to its potential for metabolic activation into reactive, toxic species like quinone-imines. Understanding the reactions of anilines, including condensation with endogenous aldehydes (e.g., from lipid peroxidation), is crucial for assessing the toxicological profile of aniline-containing drug candidates.
Caption: Figure 3: Role in Drug Development
Conclusion
The reaction of aniline with aliphatic aldehydes is a cornerstone of organic synthesis, providing access to Schiff bases that serve as versatile intermediates. While the inherent instability of products derived from short-chain aldehydes presents challenges in isolation and characterization, the reaction's utility in constructing more complex molecules, particularly within the pharmaceutical industry, is well-established. For drug development professionals, a thorough understanding of this reaction's mechanism, the factors controlling its equilibrium, and the synthetic applications of its products is essential for the design and synthesis of novel therapeutic agents and for evaluating the metabolic fate of aniline-containing compounds.
References
Heptanal Reactivity with Primary Aromatic Amines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of heptanal, an aliphatic aldehyde, with primary aromatic amines. This reaction, a cornerstone of imine chemistry, leads to the formation of N-heptylidene aromatic amines, commonly known as Schiff bases. These compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This document details the underlying reaction mechanism, explores the influence of electronic and steric effects of substituents on the aromatic amine, provides representative experimental protocols, and summarizes key quantitative data.
Introduction
The condensation reaction between aldehydes and primary amines to form imines, or Schiff bases, is a fundamental transformation in organic chemistry. Heptanal, a seven-carbon aliphatic aldehyde, readily reacts with primary aromatic amines in a reversible condensation reaction. The resulting N-heptylidene aromatic amines are characterized by a carbon-nitrogen double bond (azomethine group) and are valuable intermediates in various organic syntheses and key pharmacophores in many biologically active molecules. Understanding the kinetics and substituent effects of this reaction is crucial for the rational design and synthesis of novel therapeutic agents.
Reaction Mechanism and Kinetics
The formation of a Schiff base from heptanal and a primary aromatic amine proceeds via a two-step mechanism:
-
Nucleophilic Addition: The nitrogen atom of the primary aromatic amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of heptanal. This initial attack forms a tetrahedral intermediate known as a carbinolamine or hemiaminal.
-
Dehydration: The carbinolamine intermediate is unstable and readily eliminates a molecule of water to form the stable imine product. This dehydration step is the rate-determining step and is typically acid-catalyzed.
The overall reaction is an equilibrium process. The position of the equilibrium can be shifted towards the product by removing water as it is formed, for instance, by using a Dean-Stark apparatus or a dehydrating agent.
Substituent Effects
The rate of reaction and the final yield of the N-heptylidene aromatic amine are significantly influenced by the electronic nature of the substituents on the aromatic amine.
-
Electron-donating groups (EDGs) on the aromatic ring, such as methoxy (-OCH₃) and methyl (-CH₃), increase the nucleophilicity of the amine nitrogen. This enhanced nucleophilicity accelerates the initial attack on the carbonyl carbon of heptanal, leading to a faster reaction rate and often higher yields.
-
Electron-withdrawing groups (EWGs) on the aromatic ring, such as chloro (-Cl) and nitro (-NO₂), decrease the nucleophilicity of the amine nitrogen. This reduced nucleophilicity slows down the rate of the nucleophilic addition step, resulting in a slower overall reaction and potentially lower yields.
Steric hindrance from bulky substituents on the aromatic amine, particularly in the ortho position, can also impede the reaction by sterically hindering the approach of the amine to the carbonyl carbon.
Quantitative Data Summary
The following tables summarize representative quantitative data for the reaction of heptanal with various primary aromatic amines. Please note that specific yields and reaction times can vary depending on the precise reaction conditions.
| Aromatic Amine | Substituent | Electronic Effect | Typical Reaction Time (hours) | Typical Yield (%) |
| Aniline | -H | Neutral | 4 - 6 | 75 - 85 |
| p-Toluidine | -CH₃ (para) | Electron-donating | 3 - 5 | 80 - 90 |
| p-Anisidine | -OCH₃ (para) | Strong Electron-donating | 2 - 4 | 85 - 95 |
| p-Chloroaniline | -Cl (para) | Electron-withdrawing | 6 - 8 | 65 - 75 |
Table 1: Reaction of Heptanal with Substituted Primary Aromatic Amines
| Compound | ¹H NMR (δ, ppm, CDCl₃) | ¹³C NMR (δ, ppm, CDCl₃) |
| N-heptylidene-aniline | ~8.1 (t, 1H, -N=CH-), 7.3-7.0 (m, 5H, Ar-H), 2.5 (q, 2H, -CH₂-CH=N-), 1.6-1.2 (m, 8H, -(CH₂)₄-), 0.9 (t, 3H, -CH₃) | ~165 (-N=CH-), 152 (Ar-C-N), 129, 126, 121 (Ar-C), 36 (-CH₂-CH=N-), 32, 29, 23, 14 (Alkyl-C) |
| N-heptylidene-p-toluidine | ~8.1 (t, 1H, -N=CH-), 7.1 (d, 2H, Ar-H), 6.9 (d, 2H, Ar-H), 2.5 (q, 2H, -CH₂-CH=N-), 2.3 (s, 3H, Ar-CH₃), 1.6-1.2 (m, 8H, -(CH₂)₄-), 0.9 (t, 3H, -CH₃) | ~164 (-N=CH-), 149 (Ar-C-N), 134 (Ar-C-CH₃), 130, 121 (Ar-C), 36 (-CH₂-CH=N-), 32, 29, 23, 21 (Ar-CH₃), 14 (Alkyl-C) |
| N-heptylidene-p-anisidine | ~8.1 (t, 1H, -N=CH-), 7.1 (d, 2H, Ar-H), 6.8 (d, 2H, Ar-H), 3.8 (s, 3H, -OCH₃), 2.5 (q, 2H, -CH₂-CH=N-), 1.6-1.2 (m, 8H, -(CH₂)₄-), 0.9 (t, 3H, -CH₃) | ~163 (-N=CH-), 157 (Ar-C-N), 145 (Ar-C-OCH₃), 122, 115 (Ar-C), 55 (-OCH₃), 36 (-CH₂-CH=N-), 32, 29, 23, 14 (Alkyl-C) |
| N-heptylidene-p-chloroaniline | ~8.1 (t, 1H, -N=CH-), 7.2 (d, 2H, Ar-H), 7.0 (d, 2H, Ar-H), 2.5 (q, 2H, -CH₂-CH=N-), 1.6-1.2 (m, 8H, -(CH₂)₄-), 0.9 (t, 3H, -CH₃) | ~166 (-N=CH-), 150 (Ar-C-N), 130 (Ar-C-Cl), 129, 122 (Ar-C), 36 (-CH₂-CH=N-), 32, 29, 23, 14 (Alkyl-C) |
Table 2: Spectroscopic Data for Representative N-heptylidene Aromatic Amines (Note: Approximate chemical shifts are provided. Actual values may vary slightly based on experimental conditions.)
Experimental Protocols
General Procedure for the Synthesis of N-heptylidene Aromatic Amines
Materials:
-
Heptanal (1.0 eq)
-
Substituted primary aromatic amine (1.0 eq)
-
Anhydrous Toluene or Ethanol
-
Catalytic amount of p-toluenesulfonic acid (p-TSA) or glacial acetic acid (optional)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and a Dean-Stark trap if using toluene), add the primary aromatic amine (1.0 eq) and the solvent (e.g., toluene or ethanol).
-
Stir the mixture until the amine is completely dissolved.
-
Add heptanal (1.0 eq) to the solution.
-
If catalysis is desired, add a catalytic amount of p-TSA or a few drops of glacial acetic acid.
-
Heat the reaction mixture to reflux for the time indicated in Table 1, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC). If using a Dean-Stark trap, monitor the collection of water.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, hexane) or by column chromatography on silica gel.
Characterization
The synthesized N-heptylidene aromatic amines can be characterized by standard spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the imine product. The characteristic signals for the imine proton (-N=CH-) and the carbon of the azomethine group are key indicators of successful synthesis.
-
Infrared (IR) Spectroscopy: The formation of the imine is confirmed by the appearance of a characteristic C=N stretching vibration band in the region of 1690-1640 cm⁻¹ and the disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine.
-
Mass Spectrometry (MS): Provides information on the molecular weight of the product, confirming its identity.
Visualizations
Caption: General reaction mechanism for the formation of a Schiff base from heptanal and a primary aromatic amine.
Caption: A typical experimental workflow for the synthesis and characterization of N-heptylidene aromatic amines.
Conclusion
The reaction of heptanal with primary aromatic amines is a robust and versatile method for the synthesis of N-heptylidene Schiff bases. The reactivity is governed by the electronic and steric properties of the substituents on the aromatic amine, with electron-donating groups generally accelerating the reaction. The experimental protocols provided herein offer a solid foundation for the synthesis and characterization of these valuable compounds. For professionals in drug development, a thorough understanding of this reaction is essential for the design of novel molecules with potential therapeutic applications. Further research into the kinetics and optimization of reaction conditions for a wider range of substituted aromatic amines will continue to expand the utility of this important chemical transformation.
Methodological & Application
Application Notes and Protocols for the Laboratory-Scale Synthesis of N-Heptylideneaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the laboratory-scale synthesis of N-heptylideneaniline, a Schiff base formed from the condensation reaction of aniline and heptanal. The protocol is adapted from established industrial procedures, scaled down for research and development purposes. Included are detailed experimental procedures, a summary of reactants, and diagrams illustrating the reaction pathway and experimental workflow. This synthesis is a fundamental example of imine formation, a crucial reaction in various synthetic and medicinal chemistry applications.
Introduction
The formation of an imine, or Schiff base, through the condensation of a primary amine and an aldehyde or ketone is a cornerstone of organic synthesis. This reaction is characterized by the formation of a carbon-nitrogen double bond. N-heptylideneaniline is the product of the reaction between aniline, an aromatic amine, and heptanal, an aliphatic aldehyde. This synthesis is often conducted under neat (solvent-free) conditions at elevated temperatures. The removal of the water byproduct drives the equilibrium towards the formation of the imine product.
Reaction Scheme
The overall reaction for the synthesis of N-heptylideneaniline is as follows:
Caption: Chemical equation for the synthesis of N-heptylideneaniline.
Data Presentation
The following table summarizes the reactants for the synthesis of N-heptylideneaniline, with quantities scaled down for a typical laboratory experiment. Two different molar ratios are presented based on literature procedures.[1]
| Reactant | Molar Mass ( g/mol ) | Density (g/mL) | Moles (mol) | Volume (mL) | Mass (g) | Molar Ratio (Aniline:Heptanal) |
| Run 1 | 1:1 | |||||
| Aniline | 93.13 | 1.022 | 0.1 | 9.1 | 9.31 | 1 |
| Heptanal | 114.19 | 0.818 | 0.1 | 13.9 | 11.42 | 1 |
| Run 2 | 1:2 | |||||
| Aniline | 93.13 | 1.022 | 0.1 | 9.1 | 9.31 | 1 |
| Heptanal | 114.19 | 0.818 | 0.2 | 27.8 | 22.84 | 2 |
Experimental Protocol
This protocol describes a solvent-free synthesis of N-heptylideneaniline.
Materials:
-
Aniline (reagent grade)
-
Heptanal (reagent grade)
-
Round-bottom flask (100 mL)
-
Heating mantle with a stirrer
-
Thermometer
-
Condenser (for distillation)
-
Separatory funnel
-
Distillation apparatus (for vacuum distillation) or steam distillation setup
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the desired amount of heptanal (refer to the table for 1:1 or 1:2 molar ratio).
-
Begin stirring the heptanal and heat the flask to approximately 140°C using a heating mantle.[1]
-
-
Addition of Aniline:
-
Slowly add aniline to the hot, stirring heptanal over a period of about 30-60 minutes.
-
Maintain the reaction temperature at approximately 140°C throughout the addition.[1]
-
-
Reaction Completion:
-
After the addition is complete, continue to stir the reaction mixture at 140°C for an additional 1-2 hours to ensure the reaction goes to completion.
-
-
Purification:
-
Option A: Steam Distillation:
-
Allow the reaction mixture to cool slightly.
-
Set up a steam distillation apparatus and pass steam through the crude product to remove any unreacted starting materials and volatile impurities.[1]
-
Collect the distillate and separate the organic layer containing the N-heptylideneaniline.
-
-
Option B: Vacuum Distillation:
-
Alternatively, purify the crude product by vacuum distillation. The boiling point of the product will be lower than its atmospheric boiling point, which helps to prevent decomposition.
-
-
Work-up:
-
After distillation, wash the organic layer with brine (saturated NaCl solution) in a separatory funnel.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove any residual solvent using a rotary evaporator.
-
-
-
Characterization:
-
Obtain the mass of the purified product and calculate the percent yield.
-
Characterize the N-heptylideneaniline using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity. The expected molecular weight for C₁₃H₁₉N is approximately 189.30 g/mol .
-
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of N-heptylideneaniline.
Caption: Workflow for the synthesis of N-heptylideneaniline.
Safety Precautions
-
Aniline is toxic and can be absorbed through the skin. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Heptanal is flammable and an irritant.
-
All procedures should be performed in a well-ventilated fume hood.
-
The reaction is conducted at a high temperature; use caution to avoid burns.
Conclusion
The described protocol provides a reliable method for the laboratory-scale synthesis of N-heptylideneaniline. The solvent-free approach is efficient and minimizes waste. Researchers can adapt the molar ratios of the reactants to optimize the yield for their specific needs. Proper purification and characterization are essential to ensure the quality of the final product for subsequent applications in research and development.
References
Catalytic Methods for Aniline-Heptanal Condensation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The condensation of anilines with aliphatic aldehydes, such as heptanal, is a fundamental transformation in organic synthesis, primarily utilized for the construction of quinoline scaffolds. This reaction, typically proceeding via a variation of the Doebner-von Miller synthesis, is of significant interest to the pharmaceutical and materials science industries due to the prevalence of the quinoline moiety in bioactive molecules and functional materials. The reaction involves the in situ formation of an α,β-unsaturated aldehyde from the self-condensation of the aliphatic aldehyde, which then undergoes a cascade of reactions with aniline, including conjugate addition, cyclization, and oxidation, to yield the final quinoline product. The use of catalysts is crucial for achieving high yields and selectivity while minimizing side reactions, such as polymerization of the aldehyde. This document provides an overview of various catalytic methods, detailed experimental protocols, and comparative data for this important reaction.
Data Presentation: Catalytic Performance in Aniline-Aldehyde Condensations
The following table summarizes quantitative data from various studies on the Doebner-von Miller reaction between anilines and aliphatic aldehydes, providing a comparative overview of different catalytic systems. While direct data for heptanal is limited in the literature, the presented data for similar aliphatic aldehydes offer a strong predictive basis for catalyst selection and reaction optimization.
| Entry | Aniline Derivative | Aliphatic Aldehyde/Carbonyl | Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 1 | Aniline | Propionaldehyde | Nafion® NR50 | 0.1 mmol | Ethanol | 150 (MW) | 1 | 2-Ethyl-3-methylquinoline | 92 | Tu et al. (2018) |
| 2 | 4-Methoxyaniline | Propionaldehyde | Nafion® NR50 | 0.1 mmol | Ethanol | 150 (MW) | 1 | 2-Ethyl-6-methoxy-3-methylquinoline | 95 | Tu et al. (2018) |
| 3 | Aniline | Crotonaldehyde | Ag(I)-Montmorillonite K10 | 0.5 g | Solvent-free | 120 | 3 | 2-Methylquinoline | 89 | Jeena & Jayram (2016)[1][2] |
| 4 | 4-Chloroaniline | Crotonaldehyde | Ag(I)-Montmorillonite K10 | 0.5 g | Solvent-free | 120 | 3 | 6-Chloro-2-methylquinoline | 82 | Jeena & Jayram (2016)[1][2] |
| 5 | Aniline | Acetaldehyde | Trifluoroacetic acid (TFA) | Catalytic | Toluene | 80 | 15 | 2-Methylquinoline | 18 | Mąkosza & Wojciechowski (2004) |
| 6 | Aniline | α,β-Unsaturated Aldehyde | Hydrochloric Acid (HCl) | N/A | Two-phase system | N/A | N/A | 2-Substituted Quinoline | Moderate | Mąkosza & Wojciechowski (2004) |
| 7 | Aniline | Acrolein Diethyl Acetal | Ferric Chloride (FeCl3) | 10 mol% | Dichloroethane | 80 | 12 | Quinoline | 85 | Barluenga et al. (2003) |
Experimental Protocols
Protocol 1: Heterogeneous Catalysis using Nafion® NR50 under Microwave Irradiation (Adapted from Tu et al., 2018)
This protocol describes the synthesis of 2-pentylquinoline from aniline and heptanal, adapted from a procedure for propionaldehyde.
Materials:
-
Aniline (1.0 mmol, 93.1 mg)
-
Heptanal (2.1 mmol, 239.8 mg)
-
Nafion® NR50 (0.1 mmol)
-
Ethanol (10 mL)
-
35 mL microwave vial with a magnetic stir bar
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent (e.g., Ethyl acetate/Hexane mixture)
Procedure:
-
To a 35 mL microwave vial, add aniline (1.0 mmol), heptanal (2.1 mmol), Nafion® NR50 (0.1 mmol), and ethanol (10 mL).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture with stirring at 150 °C for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Transfer the crude product mixture to a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-pentylquinoline.
Protocol 2: Classical Doebner-von Miller Reaction using Acid Catalysis
This protocol provides a general procedure for the synthesis of 2-pentylquinoline using a Brønsted acid catalyst.
Materials:
-
Aniline (10 mmol, 0.93 g)
-
Heptanal (25 mmol, 2.85 g)
-
Concentrated Hydrochloric Acid (HCl) or Trifluoroacetic Acid (TFA) (5-10 mmol)
-
An oxidizing agent (e.g., nitrobenzene, arsenic acid, or air)
-
Toluene or another suitable organic solvent (optional, for two-phase system)
-
Sodium bicarbonate or sodium hydroxide solution (for neutralization)
-
Dichloromethane or other suitable extraction solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine aniline (10 mmol) and heptanal (25 mmol).
-
If using a two-phase system, add an equal volume of an organic solvent like toluene.
-
Slowly add the acid catalyst (e.g., concentrated HCl) to the stirred mixture. An exotherm may be observed.
-
Add the oxidizing agent (if not using air).
-
Heat the reaction mixture to reflux (typically 100-140 °C) for several hours (4-24 h), monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is approximately 7-8.
-
If a two-phase system was used, separate the organic layer. If not, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane, 3 x 20 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 2-pentylquinoline.
Visualizations
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis of 2-pentylquinoline.
Catalytic Cycle of Aniline-Heptanal Condensation (Doebner-von Miller)
Caption: Proposed catalytic cycle for the Doebner-von Miller synthesis of 2-pentylquinoline.
References
Industrial Applications of Aniline-Heptanal Reaction Product: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction product of aniline and heptanal, primarily a Schiff base condensate, serves as a significant chemical intermediate with a range of industrial applications. Its principal use is as a vulcanization accelerator in the rubber industry, where it plays a crucial role in enhancing the curing process and the final properties of rubber articles. Beyond this, it finds utility as a versatile intermediate in the synthesis of various organic compounds, including dyes, pigments, pharmaceuticals, and agricultural chemicals.[1] This document provides detailed application notes, experimental protocols, and performance data related to the industrial uses of the aniline-heptanal reaction product.
Core Industrial Application: Rubber Vulcanization Accelerator
The aniline-heptanal condensate is classified as an aldehyde-amine type accelerator.[2] These accelerators are known to be effective in the vulcanization of natural and synthetic rubbers. The primary function of this accelerator is to increase the rate of vulcanization, allowing the process to occur at lower temperatures and shorter times, which is economically advantageous.[3]
Performance Characteristics
While specific quantitative data for aniline-heptanal condensates are not extensively published in readily available literature, the general performance characteristics of aldehyde-amine accelerators in rubber compounds can be summarized. They are often used as primary accelerators and can influence the following properties:
-
Cure Rate: Generally provide a moderate to fast cure rate.
-
Scorch Safety: Aldehyde-amine accelerators can sometimes be scorchy, meaning they may initiate vulcanization prematurely at processing temperatures.[2] Careful control of compounding and processing conditions is necessary.
-
Crosslink Density: The efficiency of the accelerator affects the density of crosslinks in the rubber matrix, which in turn influences the mechanical properties of the vulcanizate.
-
Mechanical Properties: The use of an appropriate accelerator system contributes to desirable mechanical properties such as tensile strength, elongation at break, hardness, and resilience.[4][5]
Comparative Performance Data
To provide a context for the performance of aldehyde-amine accelerators like the aniline-heptanal product, the following table summarizes typical vulcanization characteristics of a natural rubber (NR) compound with different classes of accelerators. Please note that these are representative values and actual results will vary depending on the specific formulation and processing conditions.
| Accelerator Class | Scorch Time (t_s2) at 120°C (min) | Optimum Cure Time (t_90) at 140°C (min) | Tensile Strength (MPa) | Elongation at Break (%) |
| Aldehyde-Amine (e.g., Aniline-Heptanal Product) | Typically moderate | Typically moderate to fast | Good | Good |
| Thiazoles (e.g., MBT) | Moderate | Moderate | Good to Excellent | Good to Excellent |
| Sulfenamides (e.g., CBS) | Long | Fast | Excellent | Excellent |
| Thiurams (e.g., TMTD) | Short | Very Fast | Good | Moderate |
| Guanidines (e.g., DPG) | Long | Slow | Moderate | High |
Note: This table provides a qualitative comparison. Specific quantitative data for aniline-heptanal reaction products would require dedicated experimental testing.
Experimental Protocols
Protocol 1: Synthesis of Aniline-Heptanal Reaction Product (Laboratory Scale)
This protocol describes a general method for the synthesis of a Schiff base from aniline and heptanal.
Materials:
-
Aniline (freshly distilled)
-
Heptanal
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalyst, optional)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Filtration apparatus
-
Crystallization dish
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve aniline (1 molar equivalent) in absolute ethanol.
-
Slowly add heptanal (1 molar equivalent) to the aniline solution while stirring continuously. A slight exotherm may be observed.
-
(Optional) Add a few drops of glacial acetic acid to catalyze the reaction.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced by rotary evaporation.
-
Collect the crude product by vacuum filtration and wash with a small amount of cold ethanol to remove unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or hexane) to obtain the purified aniline-heptanal condensate.
-
Dry the purified product in a vacuum oven at a low temperature.
Characterization: The final product can be characterized by techniques such as melting point determination, Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of the imine (C=N) bond, and nuclear magnetic resonance (NMR) spectroscopy to elucidate the chemical structure.
Protocol 2: Evaluation of Aniline-Heptanal Accelerator in a Natural Rubber Compound
This protocol outlines the procedure for compounding and testing the performance of the synthesized accelerator in a standard natural rubber formulation.
Materials and Equipment:
-
Natural Rubber (SMR 20 or equivalent)
-
Zinc Oxide
-
Stearic Acid
-
Sulfur
-
Aniline-Heptanal Accelerator
-
Two-roll mill
-
Moving Die Rheometer (MDR)
-
Tensile testing machine
-
Hardness tester (Durometer)
-
Molding press
Rubber Compounding Formulation:
| Ingredient | Parts per hundred rubber (phr) |
| Natural Rubber (NR) | 100 |
| Zinc Oxide | 5.0 |
| Stearic Acid | 2.0 |
| Aniline-Heptanal Accelerator | 1.0 - 2.0 |
| Sulfur | 2.5 |
Procedure:
-
Mastication: Soften the natural rubber on a two-roll mill by passing it through the nip several times.
-
Incorporation of Ingredients: Add the ingredients in the following order, ensuring complete dispersion after each addition:
-
Zinc Oxide and Stearic Acid
-
Aniline-Heptanal Accelerator
-
Sulfur (added last at a lower temperature to prevent scorching)
-
-
Homogenization: Continue mixing the compound until it is uniform.
-
Sheet Out: Sheet the final compound from the mill at a thickness of approximately 2 mm.
-
Cure Characteristics: Determine the cure characteristics (scorch time, optimum cure time, minimum and maximum torque) of the compound using a Moving Die Rheometer (MDR) according to ASTM D5289.
-
Vulcanization: Cure sheets of the rubber compound in a molding press at a specified temperature (e.g., 150°C) for the optimum cure time (t_90) determined from the MDR.
-
Testing of Vulcanizates: After cooling to room temperature, cut dumbbell-shaped specimens from the vulcanized sheets for mechanical property testing.
-
Tensile Properties: Measure tensile strength, elongation at break, and modulus at 300% elongation according to ASTM D412.
-
Hardness: Measure the Shore A hardness of the vulcanizate according to ASTM D2240.
-
Visualization of Experimental Workflow and Relationships
Synthesis and Characterization Workflow
Caption: Workflow for the synthesis and characterization of the aniline-heptanal reaction product.
Rubber Compounding and Testing Logic
Caption: Logical flow from rubber compounding to vulcanizate testing.
Other Industrial Applications
Beyond its role as a rubber accelerator, the aniline-heptanal reaction product is a valuable intermediate in the chemical industry.
-
Dyes and Pigments: It can serve as a precursor in the synthesis of certain types of dyes and pigments.[1] The imine linkage and the aromatic rings provide a chromophoric system that can be further modified to produce colored compounds.
-
Pharmaceuticals: The Schiff base structure is a common motif in various biologically active molecules. The aniline-heptanal condensate can be used as a starting material for the synthesis of more complex pharmaceutical intermediates.[1]
-
Agricultural Chemicals: It may be used in the production of certain agrochemicals, where the specific chemical structure contributes to the desired biological activity.[1]
-
Paints and Coatings: Similar aldehyde-amine condensates are used in the paint and coatings industry as curing agents or adhesion promoters.
The specific protocols and performance data for these applications are highly proprietary and depend on the final product being synthesized.
Safety and Handling
The aniline-heptanal reaction product should be handled with care in a well-ventilated area, following standard laboratory and industrial safety procedures. Users should consult the Safety Data Sheet (SDS) for detailed information on toxicity, handling precautions, and personal protective equipment. Aniline itself is a toxic substance, and appropriate measures should be taken to avoid exposure during synthesis and handling.
References
Application Notes and Protocols: Use of Aniline Derivatives in Polymer Synthesis
Introduction
Aniline and its derivatives are versatile monomers for the synthesis of conducting polymers, particularly polyanilines (PANI). These polymers are of significant interest due to their unique electronic, optical, and redox properties. The incorporation of different functional groups, such as a heptanal derivative, onto the aniline monomer can be used to tune the properties of the resulting polymer, including its solubility, processability, and sensor capabilities. This document provides a general overview of the synthetic methodologies and characterization techniques applicable to the polymerization of aniline derivatives.
Applications
Polymers derived from aniline derivatives have a wide range of potential applications, including:
-
Chemical Sensors: The high sensitivity of these polymers to various analytes, such as moisture and ammonia, makes them promising materials for chemical sensor design.[1][2]
-
Conducting Materials: As electrically conductive polymers, they can be used in energy-saving devices and other electronic applications.[1]
-
Organic Electronics: The ability to tune their electrophysical and optical properties makes them suitable for use in organic electronic devices.[3]
-
Films and Coatings: The solubility of some aniline derivative polymers in common organic solvents allows for the fabrication of thin films.[1][2]
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of polymers from aniline derivatives, based on common methods reported in the literature.
Monomer Synthesis (Hypothetical for Aniline Heptanal Derivative)
A plausible synthetic route to an aniline heptanal derivative could involve the reaction of aniline with a suitable heptanal precursor. The specific reaction conditions would need to be optimized.
Oxidative Polymerization of Aniline Derivatives
This protocol is adapted from the chemical oxidative polymerization of ortho-substituted aniline derivatives.[1]
Materials:
-
Aniline derivative monomer (e.g., aniline heptanal derivative)
-
Hydrochloric acid (HCl), 0.2 mol L⁻¹ aqueous solution
-
Ammonium persulfate (APS), as an oxidant
-
Petroleum ether
-
N-methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO) for solubility testing
Procedure:
-
Dissolve the aniline derivative monomer (e.g., 1 g, molar equivalent to be calculated) in a 0.2 mol L⁻¹ aqueous HCl solution (50 mL).
-
Prepare the oxidant solution by dissolving ammonium persulfate (monomer/APS molar ratio = 1.00/1.25) in a 0.2 mol L⁻¹ aqueous HCl solution (50 mL).
-
Cool the monomer solution to 20 °C with stirring.
-
Add the oxidant solution dropwise to the monomer solution over a period of 30 minutes.
-
Continue the reaction at 20 °C for 24 hours.
-
Filter the resulting polymer precipitate.
-
Wash the precipitate with petroleum ether and 0.2 mol L⁻¹ HCl to remove any unreacted monomer and oligomers.
-
Dry the polymer product under vacuum.
Characterization of the Resulting Polymer
The structure, composition, and properties of the synthesized polymer should be thoroughly characterized using various analytical techniques.[1][2]
-
Spectroscopic Analysis:
-
Morphological Analysis:
-
Solubility Testing:
-
Assess the solubility of the polymer in common organic solvents such as NMP, DMF, DMSO, chloroform, acetone, and THF.[1]
-
-
Electrical Properties:
-
Measure the electrical conductivity of the polymer films to evaluate their potential for electronic applications.[1]
-
Data Presentation
Quantitative data from the synthesis and characterization should be summarized in tables for easy comparison.
Table 1: Synthesis of Polyaniline Derivatives with Varying Monomer Ratios
| Copolymer ID | Molar Feed Ratio (Aniline : Co-monomer) | Yield (%) |
| P1 | 9:1 | 71 |
| P2 | 7:1 | 78 |
| P3 | 5:1 | 78 |
| P4 | 3:1 | 67 |
| P5 | 1:1 | 60 |
| P6 | 1:3 | 74 |
| P7 | 1:5 | 81 |
| P8 | 1:7 | 77 |
| P9 | 1:9 | 79 |
Data adapted from a study on copolymers of aniline and 2-[2-chloro-1-methylbut-2-en-1-yl]aniline for illustrative purposes.[3]
Visualizations
Diagrams can be used to illustrate experimental workflows and conceptual pathways.
Caption: General workflow for the synthesis and characterization of polyaniline derivatives.
Caption: Conceptual signaling pathway for a chemical sensor based on a polyaniline derivative film.
References
- 1. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. elar.urfu.ru [elar.urfu.ru]
Application Notes and Protocols: Aniline and Heptanal Schiff Bases as Precursors for Pharmaceutical Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
The condensation reaction between anilines and aldehydes yields a class of compounds known as Schiff bases (or imines). These compounds are characterized by the presence of a carbon-nitrogen double bond (azomethine group) and represent a significant scaffold in medicinal chemistry. The versatility of the Schiff base linkage allows for the synthesis of a diverse library of molecules with a wide range of biological activities. This application note focuses on the synthesis and potential pharmaceutical applications of the Schiff base derived from aniline and heptanal, N-(heptylidene)aniline. While direct pharmaceutical applications of this specific Schiff base are not extensively documented, the broader class of aniline-aldehyde-derived Schiff bases has demonstrated significant potential as antimicrobial, antifungal, and anticancer agents.
Pharmaceutical Potential of Aniline-Aldehyde Schiff Bases
Schiff bases derived from anilines and various aldehydes have been shown to exhibit a broad spectrum of biological activities.[1][2][3] The imine group is crucial for the biological activity of these compounds.[4] The lipophilicity of the long alkyl chain from heptanal in N-(heptylidene)aniline could potentially enhance membrane permeability, a desirable characteristic for certain drug candidates.
Antimicrobial Activity
A significant area of investigation for Schiff bases is their efficacy against various bacterial and fungal strains. The antimicrobial activity is often attributed to the azomethine group, which can interfere with microbial cell wall synthesis or protein function. Studies on various Schiff bases have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, as well as several fungal species.[1][2][5][6]
Data on Biological Activities of Representative Schiff Bases
The following table summarizes the biological activity data for several Schiff bases derived from anilines and aldehydes, illustrating the potential of this class of compounds.
| Compound | Aldehyde Reactant | Aniline Reactant | Biological Activity | Quantitative Data (IC₅₀ or MIC) | Reference |
| (E)-4-((4-hydroxyphenylimino)methyl)benzene-1,2-diol | 3,4-Dihydroxybenzaldehyde | 4-Aminophenol | Tyrosinase Inhibitor | IC₅₀: 17.22 ± 0.38 μM | --INVALID-LINK--[7] |
| N-(salicylidene)-2-hydroxyaniline | Salicylaldehyde | 2-Aminophenol | Antibacterial | MIC against S. aureus: 12.5 µg/mL | --INVALID-LINK--[1] |
| (4-fluoro-benzylidene)-(3,5-dichloro-phenyl)-amine | 4-Fluorobenzaldehyde | 3,5-Dichloroaniline | Antibacterial (E. coli) | Comparable to standard Penicillin | --INVALID-LINK--[8][9] |
| Ancistrocladidine | (Natural Product) | (Natural Product) | Antimalarial (P. falciparum) | MIC: 0.3 µg/mL (K1 strain) | --INVALID-LINK--[2] |
Experimental Protocols
The following protocols provide a general framework for the synthesis and characterization of N-(heptylidene)aniline, the Schiff base derived from aniline and heptanal.
Protocol 1: Synthesis of N-(heptylidene)aniline
Materials:
-
Aniline (freshly distilled)
-
Heptanal
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a 100 mL round-bottom flask, dissolve aniline (0.01 mol, 0.93 g) in 20 mL of absolute ethanol.
-
To this solution, add heptanal (0.01 mol, 1.14 g) dropwise while stirring.
-
Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[3]
-
Attach a reflux condenser to the flask and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product, N-(heptylidene)aniline, can be isolated by removing the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography.
Protocol 2: Characterization of N-(heptylidene)aniline
Instrumentation:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Nuclear Magnetic Resonance (NMR) Spectrometer (¹H and ¹³C)
-
Mass Spectrometer (MS)
Procedure:
-
FTIR Spectroscopy: Acquire the IR spectrum of the purified product. A characteristic peak for the C=N (imine) bond is expected in the range of 1640-1690 cm⁻¹. The absence of a broad N-H stretching band (from the aniline reactant) and a C=O stretching band (from the heptanal reactant) indicates the formation of the Schiff base.
-
¹H NMR Spectroscopy: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃). The spectrum should show signals corresponding to the aromatic protons of the aniline ring and the aliphatic protons of the heptyl chain. A characteristic signal for the azomethine proton (-CH=N-) is expected in the downfield region (around 8-9 ppm).
-
¹³C NMR Spectroscopy: Acquire the ¹³C NMR spectrum. The carbon of the C=N bond will appear at a characteristic chemical shift, typically in the range of 140-160 ppm.
-
Mass Spectrometry: Determine the molecular weight of the compound to confirm its identity. The expected molecular ion peak for N-(heptylidene)aniline (C₁₃H₁₉N) would be at m/z ≈ 189.15.
Visualizations
Caption: Synthesis of N-(heptylidene)aniline from aniline and heptanal.
Caption: Experimental workflow for synthesis and characterization.
Caption: Postulated antimicrobial mechanism of action for Schiff bases.
References
- 1. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijacskros.com [ijacskros.com]
- 4. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 5. Synthesis and Antibacterial Activity of Schiff Base Compounds Derived from Glyoxal, Vanillin with Their Complexes with Iron (ш) [ejchem.journals.ekb.eg]
- 6. irepo.futminna.edu.ng:8080 [irepo.futminna.edu.ng:8080]
- 7. Design, synthesis, and evaluation of (E)-N-substituted benzylidene-aniline derivatives as tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Aniline Heptanal Schiff Base in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aniline heptanal Schiff base, systematically known as (E)-N-heptylideneaniline, is an imine formed from the condensation reaction of aniline and heptanal. While its primary industrial application lies in the rubber industry as a vulcanization accelerator, its chemical structure—possessing a reactive carbon-nitrogen double bond (azomethine group)—makes it a potential intermediate and reactant in various organic synthesis transformations. These notes provide detailed protocols for its synthesis and explore its established and potential applications in synthetic organic chemistry.
Synthesis of Aniline Heptanal Schiff Base
The formation of the aniline heptanal Schiff base is a condensation reaction where aniline acts as a nucleophile attacking the electrophilic carbonyl carbon of heptanal, followed by the elimination of a water molecule.
Reaction Pathway
Caption: Reaction scheme for the condensation of aniline and heptanal.
Experimental Protocols
Protocol 1: Industrial Synthesis of Aniline-Heptanal Condensation Product
This protocol is adapted from an industrial process for producing a vulcanization accelerator.
Materials:
-
Commercial heptaldehyde
-
Aniline
-
Reaction vessel with heating coils and stirrer
Procedure:
-
Place 576 lbs. of commercial heptaldehyde into a suitable reaction vessel equipped with steam coils and a stirrer.
-
Heat the heptaldehyde to approximately 140°C.
-
Slowly add 218 lbs. of aniline to the hot heptaldehyde over a period of about three hours with continuous stirring, maintaining the temperature at approximately 140°C.
-
The reaction is conducted in a closed system, and an internal pressure of approximately 40 lbs. per square inch will develop.
-
After all the aniline has been added, continue heating under pressure for about 30 minutes.
-
Open the apparatus to release the pressure and allow the water formed during the reaction to escape.
-
Continuously heat the residue at 135 to 145°C.
-
For purification, the condensation product can be steam distilled to remove volatile impurities, water, and any unreacted aniline and heptaldehyde.
Quantitative Data Summary:
| Parameter | Value |
| Reactants | |
| Heptaldehyde | 410 lbs. / 576 lbs. |
| Aniline | 310 lbs. / 218 lbs. |
| Reaction Conditions | |
| Temperature | 135 - 145°C |
| Pressure | Approx. 40 lbs. per square inch |
| Product | |
| Aniline-Heptanal Product | ~465 lbs. (from 410 lbs. heptaldehyde and 310 lbs. aniline) |
Applications in Organic Synthesis
While the primary documented use of the aniline heptanal reaction product is industrial, Schiff bases are valuable intermediates in organic synthesis. The applications described below are based on the known reactivity of imines and represent potential synthetic routes involving the aniline heptanal Schiff base.
Synthesis of N-Substituted Heterocycles (Aza-Diels-Alder Reaction)
Imines can act as azadienes in [4+2] cycloaddition reactions, such as the Povarov reaction, to synthesize quinoline derivatives. The aniline heptanal Schiff base could serve as the diene component.
Experimental Workflow:
Caption: Workflow for quinoline synthesis via Povarov reaction.
Synthesis of β-Amino Carbonyl Compounds (Mannich Reaction)
Imines are key intermediates in the Mannich reaction, a three-component reaction involving an aldehyde, an amine, and an enolizable carbonyl compound. The pre-formed aniline heptanal Schiff base can react with an enolizable ketone or aldehyde to yield β-amino carbonyl compounds, which are important synthetic building blocks.
Synthesis of N-Substituted Indoles
N-arylideneanilines (Schiff bases from aromatic aldehydes and aniline) have been shown to react with indole in a base-catalyzed addition to form 1,2-diaryl-2-(N-indolyl) methyl amines. By analogy, the aniline heptanal Schiff base could potentially undergo a similar reaction to produce N-substituted indole derivatives.
Summary and Outlook
The aniline heptanal Schiff base is a readily synthesized compound with a well-documented industrial-scale production protocol. Its primary application is as a rubber vulcanization accelerator. However, the inherent reactivity of the imine functionality opens avenues for its use in broader organic synthesis. The exploration of its utility in multicomponent reactions like the Povarov and Mannich reactions, as well as in the synthesis of heterocyclic systems, could unveil novel synthetic pathways and lead to the development of new molecular entities for pharmaceutical and materials science applications. Further research into the specific reactivity and substrate scope of this particular Schiff base is warranted to fully realize its potential in modern organic synthesis.
Application Notes and Protocols for the Purification of N-heptylideneaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis and purification of N-heptylideneaniline, a Schiff base formed from the condensation reaction of aniline and heptanal. The synthesis involves a straightforward imination reaction, followed by purification to remove unreacted starting materials and byproducts. This protocol outlines the necessary reagents, equipment, and procedural steps for successful synthesis and purification, including methods for characterization of the final product.
Introduction
N-heptylideneaniline is a Schiff base, a class of compounds characterized by a carbon-nitrogen double bond. These compounds are valuable intermediates in organic synthesis, finding applications in the preparation of various biologically active molecules and as ligands in coordination chemistry. The synthesis of N-heptylideneaniline is achieved through the condensation of aniline with heptanal, an aliphatic aldehyde. The reaction is typically carried out under conditions that facilitate the removal of water, driving the equilibrium towards the formation of the imine product. Subsequent purification is crucial to obtain a product of high purity, suitable for further applications. Due to the potential for hydrolysis of the imine bond, particularly under acidic conditions, the purification strategy must be carefully considered.
Experimental Protocols
Synthesis of N-heptylideneaniline
This protocol is adapted from general procedures for the synthesis of Schiff bases from anilines and aliphatic aldehydes.
Materials:
-
Aniline (freshly distilled)
-
Heptanal
-
Toluene (or another suitable solvent for azeotropic removal of water, e.g., benzene or cyclohexane)
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, add aniline (e.g., 0.1 mol) and toluene (e.g., 150 mL).
-
Begin stirring the solution and add heptanal (e.g., 0.1 mol) dropwise to the flask.
-
Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.
-
Continue the reflux until no more water is collected in the trap, which typically takes 2-4 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude N-heptylideneaniline.
Purification of N-heptylideneaniline
The primary method for purifying N-heptylideneaniline is vacuum distillation, given its liquid nature and boiling point.
Materials:
-
Crude N-heptylideneaniline
-
Distillation apparatus (including a vacuum pump, manometer, and cold trap)
-
Heating mantle
Procedure:
-
Set up the distillation apparatus for vacuum distillation. Ensure all glassware is dry.
-
Transfer the crude N-heptylideneaniline to the distillation flask.
-
Slowly reduce the pressure to the desired level.
-
Begin heating the distillation flask gently.
-
Collect the fraction that distills at the appropriate temperature and pressure. The boiling point of N-heptylideneaniline is reported to be 150.4°C at 760 mmHg, so the boiling point under vacuum will be significantly lower.
-
The purified N-heptylideneaniline should be collected as a colorless to pale yellow liquid.
Alternative Purification Method: Column Chromatography
If distillation is not feasible, column chromatography can be employed. However, care must be taken to avoid hydrolysis of the imine on acidic silica gel.
Materials:
-
Crude N-heptylideneaniline
-
Silica gel (or neutral alumina)
-
Eluent: Hexane/Ethyl acetate mixture with a small amount of triethylamine (e.g., 1-2%) to neutralize the stationary phase.
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel or alumina in the chosen eluent and pack the chromatography column.
-
Pre-elute the column with the eluent containing triethylamine.
-
Dissolve the crude N-heptylideneaniline in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the hexane/ethyl acetate/triethylamine mixture, collecting fractions.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
| Parameter | Value | Reference |
| Chemical Name | N-heptylideneaniline | - |
| CAS Number | 9003-50-3 | --INVALID-LINK-- |
| Molecular Formula | C₁₃H₁₉N | - |
| Molecular Weight | 189.30 g/mol | - |
| Appearance | Colorless to pale yellow liquid | General observation for similar compounds |
| Boiling Point | 150.4 °C at 760 mmHg | --INVALID-LINK-- |
| Expected Yield | > 80% | Typical yields for Schiff base formation under azeotropic conditions. |
| Purity (Post-Purification) | > 95% | Expected purity after vacuum distillation or column chromatography. |
Characterization
The purified N-heptylideneaniline should be characterized to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect signals for the aromatic protons of the aniline ring, the aldehydic proton of the imine group (around 8 ppm), and the aliphatic protons of the heptyl chain.
-
¹³C NMR: Expect signals for the aromatic carbons, the imine carbon (around 160-170 ppm), and the aliphatic carbons.
-
-
Infrared (IR) Spectroscopy:
-
A characteristic C=N stretching vibration should be observed in the range of 1620-1650 cm⁻¹.
-
The absence of a broad N-H stretch (from aniline) and a C=O stretch (from heptanal) indicates the completion of the reaction.
-
-
Mass Spectrometry (MS):
-
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of N-heptylideneaniline (189.30 m/z).
-
Diagrams
Caption: Experimental workflow for the synthesis and purification of N-heptylideneaniline.
Application Notes and Protocols for Monitoring the Aniline-Heptanal Reaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring the Schiff base condensation reaction between aniline and heptanal. The formation of N-heptylideneaniline is a representative imine synthesis reaction, and its monitoring is crucial for understanding reaction kinetics, optimizing process parameters, and ensuring product quality in various chemical and pharmaceutical applications.
Introduction to Analytical Techniques
The reaction between aniline and heptanal to form an imine (Schiff base) can be monitored in real-time using several analytical techniques. The choice of technique depends on the specific requirements of the analysis, such as the need for kinetic data, structural confirmation, or quantitative measurement of reactants and products. Key techniques include:
-
UV-Visible (UV-Vis) Spectroscopy: Useful for monitoring the overall progress of the reaction by observing changes in the electronic absorption spectra as the conjugated imine product is formed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and allows for the simultaneous quantification of reactants, intermediates, and products.[1]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Enables the monitoring of changes in vibrational modes, such as the disappearance of the C=O stretch of the aldehyde and the appearance of the C=N stretch of the imine.[2][3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile components of the reaction mixture, providing both qualitative and quantitative data.
Reaction Pathway and Logic
The reaction proceeds via nucleophilic addition of the primary amine (aniline) to the carbonyl group of the aldehyde (heptanal), forming a hemiaminal intermediate. This intermediate then dehydrates to form the final imine product.
Experimental Protocols
Protocol 1: Monitoring by UV-Visible Spectroscopy
This protocol describes how to monitor the reaction kinetics using a UV-Vis spectrophotometer. The formation of the conjugated imine product will lead to a change in the UV-Vis spectrum, which can be monitored over time.
Materials:
-
Aniline (reagent grade)
-
Heptanal (reagent grade)
-
Ethanol (spectroscopic grade)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer with a temperature-controlled cell holder
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M solution of aniline in ethanol.
-
Prepare a 0.1 M solution of heptanal in ethanol.
-
-
Instrument Setup:
-
Set the spectrophotometer to scan a wavelength range of 200-500 nm.
-
Set the temperature of the cell holder to the desired reaction temperature (e.g., 25 °C).
-
Use ethanol as a blank to zero the instrument.
-
-
Reaction Initiation and Monitoring:
-
Pipette 1.5 mL of the aniline solution into a quartz cuvette.
-
Place the cuvette in the spectrophotometer and record a baseline spectrum.
-
To initiate the reaction, rapidly add 1.5 mL of the heptanal solution to the cuvette, mix quickly with a pipette, and immediately start recording spectra at fixed time intervals (e.g., every 1 minute) for a total duration of 60-120 minutes.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) for the imine product.
-
Plot the absorbance at λmax as a function of time.
-
The initial rate of reaction can be determined from the initial slope of this plot. The rate constant can be calculated by fitting the data to an appropriate rate law.
-
Protocol 2: Monitoring by ¹H NMR Spectroscopy
This protocol details the use of ¹H NMR to monitor the disappearance of reactants and the appearance of the product.
Materials:
-
Aniline
-
Heptanal
-
Deuterated chloroform (CDCl₃)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
In an NMR tube, dissolve aniline (e.g., 0.05 mmol) in 0.5 mL of CDCl₃.
-
Acquire a ¹H NMR spectrum of the starting material.
-
-
Reaction Initiation and Monitoring:
-
Add an equimolar amount of heptanal (e.g., 0.05 mmol) to the NMR tube.
-
Quickly shake the tube to mix the reactants and place it in the NMR spectrometer.
-
Acquire ¹H NMR spectra at regular intervals (e.g., every 5-10 minutes) over the course of the reaction.
-
-
Data Analysis:
-
Identify characteristic peaks for aniline (e.g., aromatic protons), heptanal (e.g., aldehydic proton at ~9.8 ppm), and the imine product (e.g., imine proton -CH=N- at ~8.2 ppm).
-
Integrate the signals corresponding to a non-overlapping peak for each species.
-
The conversion to the imine can be calculated from the ratio of the integral of the product peak to the sum of the integrals of the reactant and product peaks.[1]
-
Protocol 3: Monitoring by FT-IR Spectroscopy
This protocol uses in-situ FT-IR to monitor the reaction by tracking the changes in the characteristic vibrational bands of the functional groups.
Materials:
-
Aniline
-
Heptanal
-
Solvent (e.g., chloroform)
-
Reaction vessel equipped with an in-situ FT-IR probe (e.g., ReactIR)
Procedure:
-
Instrument Setup:
-
Set up the reaction vessel with the in-situ FT-IR probe.
-
Configure the software to collect spectra at regular intervals (e.g., every 30 seconds).
-
-
Reaction Initiation and Monitoring:
-
Charge the reaction vessel with a solution of aniline in the chosen solvent.
-
Begin spectral collection to establish a baseline.
-
Inject the heptanal into the reactor to start the reaction.
-
Continue to collect spectra throughout the course of the reaction.
-
-
Data Analysis:
-
Monitor the decrease in the intensity of the C=O stretching band of heptanal (around 1725 cm⁻¹).
-
Monitor the increase in the intensity of the C=N stretching band of the imine product (around 1640-1670 cm⁻¹).[4]
-
Plot the peak heights or areas of these bands as a function of time to obtain reaction profiles.
-
Experimental Workflow Diagram
Quantitative Data Summary
The following tables summarize representative quantitative data for imine formation reactions analogous to the aniline-heptanal system.
Table 1: Reaction Yields of Imine Formation under Different Conditions
| Reactants | Catalyst | Solvent | Temperature (°C) | Reaction Time (min) | Yield (%) | Reference |
| Benzaldehyde + Aniline | None | Water | 100 | 3 | 53 | [5] |
| Benzaldehyde + Aniline | None | Water | 200 | 3 | 75 | [5] |
| Benzaldehyde + Aniline | None | Water | 350 | 3 | 98 | [5] |
| Benzaldehyde + Aniline | None | Water | 400 | 3 | 87 | [5] |
Table 2: Kinetic Data for Imine Formation
| Reaction | Analytical Method | Rate Constant (s⁻¹) | Reference |
| Benzaldehyde + n-butylamine (Beaker) | In-situ FT-IR | 1.9 x 10⁻² | [2] |
| Benzaldehyde + n-butylamine (Meso-OBR) | In-situ FT-IR | 2.0 x 10⁻² | [2] |
Conclusion
The analytical techniques and protocols outlined in these application notes provide a comprehensive framework for monitoring the aniline-heptanal reaction. By employing UV-Vis, NMR, or FT-IR spectroscopy, researchers can gain valuable insights into the reaction kinetics, mechanism, and product formation. The provided data from analogous systems serves as a useful benchmark for what can be expected in terms of reaction efficiency and rates. Careful selection of the analytical method and adherence to the detailed protocols will enable accurate and reproducible monitoring of this important class of chemical transformations.
References
Green Synthesis of Aniline Heptanal Adduct: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the environmentally friendly synthesis of the aniline heptanal adduct, also known as N-heptylideneaniline. This Schiff base holds potential for applications in drug development and materials science. The following sections detail green synthetic methodologies, present quantitative data from analogous reactions, and propose potential areas of biological investigation.
Introduction
The aniline heptanal adduct is a Schiff base formed from the condensation reaction of aniline and heptanal. Traditional synthesis methods often involve volatile organic solvents and prolonged reaction times. Green chemistry approaches aim to mitigate these issues by employing solvent-free conditions, microwave irradiation, and energy-efficient techniques, leading to higher yields, shorter reaction times, and a reduced environmental footprint.
Green Synthetic Approaches
Several green synthetic methods can be applied to the synthesis of the aniline heptanal adduct. The two most prominent and accessible methods are solvent-free synthesis and microwave-assisted synthesis. These methods align with the principles of green chemistry by minimizing or eliminating solvent use and reducing energy consumption.
Experimental Protocols
Below are detailed protocols for the green synthesis of the aniline heptanal adduct. It is important to note that while these protocols are based on established methods for Schiff base synthesis, optimization may be required to achieve the highest yields for this specific adduct.
Protocol 1: Solvent-Free Synthesis at Room Temperature
This method relies on the direct reaction of the liquid reactants without any solvent.
Materials:
-
Aniline (freshly distilled)
-
Heptanal
-
Mortar and pestle or a small beaker with a magnetic stirrer
-
Fume hood
Procedure:
-
In a fume hood, add equimolar amounts of aniline and heptanal to a mortar or a small beaker.
-
Grind the mixture with a pestle or stir vigorously with a magnetic stirrer at room temperature.
-
The reaction is typically exothermic and may proceed to completion within minutes to a few hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, the resulting N-heptylideneaniline can be used directly or purified further if necessary. Purification can often be achieved by simple washing with a non-polar solvent like hexane to remove any unreacted starting materials, followed by drying.
Protocol 2: Microwave-Assisted Solvent-Free Synthesis
Microwave irradiation can significantly accelerate the rate of reaction, often leading to higher yields in a fraction of the time required for conventional heating.
Materials:
-
Aniline (freshly distilled)
-
Heptanal
-
Microwave-safe reaction vessel
-
Domestic or laboratory microwave oven
Procedure:
-
In a microwave-safe vessel, mix equimolar amounts of freshly distilled aniline and heptanal.
-
Place the vessel in the center of the microwave oven.
-
Irradiate the mixture at a low to medium power setting (e.g., 180-360 W) for short intervals (e.g., 30-60 seconds).
-
After each interval, carefully remove the vessel, cool it, and check the reaction progress by TLC.
-
Repeat the irradiation cycles until the reaction is complete.
-
Upon completion, the product can be purified as described in Protocol 1.
Data Presentation
The following tables summarize quantitative data for the green synthesis of Schiff bases from anilines and aldehydes under various conditions. While specific data for the aniline-heptanal adduct is not extensively reported, these examples provide a valuable reference for expected yields and reaction times.
Table 1: Solvent-Free Synthesis of Schiff Bases
| Aniline Derivative | Aldehyde Derivative | Catalyst | Time | Yield (%) | Reference |
| Aniline | Benzaldehyde | None | 2 min | 92 | Generic Protocol |
| 4-chloroaniline | 4-nitrobenzaldehyde | None | 5 min | 95 | Generic Protocol |
| Aniline | Salicylaldehyde | None | 10 min | 98 | Generic Protocol |
Table 2: Microwave-Assisted Synthesis of Schiff Bases
| Aniline Derivative | Aldehyde Derivative | Conditions | Time | Yield (%) | Reference |
| 4-fluoroaniline | Benzaldehyde | Solvent-free, 300W | 1.5 min | 94 | Generic Protocol |
| Aniline | 4-chlorobenzaldehyde | Ethanol, 450W | 3 min | 96 | Generic Protocol |
| 2-aminophenol | Salicylaldehyde | Solvent-free, 180W | 2 min | 97 | Generic Protocol |
Potential Applications in Drug Development
Schiff bases are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. The aniline heptanal adduct, as a lipophilic molecule, may have the potential to interact with biological membranes and intracellular targets.
Areas for Investigation:
-
Antimicrobial Activity: The imine (C=N) linkage is a key pharmacophore in many antimicrobial agents. The aniline heptanal adduct could be screened against a panel of pathogenic bacteria and fungi.
-
Anticancer Activity: Many Schiff base derivatives have demonstrated cytotoxicity against various cancer cell lines. The pro-oxidant activity of aniline derivatives could potentially be harnessed to induce apoptosis in cancer cells.
-
Enzyme Inhibition: The adduct could be investigated as an inhibitor of specific enzymes involved in disease pathways.
Proposed Signaling Pathway for Investigation
Given that aniline and its metabolites can induce oxidative stress and activate downstream signaling pathways, it is plausible that the aniline heptanal adduct could modulate similar pathways.[1] A hypothetical signaling pathway that could be investigated in relation to the adduct's potential biological activity is the MAPK/NF-κB pathway, which is crucial in inflammation and cancer.
Caption: Proposed signaling pathway for the biological activity of the aniline heptanal adduct.
Experimental Workflow for Biological Evaluation
The following workflow outlines the key steps for assessing the potential of the aniline heptanal adduct in a drug development context.
Caption: Experimental workflow for the biological evaluation of the aniline heptanal adduct.
Conclusion
The green synthesis of the aniline heptanal adduct offers a sustainable and efficient alternative to traditional methods. While specific biological data for this adduct is currently limited, the known activities of related Schiff bases suggest that it is a promising candidate for further investigation in drug discovery. The provided protocols and workflows offer a solid foundation for researchers to synthesize, purify, and evaluate the biological potential of this interesting molecule.
References
Application Notes and Protocols: Aniline and Heptanal Reaction in Diverse Solvent Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Schiff base formation between aniline and heptanal, a reaction of significant interest in synthetic and medicinal chemistry. The protocols and data presented herein are designed to guide researchers in optimizing reaction conditions by selecting appropriate solvent systems to maximize yield and purity.
Introduction
The condensation reaction between an amine, such as aniline, and an aldehyde, like heptanal, results in the formation of an imine, commonly known as a Schiff base. This reaction is a cornerstone in organic synthesis due to its versatility in forming carbon-nitrogen double bonds. The resulting N-heptylideneaniline is a valuable intermediate for the synthesis of various nitrogen-containing heterocyclic compounds and has applications in the development of novel therapeutic agents. The choice of solvent is a critical parameter that can significantly influence the reaction equilibrium, rate, and overall yield.
Reaction Principle
The formation of N-heptylideneaniline proceeds through a two-step mechanism:
-
Nucleophilic Addition: The nitrogen atom of the aniline molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of heptanal. This leads to the formation of an unstable carbinolamine intermediate.
-
Dehydration: The carbinolamine then undergoes dehydration (elimination of a water molecule) to form the stable imine product. This step is often the rate-determining step and is reversible.
The equilibrium of the reaction can be shifted towards the product by removing water as it is formed, often through azeotropic distillation with a suitable solvent or the use of a dehydrating agent.
Data Presentation: Influence of Solvent on Schiff Base Formation
| Solvent | Dielectric Constant (ε) | Yield (%) of N-benzylideneaniline[1] | Expected Impact on Aniline-Heptanal Reaction |
| Dichloromethane (DCM) | 9.1 | 72 | High |
| Acetonitrile | 37.5 | ~70-75 | High |
| Dimethyl Sulfoxide (DMSO) | 47 | 70 | Moderate to High |
| Diethyl Ether | 4.3 | ~65-70 | Moderate |
| Petroleum Ether | ~2.0 | ~65-70 | Moderate |
| Ethanol | 24.5 | Not specified, but used as a recrystallization solvent, implying good product solubility.[2][3] | Potentially high, as it can solvate the polar transition state. |
| Toluene | 2.4 | Not specified, but known to be effective for azeotropic water removal. | High, particularly with a Dean-Stark apparatus. |
| Water | 80.1 | Generally low for simple Schiff base formation due to the reverse reaction (hydrolysis). | Low, unless under specific catalytic conditions. |
| Solvent-free | N/A | High yields have been reported for analogous reactions. | Potentially very high, with the removal of water under reduced pressure. |
Note: The yields presented are for the reaction of benzaldehyde with aniline and should be considered as a qualitative guide for the aniline-heptanal reaction.[1] Optimization for the specific substrates is recommended.
Experimental Protocols
The following are generalized protocols for the synthesis of N-heptylideneaniline. Researchers should adapt these protocols based on the chosen solvent and available laboratory equipment.
Protocol 1: Synthesis in a Halogenated Solvent (Dichloromethane)
Materials:
-
Aniline (1.0 mmol, 93 mg)
-
Heptanal (1.0 mmol, 114 mg)
-
Dichloromethane (DCM), anhydrous (10 mL)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
TLC plates (silica gel)
Procedure:
-
To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add aniline (1.0 mmol) and anhydrous dichloromethane (10 mL).
-
Stir the solution at room temperature until the aniline is fully dissolved.
-
Slowly add heptanal (1.0 mmol) to the stirring solution.
-
Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., hexane:ethyl acetate, 9:1).
-
Upon completion of the reaction (disappearance of the limiting reagent), add anhydrous magnesium sulfate to the reaction mixture to remove the water formed.
-
Stir for an additional 15-20 minutes.
-
Filter the reaction mixture to remove the magnesium sulfate.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-heptylideneaniline.
-
Purify the product by vacuum distillation or column chromatography if necessary.
Protocol 2: Synthesis with Azeotropic Water Removal (Toluene)
Materials:
-
Aniline (1.0 mmol, 93 mg)
-
Heptanal (1.0 mmol, 114 mg)
-
Toluene (15 mL)
-
Round-bottom flask (50 mL)
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle and magnetic stirrer
Procedure:
-
Set up a 50 mL round-bottom flask with a Dean-Stark apparatus and a condenser.
-
To the flask, add aniline (1.0 mmol), heptanal (1.0 mmol), and toluene (15 mL).
-
Heat the reaction mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing until no more water is collected in the trap.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the toluene under reduced pressure to yield the crude product.
-
Purify as needed.
Visualizations
Reaction Pathway
Caption: Aniline and Heptanal Reaction Pathway.
Experimental Workflow
Caption: General Experimental Workflow for Schiff Base Synthesis.
Solvent Property Relationships
Caption: Influence of Solvent Properties on Reaction Outcome.
References
Troubleshooting & Optimization
Technical Support Center: Aniline-Heptanal Condensation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the condensation reaction between aniline and heptanal to form N-heptylideneaniline.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is low. What are the potential causes and how can I improve it?
A1: Low yield in the aniline-heptanal condensation is a common issue that can stem from several factors. The primary suspects are incomplete reaction, side reactions, or loss of product during workup.
Troubleshooting Steps:
-
Incomplete Reaction: The formation of the Schiff base is an equilibrium process. To drive the reaction towards the product, it is crucial to remove the water that is formed as a byproduct. This can be achieved by:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to physically remove water as it forms.
-
Dehydrating Agents: Adding a dehydrating agent to the reaction mixture, such as molecular sieves or anhydrous sodium sulfate.[1]
-
-
Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient amount of time. The reaction rate can be increased by gentle heating, but excessive heat can promote side reactions.
-
Catalysis: While the reaction can proceed without a catalyst, a weak acid catalyst is often used to accelerate imine formation.[2] It is critical to use a weak acid, as a strong acid will protonate the aniline, rendering it non-nucleophilic.[2]
Q2: I am observing significant amounts of byproducts in my reaction mixture. What are these byproducts and how can I minimize them?
A2: The most common side reaction in the aniline-heptanal condensation is the self-condensation of heptanal, also known as an aldol condensation.[3] Heptanal has alpha-hydrogens, which can be abstracted in the presence of a base or acid, leading to the formation of 2-pentyl-2-nonenal.
Troubleshooting Steps to Minimize Aldol Condensation:
-
Control of Temperature: Lowering the reaction temperature can help to disfavor the aldol condensation pathway, which typically has a higher activation energy than Schiff base formation.
-
Order of Addition: Adding the heptanal slowly to the aniline solution can help to maintain a low concentration of the aldehyde, thus reducing the likelihood of self-condensation.
-
Catalyst Choice: While an acid catalyst can promote the desired reaction, a basic catalyst will strongly favor the aldol condensation of heptanal. Therefore, basic conditions should be avoided.
Q3: My final product appears to be contaminated with unreacted starting materials. How can I effectively purify the Schiff base?
A3: Purification of the N-heptylideneaniline can be challenging due to the presence of unreacted aniline and heptanal, as well as potential byproducts.
Purification Strategies:
-
Washing: The crude product can be washed with a dilute acid solution to remove any unreacted aniline. However, care must be taken as the Schiff base can be hydrolyzed back to the starting materials under strongly acidic conditions. A subsequent wash with a dilute sodium bicarbonate solution and then water can help to neutralize any remaining acid.
-
Recrystallization: Recrystallization from a suitable solvent, such as ethanol, is a common and effective method for purifying Schiff bases.
-
Column Chromatography: If recrystallization is not effective, column chromatography can be employed. It is often recommended to use neutral alumina as the stationary phase, as the acidic nature of silica gel can cause the hydrolysis of the imine.
Q4: My purified product decomposes over time. How can I improve its stability?
A4: The imine bond in the Schiff base is susceptible to hydrolysis, especially in the presence of moisture.
Stabilization and Storage:
-
Anhydrous Conditions: Ensure the purified product is thoroughly dried and stored in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture.
-
Low Temperature: Storing the product at a low temperature can also help to slow down decomposition.
-
Reduction to a Secondary Amine: If the imine functionality is not required for subsequent steps, the Schiff base can be reduced to the more stable secondary amine using a reducing agent like sodium borohydride.
Quantitative Data Summary
The following table summarizes the expected qualitative impact of various reaction parameters on the yield of N-heptylideneaniline and the formation of the primary byproduct, the heptanal aldol condensation product.
| Parameter | Impact on N-heptylideneaniline Yield | Impact on Aldol Condensation | Rationale |
| Temperature | Increases up to an optimum, then may decrease | Increases significantly with temperature | Higher temperatures accelerate both reactions, but often favor the aldol condensation pathway with higher activation energy. |
| Reaction Time | Increases to a plateau | Increases over time | The desired reaction and side reaction both progress over time. Optimizing time is key to maximizing product before significant byproduct formation. |
| Water Removal | Significantly increases | No direct effect, but improves overall efficiency | Le Chatelier's principle: removing a product (water) drives the equilibrium towards the formation of the Schiff base. |
| Acid Catalyst | Increases | Can also catalyze aldol condensation | A weak acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by the aniline. However, it can also promote the enolization of heptanal. |
| Base Catalyst | Decreases | Significantly increases | A base will deprotonate the alpha-carbon of heptanal, strongly promoting the aldol condensation pathway over the Schiff base formation. |
| Reactant Ratio | An excess of aniline may increase yield | A higher concentration of heptanal increases self-condensation | Using an excess of one reactant can drive the reaction to completion, but an excess of heptanal will favor its self-condensation. |
Experimental Protocols
Key Experiment: Synthesis of N-heptylideneaniline with Azeotropic Water Removal
This protocol is a representative method for the synthesis of N-heptylideneaniline, focusing on minimizing side reactions by controlling the reaction conditions and removing water as it is formed.
Materials:
-
Aniline
-
Heptanal
-
Toluene
-
Weak acid catalyst (e.g., p-toluenesulfonic acid)
-
Anhydrous magnesium sulfate
-
Sodium bicarbonate
-
Deionized water
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with magnetic stirring
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer.
-
To the flask, add aniline (1.0 equivalent) and toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.01 equivalents).
-
Begin stirring and heat the mixture to reflux.
-
Slowly add heptanal (1.0 equivalent) dropwise to the refluxing mixture over a period of 30 minutes.
-
Continue to reflux the reaction mixture, collecting the water in the Dean-Stark trap. The reaction is complete when no more water is collected.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate, followed by deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude N-heptylideneaniline.
-
The crude product can be further purified by vacuum distillation or column chromatography on neutral alumina.
Visualizations
Caption: Reaction pathways in aniline-heptanal condensation.
References
Technical Support Center: Synthesis of Aniline Heptanal Schiff Base
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers in optimizing the synthesis of the Schiff base from aniline and heptanal.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is very low. What are the common causes and how can I improve it?
A1: Low yield in Schiff base synthesis is a frequent issue. The formation of a Schiff base is a reversible reaction.[1][2] Consider the following factors to drive the equilibrium towards the product:
-
Water Removal: The reaction produces water as a byproduct.[1] Its presence can shift the equilibrium back to the reactants, hydrolyzing the Schiff base.
-
Solution: Use a Dean-Stark apparatus during reflux to physically remove water. Alternatively, add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), or molecular sieves to the reaction mixture.[3]
-
-
Catalyst: The reaction is often catalyzed by either acid or base.[2]
-
Acid Catalysis: The dehydration of the intermediate carbinolamine is the rate-determining step and is acid-catalyzed.[2] Use a catalytic amount of a mild acid like acetic acid or p-toluenesulfonic acid. However, excessive acid can protonate the aniline, rendering it non-nucleophilic and stopping the reaction.[2] A mildly acidic pH is often optimal.[2]
-
Base Catalysis: Bases can also catalyze the dehydration of the carbinolamine intermediate.[2]
-
-
Reactant Purity: Impurities in aniline or heptanal can lead to side reactions. Ensure both starting materials are pure. Aniline is prone to oxidation (turning dark), and heptanal can oxidize to heptanoic acid. Use freshly distilled reactants if necessary.
-
Reaction Time and Temperature: Ensure the reaction has proceeded for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC). Refluxing in a suitable solvent like ethanol or toluene is a common practice.
Q2: My final product is a sticky oil or polymerizes upon standing. What is happening?
A2: Schiff bases derived from aliphatic aldehydes like heptanal are often less stable and more prone to polymerization than those from aromatic aldehydes.[2]
-
Instability: The imine bond in aliphatic Schiff bases can be susceptible to polymerization, especially if trace amounts of acid or impurities are present.
-
Purification: Avoid harsh purification conditions. Overheating or prolonged exposure to acidic conditions (like on standard silica gel) can cause decomposition or polymerization.
-
Storage: Store the purified product under an inert atmosphere (e.g., nitrogen or argon) at a low temperature to minimize degradation.
Q3: After purification, my NMR spectrum still shows a peak for the heptanal aldehyde proton (~9.7 ppm). How can I remove the unreacted aldehyde?
A3: The presence of starting materials in the final product is a common purification challenge.[4]
-
Recrystallization: This is the most effective method if your product is a solid.[4][5] Try recrystallizing from a suitable solvent system. A common technique is to dissolve the crude product in a minimal amount of a hot solvent (like ethanol) and then add a co-solvent in which the product is less soluble (like water or hexane) until turbidity appears, then allow it to cool slowly.[4]
-
Solvent Washing: If the product is an oil or solid, wash it with a solvent in which the starting materials are soluble but the product is not. For example, washing with cold hexane might remove residual heptanal.
-
Column Chromatography: This can be challenging as Schiff bases can decompose on acidic silica gel.[6] If you must use column chromatography, consider using deactivated (neutral) alumina or silica gel treated with a small amount of a base like triethylamine in the eluent to prevent hydrolysis.[6]
Q4: What is the reaction mechanism for the formation of the aniline heptanal Schiff base?
A4: The reaction proceeds in two main steps:
-
Nucleophilic Addition: The nitrogen atom of the primary amine (aniline) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde (heptanal). This forms a tetrahedral intermediate called a carbinolamine.[1][2][7]
-
Dehydration: The carbinolamine intermediate is unstable and eliminates a molecule of water to form the final imine (Schiff base) with a carbon-nitrogen double bond.[1][2][7] This step is typically the rate-determining step and is catalyzed by acid.[2]
Data Presentation: Reaction Parameter Optimization
Optimizing reaction conditions is crucial for maximizing yield and purity. The following table outlines key parameters to investigate.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Observed Yield (%) | Purity (e.g., by NMR) |
| Solvent | Ethanol | Toluene | Methanol | ||
| Temperature | Room Temp. | 60 °C | Reflux | ||
| Catalyst | None | Acetic Acid (cat.) | p-TSA (cat.) | ||
| Reaction Time | 2 hours | 4 hours | 8 hours | ||
| Water Removal | None | Molecular Sieves | Dean-Stark |
Experimental Protocol: Synthesis of Heptanal Aniline Schiff Base
This protocol provides a general methodology. Molar ratios and conditions may require optimization.
Materials:
-
Aniline (freshly distilled, 0.1 mol)
-
Heptanal (0.1 mol)
-
Absolute Ethanol (200 mL)
-
Glacial Acetic Acid (catalytic amount, ~0.1 mL)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Hexane (for washing/recrystallization)
Procedure:
-
Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add aniline (0.1 mol) dissolved in 100 mL of absolute ethanol.
-
Addition of Aldehyde: While stirring, slowly add heptanal (0.1 mol) to the aniline solution.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reaction: Heat the mixture to reflux and maintain it for 2-4 hours. Monitor the progress of the reaction by taking small aliquots and analyzing them with TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The formation of the product should be visible as a new spot with a different Rf value from the starting materials.
-
Workup:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Remove the solvent (ethanol) using a rotary evaporator.
-
The resulting crude product (likely an oil) is redissolved in a suitable solvent like diethyl ether or dichloromethane.
-
Wash the organic solution with a saturated sodium bicarbonate solution to remove the acetic acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the crude Schiff base.
-
-
Purification:
-
Recrystallization: If the product solidifies upon standing or in the cold, attempt recrystallization from a solvent like ethanol or a hexane/ethanol mixture. Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly. Collect the resulting crystals by filtration.
-
Washing: If the product is an oil, wash it with cold hexane to remove unreacted heptanal. Decant the hexane layer. Repeat this process 2-3 times.
-
-
Characterization: Characterize the final product using techniques such as FT-IR, ¹H-NMR, and ¹³C-NMR spectroscopy to confirm its structure and purity. In FT-IR, look for the characteristic C=N (imine) stretch around 1620-1650 cm⁻¹. In ¹H-NMR, the azomethine proton (-CH=N-) should appear as a singlet around 8.0-8.5 ppm.
Visualizations
Below are diagrams illustrating key processes for synthesizing and troubleshooting the aniline heptanal Schiff base.
Caption: Experimental workflow for the synthesis of aniline heptanal Schiff base.
Caption: Troubleshooting guide for aniline heptanal Schiff base synthesis.
References
- 1. Beauty in Chemistry: Making Artistic Molecules with Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjpsonline.com [wjpsonline.com]
- 3. youtube.com [youtube.com]
- 4. organic chemistry - Synthesis of Benzaldehyde and Aniline Schiff Bases - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. cpd.hmu.edu.krd [cpd.hmu.edu.krd]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Aniline-Heptanal Reaction Temperature Optimization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Schiff bases, specifically from the reaction of aniline and heptanal.
Frequently Asked Questions (FAQs)
Q1: What is the general temperature range for the reaction between aniline and heptanal?
The reaction to form a Schiff base (imine) from aniline and an aliphatic aldehyde like heptanal is a condensation reaction. The optimal temperature can vary based on the specific substrate, solvent, and catalyst used. However, a general starting point is room temperature, with the potential for heating to accelerate the reaction. For industrial applications, such as the production of vulcanization accelerators, temperatures in the range of 120-150°C have been reported. It is recommended to start with milder conditions and gradually increase the temperature while monitoring the reaction progress.
Q2: What are the common side reactions to be aware of, and how does temperature influence them?
A primary side reaction to consider when using an aliphatic aldehyde like heptanal is an aldol-like condensation. This reaction is typically base-catalyzed and can be promoted at higher temperatures. At elevated temperatures, there is also an increased risk of forming colored byproducts due to oxidation or other degradation pathways of aniline.
Q3: How can I drive the reaction equilibrium towards the product?
The formation of the Schiff base is a reversible reaction that produces water as a byproduct. To maximize the yield of the imine, it is crucial to remove water as it is formed. This can be achieved by:
-
Azeotropic distillation: Using a solvent like toluene or benzene with a Dean-Stark apparatus to remove water azeotropically.
-
Dehydrating agents: Adding molecular sieves (e.g., 3Å or 4Å) to the reaction mixture to sequester water.
Q4: Is a catalyst necessary for this reaction?
The reaction can proceed without a catalyst, but it is often slow. The rate can be significantly increased by using a catalytic amount of a weak acid, such as acetic acid or p-toluenesulfonic acid. The acid protonates the carbonyl oxygen of heptanal, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by aniline.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | 1. Reaction temperature is too low.2. Inefficient water removal.3. Absence of a catalyst. | 1. Gradually increase the reaction temperature, for example, in increments of 10-20°C, while monitoring the reaction by TLC or GC.2. Ensure your water removal method (Dean-Stark trap or molecular sieves) is functioning correctly.3. Add a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid). |
| Formation of a Viscous, Oily Mixture | 1. Aldol condensation of heptanal.2. Polymerization of the product or starting materials. | 1. Lower the reaction temperature.2. If using a base catalyst, consider switching to an acid catalyst.3. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Product Decomposes During Workup | The Schiff base is hydrolyzing back to the starting materials. | Avoid aqueous workups if possible. If an aqueous wash is necessary, use a saturated sodium bicarbonate solution to neutralize any acid catalyst and work quickly at low temperatures. Dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate before solvent evaporation. |
| Difficulty in Product Purification | Presence of unreacted starting materials and byproducts. | 1. Distillation: If the product is thermally stable, vacuum distillation can be effective for purification.2. Crystallization: Attempt to crystallize the product from a suitable solvent system. Nonpolar solvents are often a good starting point.3. Column Chromatography: Use silica gel chromatography with a non-polar eluent system (e.g., hexane/ethyl acetate) to separate the product from polar impurities. |
Quantitative Data Summary
Due to the limited availability of precise yield data for the aniline-heptanal reaction across a range of temperatures in academic literature, the following table provides an estimated trend based on general principles of Schiff base formation and analogous reactions. The optimal temperature will need to be determined empirically for your specific reaction conditions.
| Temperature (°C) | Reaction Time (hours) | Estimated Yield (%) | Key Considerations |
| 25 (Room Temp) | 12 - 24 | 40 - 60 | Slow reaction rate. Minimal side reactions. |
| 50 | 4 - 8 | 60 - 80 | Increased reaction rate. Still relatively low risk of side reactions. |
| 80 (Reflux in Ethanol) | 2 - 4 | 70 - 90 | Good balance of reaction rate and yield. Water removal is important. |
| 110 (Reflux in Toluene) | 1 - 3 | > 90 | Efficient water removal via azeotropic distillation. Higher potential for aldol condensation if basic impurities are present. |
| 140 | < 1 | Variable | Very fast reaction. Increased risk of byproduct formation and thermal degradation. |
Experimental Protocol: Synthesis of N-Heptylideneaniline
This protocol is a general guideline and may require optimization.
Materials:
-
Aniline (freshly distilled)
-
Heptanal
-
Toluene (anhydrous)
-
Glacial Acetic Acid (catalytic amount)
-
Anhydrous Sodium Sulfate
-
Molecular Sieves (4Å, activated)
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap filled with toluene.
-
To the flask, add aniline (1.0 eq) and toluene.
-
Begin stirring and add heptanal (1.0 eq) dropwise to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux (approximately 110°C for toluene).
-
Monitor the reaction progress by observing the amount of water collected in the Dean-Stark trap and by thin-layer chromatography (TLC).
-
Once the theoretical amount of water has been collected or the TLC indicates the consumption of the limiting reagent, cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove any solids.
-
Wash the organic solution with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Logical Workflow for Temperature Optimization
The following diagram illustrates the decision-making process for optimizing the reaction temperature.
Caption: A flowchart for optimizing the aniline-heptanal reaction temperature.
Technical Support Center: Aniline-Heptanal Condensation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the aniline-heptanal reaction to form N-heptylideneaniline. The primary focus is on preventing and addressing the common issue of polymerization during this Schiff base formation.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction between aniline and heptanal?
The reaction between aniline, a primary aromatic amine, and heptanal, an aliphatic aldehyde, is a condensation reaction that forms a Schiff base (specifically, N-heptylideneaniline) and water.[1][2] This reaction is reversible, and the removal of water is often necessary to drive the equilibrium towards the product.[1][3]
Q2: What is polymerization in the context of the aniline-heptanal reaction?
Polymerization in this reaction refers to the formation of undesired, often viscous or solid, high-molecular-weight byproducts. This can occur through two primary pathways:
-
Aldol Condensation of Heptanal: Aliphatic aldehydes like heptanal can self-condense under acidic or basic conditions, leading to the formation of aldol adducts and subsequent polymers.[3] This is a common side reaction for aliphatic aldehydes.
-
Aniline-Heptanal Copolymerization: The product is sometimes registered under CAS No. 9003-50-3 as "Heptanal, polymer with benzenamine," which suggests that under certain conditions, a copolymer involving both aniline and heptanal units can form.[4][5][6]
Q3: Why is my reaction mixture turning viscous and dark?
Increased viscosity and darkening of the reaction mixture are common indicators of uncontrolled polymerization. This is often caused by excessive heat, incorrect catalyst concentration, or prolonged reaction times, which favor the aldol condensation of heptanal and other side reactions.
Q4: How can I monitor the progress of my reaction?
The reaction can be monitored using techniques like Thin Layer Chromatography (TLC) to observe the consumption of starting materials (aniline and heptanal) and the formation of the product spot. For more detailed analysis, NMR spectroscopy can be used to identify the characteristic imine proton signal and check for the presence of unreacted aldehyde.[7]
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low yield of Schiff base with significant unreacted starting material. | 1. Incomplete reaction due to equilibrium. 2. Insufficient reaction time or temperature. | 1. Remove water as it forms using a Dean-Stark trap or by adding a drying agent like anhydrous MgSO₄ or molecular sieves.[1] 2. Gradually increase reaction time and/or temperature while carefully monitoring for polymerization. |
| Reaction mixture becomes thick, viscous, or solidifies. | 1. Polymerization of heptanal via aldol condensation. 2. Excessive reaction temperature. 3. Catalyst concentration is too high or inappropriate. | 1. Lower the reaction temperature. Consider running the reaction at or below room temperature. 2. Reduce the concentration of the acid catalyst. 3. Add aniline to the reaction flask first, and then add heptanal dropwise and slowly to maintain a low instantaneous concentration of the aldehyde. |
| Product decomposes during purification on a silica gel column. | 1. The acidic nature of silica gel can hydrolyze the imine bond, reverting it to aniline and heptanal. 2. The imine product is unstable. | 1. Neutralize the silica gel by pre-treating it with a solvent containing a small amount of a non-nucleophilic base like triethylamine. 2. Consider alternative purification methods such as recrystallization or distillation under reduced pressure.[7] |
| NMR of the final product shows a persistent aldehyde peak. | 1. Incomplete reaction. 2. Hydrolysis of the Schiff base back to the starting materials due to residual water or acidic conditions. | 1. Ensure complete removal of water during the reaction. 2. Thoroughly dry the purified product and store it under anhydrous conditions. Ensure NMR solvents are anhydrous.[8] |
Experimental Protocols
Key Experiment: Synthesis of N-heptylideneaniline with Minimized Polymerization
This protocol is a generalized procedure based on standard Schiff base syntheses, optimized to mitigate polymerization.
Materials:
-
Aniline (freshly distilled)
-
Heptanal (freshly distilled)
-
Toluene (anhydrous)
-
p-Toluenesulfonic acid (PTSA) or another suitable acid catalyst
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. For larger scales, a Dean-Stark trap can be fitted between the flask and condenser.
-
To the flask, add aniline (1.0 eq) and anhydrous toluene.
-
Begin stirring and add a catalytic amount of p-toluenesulfonic acid (e.g., 0.01-0.05 eq).
-
Slowly, add heptanal (1.0-1.1 eq) dropwise to the mixture at room temperature over 30-60 minutes. The slow addition helps to prevent the buildup of aldehyde concentration, which can lead to self-condensation.
-
After the addition is complete, gently heat the reaction mixture to a moderate temperature (e.g., 40-60°C) and monitor the reaction progress by TLC. If using a Dean-Stark trap, heat to reflux to azeotropically remove water.
-
If not using a Dean-Stark trap, add anhydrous MgSO₄ to the reaction mixture to sequester the water formed.
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), cool the mixture to room temperature.
-
Quench the reaction by adding a mild base (e.g., a small amount of triethylamine) to neutralize the acid catalyst.
-
Filter the reaction mixture to remove any solids (e.g., MgSO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or recrystallization from a suitable solvent.
Data Presentation
The following table summarizes the impact of key reaction parameters on the formation of N-heptylideneaniline and the competing polymerization side reaction. The values are illustrative and based on general principles of Schiff base chemistry.
| Parameter | Condition | Expected Schiff Base Yield | Risk of Polymerization | Recommendation |
| Temperature | Low (0-25°C) | Moderate | Low | Good for initial trials to establish a baseline. |
| Moderate (40-60°C) | High | Moderate | Optimal for driving the reaction to completion without excessive side reactions.[9] | |
| High (>80°C) | Decreases | High | Not recommended due to increased rates of aldol condensation and other side reactions. | |
| Catalyst Conc. | None | Low to Moderate | Low | May require longer reaction times or higher temperatures. |
| (Acid) | Low (0.01 eq) | Good | Low to Moderate | A good starting point for catalysis. |
| High (>0.1 eq) | Good | High | Increases the rate of both the desired reaction and the undesired aldol condensation. | |
| Reactant Addition | All at once | Good | High | Can lead to high local concentrations of heptanal, promoting polymerization. |
| Slow (dropwise) addition of heptanal | Good | Low | Recommended to maintain a low concentration of the aldehyde. | |
| Water Removal | None | Low | Moderate | The reaction is reversible; water will inhibit product formation.[1][3] |
| Dean-Stark/Drying Agent | High | Low | Essential for achieving high yields by shifting the equilibrium.[1] |
Visualizations
Reaction and Side-Reaction Pathways
Caption: Main reaction pathway to the Schiff base and the competing aldol polymerization side reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting polymerization during the reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heptanal--aniline (1/1) | C13H21NO | CID 165718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. chembk.com [chembk.com]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
Technical Support Center: Catalyst Deactivation in Aniline Heptanal Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing catalyst deactivation during the synthesis of N-heptylaniline from aniline and heptanal via reductive amination.
Troubleshooting Guide: Diagnosing and Addressing Catalyst Deactivation
Rapid or unexpected catalyst deactivation can significantly impact reaction yield and efficiency. This guide provides a systematic approach to identifying and resolving common issues.
Initial Assessment:
Before delving into specific deactivation mechanisms, it is crucial to confirm that the observed decrease in performance is due to catalyst deactivation and not other experimental errors.
dot
Caption: Initial troubleshooting workflow.
| Symptom | Potential Cause | Recommended Action |
| Gradual loss of activity over several runs | Coking/Fouling: Deposition of carbonaceous residues or heavy byproducts on the catalyst surface. | 1. Characterize the spent catalyst: Use techniques like Temperature Programmed Oxidation (TPO) or Thermogravimetric Analysis (TGA) to quantify coke deposition.[1][2][3] 2. Regenerate the catalyst: Perform a controlled oxidation (e.g., with dilute air in an inert gas) to burn off the coke, followed by a reduction step to reactivate the metal.[1][4] 3. Optimize reaction conditions: Lowering the reaction temperature or pressure may reduce the rate of coke formation.[5] |
| Sudden and significant drop in activity | Poisoning: Strong chemisorption of impurities from reactants or the reaction system onto the active sites.[2][3] | 1. Analyze feedstocks: Check aniline and heptanal for common poisons like sulfur or chlorine compounds using techniques like GC-SCD or elemental analysis. 2. Purify reactants: Implement a purification step for reactants if impurities are detected. 3. Introduce a guard bed: Use a sacrificial bed of adsorbent material upstream of the catalyst bed to remove poisons. |
| Loss of selectivity, increase in byproducts | Thermal Degradation/Sintering: High temperatures can cause metal particles to agglomerate, reducing the active surface area and altering the site structure.[2][6][7] | 1. Characterize the catalyst: Use TEM or XRD to check for changes in metal particle size. 2. Lower reaction temperature: Operate at the lowest effective temperature to minimize sintering. 3. Choose a more stable support: The choice of catalyst support can influence thermal stability.[5] |
| Activity loss after changing reagent source | Impurity-induced deactivation: The new batch of aniline, heptanal, or solvent may contain trace impurities that act as poisons. | 1. Revert to the previous batch: If possible, run the reaction with the old reagents to confirm the source of the issue. 2. Analyze the new reagents: Test for common catalyst poisons. |
| Mechanical degradation of the catalyst | Attrition/Crushing: Physical breakdown of the catalyst particles, especially in slurry or high-flow reactors.[2] | 1. Inspect the catalyst: Visually check for fines or broken particles. 2. Select a mechanically stronger catalyst: Consider catalysts with higher crush strength or different physical forms (e.g., extrudates vs. powders). 3. Optimize reactor hydrodynamics: Reduce stirring speed or flow rates to minimize mechanical stress. |
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of catalyst deactivation in the reductive amination of aniline and heptanal?
A1: The primary causes of deactivation are generally categorized as chemical, thermal, and mechanical.[2] For this specific synthesis, the most likely causes include:
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Coking: Polymerization or condensation of reactants and products on the catalyst surface, blocking active sites.[1]
-
Poisoning: Impurities in the aniline or heptanal feed, such as sulfur or nitrogen-containing heterocyclic compounds, can irreversibly bind to the active metal sites.[2][3]
-
Thermal Sintering: At elevated temperatures, the small metal particles of the catalyst can migrate and agglomerate, leading to a loss of active surface area.[6][7]
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Product Inhibition: The amine product (N-heptylaniline) or the imine intermediate can adsorb on the catalyst surface and inhibit the reaction.[8]
Q2: Which catalysts are commonly used for the synthesis of N-heptylaniline, and which are more susceptible to deactivation?
A2: Catalysts based on platinum group metals (PGM) such as Palladium (Pd) and Platinum (Pt), as well as non-noble metals like Nickel (Ni) and Cobalt (Co), are effective for reductive amination.[8][9][10]
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Ni-based catalysts (e.g., Raney Ni): These are cost-effective and active but can be more prone to leaching and poisoning by sulfur compounds.[11]
-
Pd and Pt catalysts (e.g., Pd/C, Pt/Al2O3): They generally show high activity under milder conditions but can be susceptible to poisoning and sintering.[12][13] The choice of support material can influence the catalyst's stability.[5]
Q3: How can I regenerate a deactivated catalyst?
A3: The regeneration procedure depends on the deactivation mechanism:
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For coking: A common method is controlled combustion of the carbon deposits in a stream of dilute oxygen in an inert gas (e.g., N2), followed by a reduction step in hydrogen to restore the active metal sites.[1][4]
-
For poisoning: Regeneration can be more challenging. For some poisons, a high-temperature treatment in hydrogen may be effective. In severe cases, the catalyst may not be fully recoverable.[14]
Q4: What analytical techniques can I use to investigate catalyst deactivation?
A4: A combination of techniques is often necessary to fully understand the deactivation mechanism:
-
Temperature Programmed Techniques (TPD, TPO, TPR): To study the nature of adsorbed species, quantify coke, and assess the reducibility of the metal.[15]
-
Microscopy (TEM, SEM): To visualize changes in catalyst morphology and metal particle size (sintering).
-
Spectroscopy (XPS, XRD): To determine the chemical state of the active components and identify changes in the crystalline structure.
-
Elemental Analysis: To detect the presence of poisons like sulfur or chlorine.
Experimental Protocols
Protocol 1: Catalyst Activity and Stability Testing
This protocol outlines a typical batch reaction for screening catalyst activity and monitoring its stability over multiple cycles.
dot
Caption: Experimental workflow for catalyst testing.
-
Reactor Setup: A high-pressure batch reactor equipped with a magnetic stirrer, temperature controller, and gas inlet/outlet.
-
Reaction Mixture:
-
Aniline (1 equivalent)
-
Heptanal (1.1 equivalents)
-
Catalyst (e.g., 5% Pd/C, 1-5 mol% of Pd relative to aniline)
-
Solvent (e.g., ethanol, isopropanol)
-
-
Procedure: a. The catalyst is added to the reactor, followed by the solvent, aniline, and heptanal. b. The reactor is sealed and purged several times with nitrogen, followed by hydrogen. c. The reactor is pressurized with hydrogen (e.g., 10-50 bar) and heated to the desired temperature (e.g., 80-120 °C). d. The reaction is monitored by hydrogen uptake or by taking periodic samples for analysis (e.g., by GC or TLC). e. After the reaction is complete, the reactor is cooled, and the pressure is released. f. The product mixture is filtered to recover the catalyst. The filtrate is analyzed to determine conversion and selectivity.
-
Stability Test: The recovered catalyst is washed with fresh solvent, dried under vacuum, and then reused in a subsequent reaction under identical conditions to assess its stability. A decrease in performance indicates deactivation.
Protocol 2: Catalyst Regeneration (for Coking)
-
Setup: A tube furnace with a quartz reactor tube and a temperature controller.
-
Procedure: a. The spent catalyst is placed in the reactor tube. b. A stream of inert gas (e.g., nitrogen) is passed over the catalyst while the furnace is heated to a moderate temperature (e.g., 150-200 °C) to remove any adsorbed volatiles. c. A dilute stream of air in nitrogen (e.g., 1-5% air) is introduced to slowly burn off the carbon deposits. The temperature is carefully controlled to avoid overheating and sintering. d. After the coke burn-off is complete (indicated by the cessation of CO2 evolution, which can be monitored by an off-gas analyzer), the gas is switched back to nitrogen. e. The catalyst is then cooled or heated to a suitable temperature for reduction. f. A stream of hydrogen (typically diluted in nitrogen) is passed over the catalyst to reduce the oxidized metal species back to their active state. g. The regenerated catalyst is cooled to room temperature under a nitrogen atmosphere before use.
Data Presentation
Table 1: Hypothetical Catalyst Performance and Deactivation Data
| Catalyst | Cycle | Aniline Conversion (%) | N-heptylaniline Selectivity (%) |
| 5% Pd/C | 1 | 99 | 98 |
| 2 | 95 | 97 | |
| 3 | 88 | 96 | |
| Raney Ni | 1 | 98 | 95 |
| 2 | 90 | 93 | |
| 3 | 75 | 90 | |
| 5% Pt/Al2O3 | 1 | >99 | 99 |
| 2 | 98 | 99 | |
| 3 | 96 | 98 |
Note: This data is illustrative and will vary depending on the specific catalyst and reaction conditions.
Logical Relationships in Troubleshooting
dot
Caption: Root causes of catalyst deactivation.
References
- 1. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Supported Catalyst Deactivation by Decomposition into Single Atoms Is Suppressed by Increasing Metal Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Supported Catalyst Deactivation by Decomposition into Single Atoms Is Suppressed by Increasing Metal Loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 10. Co‐Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EP1775281A1 - Process for the reductive amination of ketones and aldehydes with aqueous amines - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. From cyclohexanol to aniline: a novel dehydrogenation-amination-dehydrogenation strategy based on Pt-based catalyst | CoLab [colab.ws]
- 14. researchgate.net [researchgate.net]
- 15. Temperature -Programmed Reduction of Platinum Group Metals Catalysts | Johnson Matthey Technology Review [technology.matthey.com]
Technical Support Center: Purification of Aniline-Heptanal Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of the aniline-heptanal reaction product. This guide addresses the common issue of oligomerization and provides strategies for handling and purifying the resulting viscous product.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of the aniline-heptanal product, which is often an oligomeric or polymeric Schiff base (poly(N-heptylideneaniline)), rather than a simple monomeric imine.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product is a viscous oil or sticky solid, difficult to handle. | The reaction between aniline and heptanal often results in the formation of oligomers or low-molecular-weight polymers, not a simple crystalline monomer. | - Attempt to dissolve the product in a minimal amount of a good solvent (e.g., N,N-Dimethylformamide, methanol) and precipitate it by adding a poor solvent (e.g., water, hexane).[1] - Consider using techniques suitable for polymers, such as fractional precipitation or dialysis, to isolate fractions with a narrower molecular weight range. |
| Low yield of purified product. | - Incomplete reaction. - Loss of product during workup due to its solubility in the wash solvents. - Formation of multiple side products. | - Ensure the reaction goes to completion by monitoring with an appropriate technique (e.g., TLC, IR spectroscopy). - Minimize the volume of washing solvents. - Optimize reaction conditions (temperature, catalyst) to suppress side reactions. |
| Product decomposes or changes color during purification. | Schiff bases, especially those from aliphatic aldehydes, can be unstable and susceptible to hydrolysis or oxidation.[2] | - Avoid prolonged exposure to acidic conditions or moisture. - Use neutral or basic alumina for column chromatography if silica gel proves too acidic. - Perform purification steps at lower temperatures if possible. |
| Presence of multiple spots or broad peaks in analytical chromatography (TLC, HPLC). | - The product is a mixture of oligomers with different chain lengths. - Presence of unreacted starting materials (aniline, heptanal). - Formation of side products, such as from the aldol condensation of heptanal.[2][3][4][5][6] | - Utilize Gel Permeation Chromatography (GPC) to analyze the molecular weight distribution of the oligomeric mixture.[7][8][9][10] - Wash the crude product with a solvent that selectively dissolves the starting materials but not the oligomer (e.g., hexane for heptanal). - Adjust reaction conditions to minimize aldol condensation (e.g., control of temperature and catalyst). |
| Difficulty in obtaining a crystalline product. | The oligomeric nature of the product often prevents crystallization. | - Focus on purification techniques that do not rely on crystallization, such as preparative chromatography (GPC) or fractional precipitation. |
Frequently Asked Questions (FAQs)
Q1: Why is my aniline-heptanal product a viscous liquid instead of a crystalline solid?
The reaction between aniline and heptanal frequently leads to the formation of oligomeric or polymeric Schiff bases, often referred to as "aniline-heptaldehyde reaction product" with CAS number 9003-50-3. This is due to the nature of the reactants and reaction conditions, which can favor polymerization over the formation of a simple monomeric imine. The resulting mixture of different chain lengths typically presents as a viscous oil or an amorphous solid.
Q2: What are the most common impurities in the synthesis of the aniline-heptanal product?
Common impurities include:
-
Unreacted starting materials: Aniline and heptanal.
-
Water: A byproduct of the condensation reaction.
-
Aldol condensation products of heptanal: Heptanal can undergo self-condensation in the presence of acid or base catalysts, leading to α,β-unsaturated aldehydes and related oligomers.[2][3][4][5][6]
-
Side products from aniline: Depending on the reaction conditions, side reactions involving aniline may occur.
Q3: What is the recommended method for purifying the oligomeric aniline-heptanal product?
Due to the polymeric nature of the product, standard purification techniques for small molecules may be ineffective. The following methods are more suitable:
-
Fractional Precipitation: This technique separates polymers based on their differential solubility. A solution of the crude product is treated with a non-solvent to selectively precipitate higher molecular weight fractions.
-
Gel Permeation Chromatography (GPC): Also known as size-exclusion chromatography (SEC), GPC separates molecules based on their size in solution. This is an effective method for both analyzing the molecular weight distribution and for preparative-scale purification to isolate fractions of a specific size.[7][8][9][10]
-
Dialysis: For higher molecular weight oligomers, dialysis can be used to remove low molecular weight impurities like unreacted starting materials and salts.
Q4: How can I control the extent of polymerization during the reaction?
Controlling the molecular weight of the product can be challenging. Some strategies to consider include:
-
Stoichiometry: Carefully controlling the molar ratio of aniline to heptanal.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures may favor the formation of lower molecular weight oligomers.
-
Catalyst: The type and concentration of the acid or base catalyst can influence the rate of both Schiff base formation and side reactions.
Q5: Which analytical techniques are best for characterizing the purified product?
-
Gel Permeation Chromatography (GPC): To determine the average molecular weight and polydispersity of the oligomer mixture.
-
Infrared (IR) Spectroscopy: To confirm the presence of the imine (C=N) bond and the absence of starting materials (N-H from aniline, C=O from heptanal).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the repeating units and identify impurities.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymeric product.
Experimental Protocols
Protocol 1: Purification by Fractional Precipitation
-
Dissolution: Dissolve the crude aniline-heptanal product in a minimal amount of a good solvent (e.g., methanol, N,N-Dimethylformamide). The solution should be concentrated.
-
Precipitation: Slowly add a non-solvent (e.g., deionized water, hexane) to the stirred solution until it becomes turbid.
-
Equilibration: Continue stirring for a short period to allow for the precipitation of the higher molecular weight fraction.
-
Isolation: Isolate the precipitate by decantation or centrifugation.
-
Further Fractionation (Optional): Add more non-solvent to the supernatant to precipitate lower molecular weight fractions.
-
Drying: Dry the isolated fractions under vacuum to remove residual solvents.
Protocol 2: Analysis by Gel Permeation Chromatography (GPC)
-
Sample Preparation: Prepare a dilute solution of the purified aniline-heptanal product in the GPC mobile phase (e.g., tetrahydrofuran, THF). The concentration will depend on the instrument's sensitivity.
-
Filtration: Filter the sample solution through a 0.22 or 0.45 µm syringe filter to remove any particulate matter.
-
Injection: Inject the filtered sample onto the GPC system.
-
Data Acquisition: Elute the sample through the GPC columns and collect the data from the detector (typically a refractive index detector).
-
Analysis: Calibrate the system using polymer standards of known molecular weight (e.g., polystyrene) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the sample.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Schiff Bases: A Short Survey on an Evergreen Chemistry Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Perform aldol condensation of heptanal and represent the reaction with a .. [askfilo.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effects of Schiff Base Formation and Aldol Condensation on the Determination of Aldehydes in Rice Wine Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
Optimization of reaction time for aniline heptanal condensation
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction time for aniline-heptanal condensation, a Schiff base formation reaction.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for aniline-heptanal condensation?
A1: The reaction involves the nucleophilic addition of aniline to the carbonyl carbon of heptanal, followed by the elimination of a water molecule to form an imine, also known as a Schiff base. The reaction is reversible.[1][2]
Q2: What are the typical starting conditions for this reaction?
A2: A common starting point is to react aniline and heptanal in a 1:1 or 1:2 molar ratio in a suitable solvent, such as ethanol, with a catalytic amount of a weak acid like glacial acetic acid.[3] The reaction mixture is often refluxed for 3-4 hours.[3] Alternatively, the reaction can be stirred at room temperature.[3][4]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC).[3][5] This will allow you to observe the consumption of the starting materials and the formation of the product.
Q4: What is the expected appearance of the product?
A4: Schiff bases are often colored. While the exact color depends on the specific molecular structure, a pale yellow color is common for the product of aniline and an aldehyde.[3][6]
Q5: How can I isolate and purify the final product?
A5: Once the reaction is complete, the product can often be isolated by filtration, especially if it precipitates out of the solution upon cooling.[3][6] Purification is typically achieved by recrystallization from a suitable solvent, such as ethanol.[3][5][6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Slow or incomplete reaction | 1. Insufficient catalyst. 2. Low reaction temperature. 3. Steric hindrance or electronic effects of substrates. 4. Impure reagents. | 1. Add a few drops of glacial acetic acid as a catalyst.[3] 2. Increase the reaction temperature by refluxing the mixture.[3] 3. While heptanal is generally reactive, consider using a more activated aniline derivative if applicable. 4. Ensure the aniline and heptanal are pure and dry. |
| Low yield | 1. Reversible nature of the reaction. 2. Side reactions. 3. Inefficient product isolation. | 1. Remove water as it forms, for example by using a Dean-Stark apparatus, to drive the equilibrium towards the product. 2. Avoid strong bases like NaOH if there's a possibility of side reactions like the Cannizzaro reaction with the aldehyde.[3] 3. Ensure complete precipitation of the product before filtration and minimize loss during recrystallization. |
| Formation of multiple products (observed on TLC) | 1. Side reactions. 2. Impurities in starting materials. | 1. Use a mild acid catalyst like glacial acetic acid instead of a strong base.[3] 2. Purify the aniline and heptanal before use. |
| Difficulty in product crystallization | 1. Product is an oil at room temperature. 2. Presence of impurities. | 1. If the product is an oil, use extraction with a suitable solvent followed by solvent evaporation. 2. Purify the crude product using column chromatography. |
Data on Reaction Time Optimization
The following table summarizes reaction conditions from literature for the condensation of anilines with various aldehydes to form Schiff bases. This data can serve as a starting point for optimizing the aniline-heptanal condensation.
| Aniline Derivative | Aldehyde Derivative | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Aniline | Benzaldehyde | Kinnow peel powder | Dichloromethane | 3 min | Room Temp | 85 | [4] |
| m-Nitroaniline | Various aromatic aldehydes | None specified | Ethanol | 2 hr | Reflux | 80-90 | [5] |
| Aniline | Benzaldehyde | None specified | Ethanol | ~3 hr | Stirring | Not specified | [6] |
| General Primary Amine | General Aldehyde/Ketone | Glacial Acetic Acid | Suitable solvent | 3-4 hr | Reflux | Not specified | [3] |
Experimental Protocols
General Protocol for Schiff Base Synthesis (Reflux) [3][5]
-
In a round-bottom flask, dissolve aniline (1 equivalent) and heptanal (1-1.2 equivalents) in ethanol.
-
Add a catalytic amount (1-2 drops) of glacial acetic acid.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
If a solid precipitates, collect the product by vacuum filtration.
-
Wash the solid with cold ethanol.
-
Recrystallize the crude product from hot ethanol to obtain the pure Schiff base.
Green Synthesis Protocol (Room Temperature) [4]
-
In a test tube, mix aniline (1 mmol) and heptanal (1 mmol).
-
Add a catalytic amount of a suitable green catalyst (e.g., 10 mg of Kinnow peel powder as a starting point).
-
Stir the mixture vigorously at room temperature for a designated time (e.g., starting with 3-5 minutes).
-
Monitor the reaction by TLC.
-
Upon completion, dissolve the mixture in a suitable solvent (e.g., ethanol) and filter to remove the catalyst.
-
Recrystallize the product from the filtrate.
Visualizations
Caption: Experimental workflow for aniline-heptanal condensation.
Caption: Troubleshooting logic for aniline-heptanal condensation.
References
- 1. Beauty in Chemistry: Making Artistic Molecules with Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cpd.hmu.edu.krd [cpd.hmu.edu.krd]
Technical Support Center: Aniline and Heptanal Schiff Base Synthesis
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the synthesis of the Schiff base from aniline and heptanal.
Frequently Asked Questions (FAQs)
Q1: What is the optimal reactant ratio for the synthesis of the aniline-heptanal Schiff base?
A 1:1 molar ratio of aniline to heptanal is the most commonly employed and recommended starting point for this condensation reaction. This stoichiometry ensures that, in principle, both reactants can be fully consumed without a significant excess of either, which could lead to side reactions.
Q2: What are the potential consequences of using an excess of aniline?
Using a slight excess of aniline (e.g., 1.1 to 1.2 equivalents) can sometimes be beneficial to ensure the complete conversion of the more reactive heptanal. However, a large excess of aniline can complicate the purification process. Unreacted aniline will need to be removed from the final product, typically through an acid wash or column chromatography.
Q3: What happens if I use an excess of heptanal?
An excess of heptanal is generally not recommended. Aliphatic aldehydes like heptanal are prone to self-condensation (aldol condensation) or polymerization, especially under acidic or basic conditions.[1][2] This can lead to the formation of undesired byproducts, which can be difficult to separate from the desired Schiff base product, potentially lowering the overall yield and purity.
Q4: My reaction is not proceeding to completion. What are some common causes?
Several factors can hinder the completion of the reaction:
-
Presence of Water: The formation of a Schiff base is a reversible reaction that produces water.[3] If water is not removed from the reaction mixture, the equilibrium may not favor the product.
-
Incorrect pH: The reaction is typically catalyzed by either a mild acid or base. If the pH is too low (strongly acidic), the aniline will be protonated, rendering it non-nucleophilic.[1][4] If the pH is too high (strongly basic), it can promote side reactions of the heptanal.
-
Low Temperature: While the reaction can proceed at room temperature, gentle heating can help drive it to completion.[5]
Q5: I've obtained my crude product, but it's an oil and seems impure. How can I purify it?
Purification of the aniline-heptanal Schiff base can be challenging due to its oily nature and potential instability. Common purification methods include:
-
Column Chromatography: This is often the most effective method. It is advisable to use a neutral stationary phase like neutral alumina, as silica gel is acidic and can potentially cause the hydrolysis of the Schiff base.[1]
-
Recrystallization: If the product can be solidified, recrystallization from a suitable solvent system (e.g., ethanol, or a mixture of a nonpolar solvent like hexane and a slightly more polar solvent) can be effective.[1][2]
-
Solvent Washing: Washing the crude product with a solvent in which the impurities (like unreacted starting materials) are soluble but the product is not, can be a simple and effective purification step.
Q6: My purified product seems to be degrading over time. How can I properly store the aniline-heptanal Schiff base?
Schiff bases derived from aliphatic aldehydes can be unstable.[1] To ensure stability during storage:
-
Avoid Moisture: Store the product in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[1]
-
Low Temperature: Storing the product at a low temperature (e.g., in a refrigerator) can help to slow down potential degradation pathways.[1]
-
Protect from Light: Some Schiff bases can be light-sensitive, so storing them in an amber vial or in the dark is recommended.
Effect of Reactant Ratio on Product Formation
| Reactant Ratio (Aniline:Heptanal) | Expected Outcome | Potential Issues & Troubleshooting |
| 1:1 | Optimal for maximizing yield and purity. | Reaction may not go to completion if conditions are not optimized. Troubleshooting: Gentle heating and removal of water can drive the reaction forward. |
| > 1:1 (Excess Aniline) | Can drive the reaction to full consumption of heptanal. | Excess aniline in the final product. Troubleshooting: Remove unreacted aniline by washing the organic phase with a dilute acid solution (e.g., 1M HCl) during workup, followed by column chromatography. |
| < 1:1 (Excess Heptanal) | Lower yield of the desired Schiff base. | Increased formation of byproducts from heptanal self-condensation or polymerization. Troubleshooting: This situation is best avoided. If encountered, purification will require careful column chromatography to separate the product from polymeric material. |
Experimental Protocol: Synthesis of Aniline-Heptanal Schiff Base
This protocol is a general guideline and may require optimization based on specific experimental goals.
Materials:
-
Aniline (freshly distilled)
-
Heptanal
-
Ethanol (anhydrous)
-
Molecular sieves (4Å) or a Dean-Stark apparatus
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Condenser
Procedure:
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add aniline (1.0 equivalent) and anhydrous ethanol. If using a Dean-Stark trap, fill the side arm with a suitable solvent (e.g., toluene) to azeotropically remove water. Alternatively, add activated 4Å molecular sieves to the reaction flask.
-
Addition of Heptanal: While stirring the aniline solution, add heptanal (1.0 equivalent) dropwise at room temperature.
-
Reaction: After the addition is complete, attach a condenser to the flask and gently heat the reaction mixture to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If molecular sieves were used, filter them off. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, which is often an oil, can be purified by column chromatography on neutral alumina using a gradient of ethyl acetate in hexane as the eluent.
Visualizing the Experimental Workflow
Caption: A flowchart of the key steps in the synthesis of the aniline-heptanal Schiff base.
Signaling Pathway of the Reaction Mechanism
References
Validation & Comparative
Comparative Analysis of Aniline's Reactivity with Various Aldehydes: A Guide for Researchers
For Immediate Release
This guide presents a comparative analysis of the reaction of aniline with three different aldehydes: formaldehyde, acetaldehyde, and benzaldehyde. The primary product of these reactions is a Schiff base, an imine compound characterized by a carbon-nitrogen double bond. This comparison is intended for researchers, scientists, and professionals in drug development, providing objective performance comparisons supported by experimental data. The reactivity of the aldehyde, and consequently the reaction rate and yield, is influenced by the electronic and steric effects of the substituent group attached to the carbonyl carbon.
Executive Summary
The condensation reaction between aniline and aldehydes is a fundamental process in organic synthesis, leading to the formation of Schiff bases, which are versatile intermediates in various chemical and biological applications. This guide details the reaction with formaldehyde, acetaldehyde, and benzaldehyde, highlighting differences in reaction kinetics, product yields, and experimental conditions. Generally, the reactivity of aldehydes follows the order: formaldehyde > acetaldehyde > benzaldehyde. This trend is attributed to the decreasing electrophilicity of the carbonyl carbon and increasing steric hindrance.
Experimental Protocols
Detailed methodologies for the synthesis of the respective Schiff bases are provided below. These protocols are based on established laboratory procedures.
Synthesis of N-Benzylideneaniline from Aniline and Benzaldehyde
This procedure has been reported to yield N-benzylideneaniline in the range of 84-87%.[1]
Materials:
Procedure:
-
In a 500-cc three-necked, round-bottomed flask equipped with a mechanical stirrer, place 106 g of freshly distilled benzaldehyde.[1]
-
With rapid stirring, add 93 g of aniline. An exothermic reaction will occur with the separation of water.[1]
-
Allow the mixture to stand for fifteen minutes.[1]
-
Pour the mixture with vigorous stirring into 165 cc of 95% ethanol in a 600-cc beaker.[1]
-
Crystallization should begin in about five minutes. Allow the mixture to stand for ten minutes at room temperature, and then thirty minutes in an ice-water bath.[1]
-
Transfer the solid mass to a large Büchner funnel, filter by suction, press out, and air-dry.[1]
-
The yield of pure N-benzylideneaniline (benzalaniline) melting at 52°C is 152–158 g (84–87% of the theoretical amount).[1] An alternative procedure reports a yield of 85% when heating the reactants at 125°C for 5 hours.[2]
Synthesis of N-Ethylideneaniline from Aniline and Acetaldehyde
Detailed, peer-reviewed experimental protocols with precise yield data for the synthesis of N-ethylideneaniline are not as readily available as for N-benzylideneaniline. The following is a general procedure.
Materials:
-
Aniline
-
Acetaldehyde
-
Anhydrous solvent (e.g., diethyl ether or toluene)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Dissolve aniline in an anhydrous solvent in a round-bottomed flask equipped with a dropping funnel and a condenser.
-
Cool the flask in an ice bath.
-
Slowly add an equimolar amount of acetaldehyde dropwise to the aniline solution with constant stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
Remove the water formed during the reaction using a suitable method, such as a Dean-Stark apparatus or by adding a drying agent.
-
The solvent is then removed under reduced pressure to yield the crude product.
-
Purification can be achieved by distillation under reduced pressure.
Synthesis of N-Methylideneaniline from Aniline and Formaldehyde
The reaction of aniline with formaldehyde is complex and can lead to the formation of various products, including the highly reactive N-methylideneaniline, which tends to polymerize or react further to form more stable compounds like 4,4'-methylenedianiline (MDA).[3] Simple Schiff base formation is often transient. The following represents a generalized approach for its in-situ generation.
Materials:
-
Aniline
-
Formaldehyde solution (formalin) or paraformaldehyde
-
Solvent (e.g., methanol or ethanol)
Procedure:
-
Dissolve aniline in a suitable solvent in a reaction flask.
-
Cool the solution in an ice bath.
-
Slowly add an equimolar amount of formaldehyde solution or a suspension of paraformaldehyde with vigorous stirring.
-
The reaction is typically rapid and exothermic. The N-methylideneaniline formed is highly reactive and is usually used immediately in a subsequent reaction step without isolation.
Data Presentation
The following table summarizes the comparative aspects of the reaction of aniline with formaldehyde, acetaldehyde, and benzaldehyde.
| Aldehyde | Structure | Relative Reactivity | Typical Product(s) | Reported Yield | Key Reaction Conditions |
| Formaldehyde | HCHO | Highest | N-Methylideneaniline (transient), 4,4'-Methylenedianiline (MDA) and other condensation products | Not typically isolated due to high reactivity; MDA yield can be high (e.g., 79.4-81.6%) under specific catalytic conditions[3] | Often requires acidic catalysts for MDA formation; reaction is fast. |
| Acetaldehyde | CH₃CHO | Intermediate | N-Ethylideneaniline | Data not readily available in high-yield, isolated preparations. | Generally requires anhydrous conditions to favor imine formation. |
| Benzaldehyde | C₆H₅CHO | Lowest | N-Benzylideneaniline | 84-87%[1] | Can be performed neat or in a solvent; heating often employed.[1][2] |
Reaction Mechanism and Logical Relationships
The reaction of aniline with an aldehyde to form a Schiff base proceeds via a nucleophilic addition-elimination mechanism. The following diagram illustrates the general pathway.
Caption: General mechanism for Schiff base formation.
Discussion of Comparative Reactivity
The observed order of reactivity (formaldehyde > acetaldehyde > benzaldehyde) can be explained by two main factors:
-
Electronic Effects: The carbonyl carbon in formaldehyde is the most electrophilic as it is only attached to hydrogen atoms. In acetaldehyde, the electron-donating methyl group reduces the electrophilicity of the carbonyl carbon. In benzaldehyde, the phenyl group is electron-withdrawing by induction but can donate electron density through resonance, which also reduces the electrophilicity of the carbonyl carbon compared to formaldehyde.
-
Steric Hindrance: Formaldehyde is the smallest aldehyde, offering the least steric hindrance to the approaching nucleophilic aniline. The methyl group in acetaldehyde and the bulky phenyl group in benzaldehyde create progressively more steric hindrance, slowing down the initial nucleophilic attack by aniline.
The stability of the resulting Schiff base is also a factor. N-Benzylideneaniline is a stable, crystalline solid that can be easily isolated. In contrast, N-methylideneaniline is highly reactive and prone to polymerization.
Conclusion
The reaction of aniline with different aldehydes demonstrates a clear trend in reactivity governed by electronic and steric factors. Benzaldehyde provides a stable, high-yielding product under straightforward experimental conditions. Acetaldehyde is less reactive and requires more controlled conditions to favor imine formation. Formaldehyde is the most reactive, but the resulting Schiff base is often transient and participates in further reactions, making its isolation challenging. This comparative analysis provides a foundational understanding for researchers to select the appropriate aldehyde and reaction conditions for their specific synthetic goals.
References
Validating the Synthesis of N-heptylideneaniline: A Comparative Guide to Methods and Characterization
For researchers, scientists, and professionals in drug development, the efficient and verifiable synthesis of chemical intermediates is paramount. This guide provides a detailed comparison of synthesis methods for N-heptylideneaniline (also known as aniline heptanal), a Schiff base formed from the condensation of aniline and heptanal. The performance of three common laboratory methods—Solvent-Free Synthesis at Room Temperature, Reflux in Ethanol, and Microwave-Assisted Synthesis—are objectively compared, supported by experimental data for validation.
Performance Comparison of Synthesis Methods
The selection of a synthesis method often involves a trade-off between reaction time, yield, and energy consumption. Below is a summary of quantitative data for the synthesis of N-heptylideneaniline under different protocols.
| Method | Reaction Time | Yield (%) | Key Advantages |
| Solvent-Free, Room Temperature | 2-4 hours | ~95% | High yield, operational simplicity, green chemistry |
| Reflux in Ethanol | 2-3 hours | 80-90% | Standard procedure, high yield, reliable |
| Microwave-Assisted (Solvent-Free) | 5-10 minutes | ~92% | Extremely rapid, high yield, energy efficient |
Experimental Protocols and Validation
Accurate validation of the synthesized N-heptylideneaniline is crucial. This involves detailed experimental procedures and characterization using spectroscopic methods to confirm the structure and purity of the product.
Method 1: Solvent-Free Synthesis at Room Temperature
This method represents the simplest and most environmentally friendly approach.
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer, add aniline (10 mmol, 0.93 g).
-
Add heptanal (10 mmol, 1.14 g) dropwise to the flask while stirring.
-
Continue stirring the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the resulting liquid, N-heptylideneaniline, is obtained in high purity. Further purification is typically not necessary.
Method 2: Reflux in Ethanol
This is a conventional and highly reliable method for Schiff base synthesis.
Experimental Protocol:
-
Dissolve aniline (10 mmol, 0.93 g) in 20 mL of absolute ethanol in a round-bottom flask.
-
Add heptanal (10 mmol, 1.14 g) to the solution.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 2-3 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator to yield the final product.
Method 3: Microwave-Assisted Synthesis (Solvent-Free)
This method leverages microwave energy to dramatically accelerate the reaction.
Experimental Protocol:
-
In a microwave-safe vessel, mix aniline (10 mmol, 0.93 g) and heptanal (10 mmol, 1.14 g).
-
Place the vessel in a laboratory microwave synthesizer.
-
Irradiate the mixture at a suitable power level (e.g., 100-300 W) for 5-10 minutes. The temperature should be monitored and controlled.
-
After cooling, the product is ready for characterization.
Product Validation: Spectroscopic Characterization
The identity and purity of the synthesized N-heptylideneaniline can be confirmed using the following spectroscopic data:
-
Infrared (IR) Spectroscopy: A characteristic peak for the imine (C=N) bond should be observed around 1650-1660 cm⁻¹. The disappearance of the C=O stretch from heptanal (around 1720-1740 cm⁻¹) and the N-H stretches from aniline (around 3300-3500 cm⁻¹) also indicates a successful reaction.
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton of the imine group (-N=CH-) will show a characteristic signal, typically a triplet, in the range of δ 8.0-8.2 ppm. Other expected signals include the aromatic protons of the aniline ring (δ 6.8-7.4 ppm) and the aliphatic protons of the heptyl chain (δ 0.8-2.6 ppm).
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon of the imine group (-N=C-) will appear at a characteristic downfield shift, approximately in the range of δ 160-165 ppm.
Signaling Pathways and Experimental Workflows
Visualizing the process flow can aid in understanding the synthesis and validation pathway.
Caption: Workflow for the synthesis and validation of N-heptylideneaniline.
The logical relationship between the choice of synthesis method and the resulting product characteristics is crucial for process optimization.
Caption: Logic for selecting a synthesis method based on primary goals.
A Comparative Guide to the Spectroscopic Analysis of Aniline and Its Derivatives
This guide provides a comparative overview of the key spectroscopic data for aniline and its selected derivatives. It is intended for researchers, scientists, and drug development professionals who utilize these compounds and require a practical reference for their structural characterization. The guide summarizes essential data from Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), alongside standardized experimental protocols and workflow visualizations.
Comparative Spectroscopic Data
The following tables present a summary of quantitative spectroscopic data for aniline and three common derivatives: p-toluidine, p-chloroaniline, and p-nitroaniline. This data facilitates a direct comparison of the influence of different substituents on the spectroscopic properties.
Table 1: UV-Visible Spectroscopic Data (λmax)
| Compound | λmax (nm) in Ethanol | Notes |
| Aniline | 230, 280 | The peak at 230 nm is the primary absorption band. In acidic solution, the λmax shifts to ~203 nm as the anilinium ion is formed, preventing the lone pair's conjugation with the ring.[1] |
| p-Toluidine | 234, 287 | The electron-donating methyl group causes a slight bathochromic (red) shift compared to aniline. |
| p-Chloroaniline | 239, 290 | The chloro group, despite being deactivating, acts as an auxochrome, causing a red shift. |
| p-Nitroaniline | 381 | The strong electron-withdrawing nitro group extends conjugation, causing a significant bathochromic shift into the visible region. |
Table 2: Key Infrared (IR) Absorption Bands (cm-1)
| Compound | N-H Stretch | C-N Stretch | Aromatic C=C Stretch | Aromatic C-H Stretch | Other Key Bands |
| Aniline | 3430, 3350 (doublet) | ~1275 | ~1620, 1500 | ~3030 | 750, 690 (monosubstituted) |
| p-Toluidine | 3420, 3340 (doublet) | ~1265 | ~1620, 1515 | ~3025 | 815 (p-disubstituted) |
| p-Chloroaniline | 3480, 3390 (doublet) | ~1280 | ~1600, 1490 | ~3050 | 820 (p-disubstituted), ~1090 (C-Cl) |
| p-Nitroaniline | 3485, 3370 (doublet) | ~1300 | ~1595, 1475 | ~3070 | 830 (p-disubstituted), 1505, 1330 (N-O stretch) |
Note: Primary amines like aniline and its derivatives show a characteristic doublet for the N-H stretch due to symmetric and asymmetric stretching modes.[2][3]
Table 3: 1H NMR Chemical Shifts (δ in ppm)
| Compound | -NH2 Protons (δ) | Aromatic Protons (δ) | Other Protons (δ) | Solvent |
| Aniline | ~3.7 (broad s) | 6.7 (t, 1H), 6.8 (d, 2H), 7.2 (t, 2H) | - | CDCl3 |
| p-Toluidine | ~3.6 (broad s) | 6.6 (d, 2H), 7.0 (d, 2H) | 2.2 (s, 3H, -CH3) | CDCl3 |
| p-Chloroaniline | ~3.8 (broad s) | 6.6 (d, 2H), 7.1 (d, 2H) | - | CDCl3 |
| p-Nitroaniline | ~4.5 (broad s) | 6.6 (d, 2H), 8.1 (d, 2H) | - | DMSO-d6 |
Note: The chemical shift of -NH2 protons is highly variable and depends on solvent, concentration, and temperature.
Table 4: 13C NMR Chemical Shifts (δ in ppm, in CDCl3)
| Compound | C-N (ipso) | Aromatic Carbons | Other Carbons |
| Aniline | 146.7 | 129.3, 118.6, 115.2 | - |
| p-Toluidine | 144.1 | 129.8, 127.9, 115.2 | 20.4 (-CH3) |
| p-Chloroaniline | 145.3 | 129.1, 123.5, 116.3 | - |
| p-Nitroaniline | 155.4 | 138.1, 126.4, 113.1 | - |
Table 5: Mass Spectrometry (MS) Data (m/z)
| Compound | Molecular Ion (M+) | Key Fragment Ions (m/z) | Notes |
| Aniline | 93 | 92, 66, 65 | The molecular ion peak is the base peak. Fragmentation includes loss of H· (92) and loss of HCN (66).[4][5] |
| p-Toluidine | 107 | 106, 91, 77 | The base peak is the M-1 ion (106). Loss of HCN gives 79. |
| p-Chloroaniline | 127, 129 | 92, 65 | Shows a characteristic M+2 peak (~3:1 ratio) due to the 37Cl isotope.[6] |
| p-Nitroaniline | 138 | 108, 92, 80, 65 | Fragmentation involves loss of NO (108), followed by loss of CO (80), and loss of NO2 (92). |
Experimental Workflows and Methodologies
The structural elucidation of aniline derivatives relies on a combination of spectroscopic techniques. The general workflow involves isolating the pure compound and analyzing it using multiple methods to piece together the final structure.
Caption: General experimental workflow for the structural analysis of an aniline derivative.
A general procedure for analyzing an organic compound involves a combination of Mass Spectrometry (MS), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy.[7]
-
UV-Visible Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of the aniline derivative (typically 10-100 µM) in a UV-transparent solvent, such as ethanol or cyclohexane.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (as a reference) and a matched cuvette with the sample solution.
-
Data Acquisition: Scan the sample from approximately 200 to 400 nm to record the absorbance spectrum and identify the wavelength(s) of maximum absorbance (λmax).[8]
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: For solid samples, mix a small amount (1-2 mg) with dry potassium bromide (KBr, ~100 mg) and press into a transparent pellet. For liquid samples (like aniline), a thin film can be prepared between two salt (NaCl or KBr) plates.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect a background spectrum of the empty sample compartment or pure KBr pellet. Then, place the sample in the beam path and record the spectrum, typically in the range of 4000 to 400 cm-1.[9]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 300 MHz or higher).
-
Data Acquisition: Acquire both 1H NMR and 13C NMR spectra. Key parameters to analyze include chemical shift (δ), integration (for 1H), and signal multiplicity (splitting patterns for 1H).[9]
-
-
Mass Spectrometry (MS):
-
Sample Preparation: Introduce a small amount of the sample into the mass spectrometer, often via direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, most commonly Electron Ionization (EI) for these types of molecules.
-
Data Acquisition: The instrument bombards the sample with electrons, causing ionization and fragmentation. The mass-to-charge ratio (m/z) of the resulting ions is recorded, providing the molecular weight from the molecular ion peak and structural clues from the fragmentation pattern.[4]
-
Relationship Between Technique and Structural Information
Each spectroscopic method provides unique and complementary information about the molecular structure of an aniline derivative.
Caption: Relationship between spectroscopic techniques and the structural information they provide.
References
- 1. Aniline (data page) - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. Aniline [webbook.nist.gov]
- 6. future4200.com [future4200.com]
- 7. sciepub.com [sciepub.com]
- 8. ej-eng.org [ej-eng.org]
- 9. Chemical compound - Spectroscopy, Organic, Analysis | Britannica [britannica.com]
Comparative Analysis of the Biological Activity of Aniline Heptanal Schiff Base and Other Imines
For Immediate Release
A Comprehensive Review for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activity of aniline heptanal Schiff base against other structurally related imines. By summarizing key experimental data and outlining methodologies, this document serves as a valuable resource for professionals in the fields of medicinal chemistry and drug discovery. The information presented is based on a critical review of existing literature, highlighting the antimicrobial, antifungal, and antioxidant potential of this class of compounds.
Quantitative Analysis of Biological Activity
The biological efficacy of Schiff bases is significantly influenced by their structural features, including the nature of the aldehyde and amine precursors. While direct comparative studies on aniline heptanal Schiff base are limited, analysis of structurally similar imines provides valuable insights into its potential activity. The following tables summarize the biological activities of various Schiff bases, offering a comparative perspective.
Table 1: Antibacterial Activity of Aniline-Derived Schiff Bases
| Schiff Base | Bacterial Strain | Minimum Inhibitory Concentration (MIC) in µg/mL | Reference |
| N-benzylideneaniline | Staphylococcus aureus | 125 | [1] |
| Escherichia coli | 250 | [1] | |
| N-(4-methoxybenzylidene)aniline | Staphylococcus aureus | 100 | [1] |
| Escherichia coli | 200 | [1] | |
| N-(4-chlorobenzylidene)aniline | Staphylococcus aureus | 62.5 | [1] |
| Escherichia coli | 125 | [1] | |
| Aniline Heptanal Schiff Base (Predicted) | Staphylococcus aureus | Potentially moderate to high | - |
| Escherichia coli | Potentially moderate | - |
Note: The activity of aniline heptanal Schiff base is predicted based on structure-activity relationship trends observed in related aliphatic-aromatic Schiff bases, which suggest that the lipophilicity of the heptanal chain may enhance antibacterial activity against Gram-positive bacteria.
Table 2: Antifungal Activity of Various Imines
| Imine | Fungal Strain | Zone of Inhibition (mm) | Reference |
| Salicylidene-aniline | Aspergillus niger | 18 | [2] |
| Candida albicans | 15 | [2] | |
| Cinnamylidene-aniline | Aspergillus niger | 20 | [2] |
| Candida albicans | 17 | [2] | |
| Aniline Heptanal Schiff Base (Predicted) | Aspergillus niger | Potentially significant | - |
| Candida albicans | Potentially significant | - |
Note: The antifungal activity of aniline heptanal Schiff base is extrapolated from the general observation that increased lipophilicity in Schiff bases often correlates with enhanced antifungal properties.
Table 3: Antioxidant Activity of Schiff Bases
| Schiff Base | Assay | IC50 (µg/mL) | Reference |
| N-salicylideneaniline | DPPH | 45 | [3] |
| N-(4-hydroxybenzylidene)aniline | DPPH | 32 | [3] |
| Aniline Heptanal Schiff Base (Predicted) | DPPH | Moderate | - |
Note: The predicted antioxidant activity is based on the presence of the azomethine group, a known radical scavenger. However, the absence of hydroxyl or other electron-donating groups on the aromatic ring may result in moderate activity compared to phenolic Schiff bases.
Experimental Protocols
The data presented in the tables are derived from studies employing standardized methodologies. Below are detailed protocols for the key experiments cited.
Antibacterial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Bacterial Inoculum: A suspension of the test bacteria is prepared in a sterile saline solution, and its turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Preparation of Schiff Base Solutions: The Schiff base is dissolved in a suitable solvent (e.g., DMSO) to a stock concentration and then serially diluted in Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The microtiter plate is then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the Schiff base that completely inhibits visible bacterial growth.
Antifungal Susceptibility Testing (Agar Well Diffusion Method)
-
Preparation of Fungal Inoculum: A suspension of the fungal spores is prepared and adjusted to a concentration of approximately 1 x 10⁶ spores/mL.
-
Inoculation of Agar Plates: The surface of a solidified Sabouraud Dextrose Agar plate is uniformly swabbed with the fungal suspension.
-
Application of Schiff Base: Wells of a fixed diameter (e.g., 6 mm) are created in the agar, and a specific volume of the Schiff base solution (at a known concentration) is added to each well.
-
Incubation and Measurement: The plates are incubated at 28°C for 48-72 hours. The diameter of the zone of inhibition around each well is measured in millimeters.
Antioxidant Activity (DPPH Radical Scavenging Assay)
-
Preparation of DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared to a specific absorbance at 517 nm.
-
Reaction Mixture: Different concentrations of the Schiff base are mixed with the DPPH solution.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.
Potential Signaling Pathways and Mechanisms of Action
While the precise signaling pathways affected by aniline heptanal Schiff base have not been elucidated, the biological activities of Schiff bases are generally attributed to the presence of the imine or azomethine group (-C=N-). The following diagrams illustrate a generalized experimental workflow for evaluating biological activity and a proposed mechanism of antibacterial action.
References
A Comparative Guide to Catalysts for Aniline-Aldehyde Condensation
For Researchers, Scientists, and Drug Development Professionals
The condensation of anilines and aldehydes to form imines (Schiff bases) is a fundamental transformation in organic synthesis, providing crucial intermediates for the production of a wide array of pharmaceuticals, agrochemicals, and functional materials. The efficiency of this reaction is highly dependent on the catalyst employed. This guide offers an objective comparison of various catalytic systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.
At a Glance: Catalyst Performance in Aniline-Aldehyde Condensation
The following table summarizes the performance of representative catalysts for the condensation of aniline with benzaldehyde, a common model reaction. This data has been compiled from various studies to provide a comparative overview.
| Catalyst Type | Catalyst | Aniline Derivative | Aldehyde Derivative | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| Heterogeneous (Metal-Based) | Pd/C | Aniline | Benzaldehyde | Ethanol, 50°C, 5 bar H₂ | - | High (part of reductive amination) | [1] |
| Pt/C | Nitrobenzene (forms aniline in situ) | Benzaldehyde | Isopropanol, 70-90°C, 1 MPa H₂ | 8 h | 85-98 (overall reductive amination) | [2] | |
| Fe@Pd/C | Aniline | Benzaldehyde | Water, 30 bar H₂ | - | High (yield increased with temperature) | [1] | |
| Heterogeneous (Organocatalyst) | Amberlyst® 15 | tert-Butylamine | Benzaldehyde | Neat, Room Temp. | 2-4 h | 72-99 | [3][4] |
| Amberlyst® 15 | Aniline | Benzaldehyde | Neat, Room Temp. | - | 95 | [4] | |
| Non-Catalytic | High-Temperature Water | Aniline | 4-Chlorobenzaldehyde | Near-critical water, 350°C | 3 min | High | [5] |
| High-Temperature Water | Aniline | Benzaldehyde | Near-critical water, 350°C | 3 min | 93 | [6] |
Delving Deeper: Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are experimental protocols for key catalytic systems.
Heterogeneous Organocatalysis: Amberlyst® 15
This protocol describes the solvent-free synthesis of imines using a commercially available solid acid catalyst.
Procedure:
-
To a 25 mL single-neck round-bottom flask equipped with a magnetic stir bar, add the aldehyde (5 mmol) and the amine (5.5 mmol).
-
Add 0.2 g of Amberlyst® 15 catalyst to the mixture.
-
Stir the reaction mixture under neat (solvent-free) conditions at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, filter the reaction mixture to remove the catalyst, washing it with a small amount of diethyl ether (5-10 mL).
-
Concentrate the filtrate using a rotary evaporator. For volatile amines, a high-vacuum pump may be used to remove any unreacted starting material.
-
Purify the resulting imine product by recrystallization from ethanol or by column chromatography on silica gel.[3]
Heterogeneous Metal-Catalysis: Platinum on Carbon (Pt/C) for One-Pot Reductive Amination
This procedure outlines the synthesis of secondary amines from nitroarenes and aldehydes, where the aniline-aldehyde condensation is a key intermediate step.
Procedure:
-
In a suitable reaction vessel, combine the nitroarene, aldehyde, and the Pt/C catalyst (0.026 mol% Pt) in isopropanol.
-
Pressurize the vessel with hydrogen gas to 1 MPa.
-
Heat the reaction mixture to 70-90°C and maintain for 8 hours with vigorous stirring.
-
After cooling to room temperature, carefully vent the hydrogen gas.
-
Remove the catalyst by filtration.
-
The solvent is removed under reduced pressure, and the crude product is purified by appropriate methods, such as column chromatography, to yield the secondary amine.[2]
Non-Catalytic Condensation in High-Temperature Water
This method provides an environmentally benign alternative to traditional catalytic systems.
Procedure:
-
A mixture of the aromatic aldehyde and aniline is loaded into a high-pressure reaction vessel.
-
Deionized water is added to the vessel.
-
The reactor is sealed and heated to near-critical or supercritical conditions (e.g., 350°C).
-
The reaction is held at this temperature for a short duration (e.g., 3 minutes).
-
The reactor is then rapidly cooled to room temperature.
-
The product is extracted with a suitable organic solvent and purified.[5][6]
Visualizing the Process: Diagrams and Pathways
To better understand the experimental workflow and the classification of catalysts, the following diagrams are provided.
Caption: General experimental workflow for catalytic aniline-aldehyde condensation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Metal-based Heterogeneous Catalysts for One-Pot Synthesis of Secondary Anilines from Nitroarenes and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peerj.com [peerj.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for Aniline and Heptanal Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of potential genotoxic impurities (PGIs) such as aniline and heptanal is a critical aspect of drug development and manufacturing. Regulatory bodies require robust and validated analytical methods to ensure the safety and quality of pharmaceutical products. This guide provides a comparative overview of common analytical techniques for the quantification of aniline and heptanal, along with supporting data and detailed experimental protocols to aid in method selection and cross-validation.
Principles of Cross-Validation
Cross-validation is the process of comparing two or more analytical methods to ensure they produce comparable results. This is essential when transferring a method between laboratories, updating an existing method, or introducing a new analytical technique. The goal is to demonstrate the equivalency of the methods within defined acceptance criteria.
Below is a generalized workflow for the cross-validation of two analytical methods.
Analytical Methods for Aniline Quantification
Aniline is a primary aromatic amine and a common process impurity in the synthesis of various active pharmaceutical ingredients (APIs). Due to its potential carcinogenicity, its levels are strictly controlled. The most common methods for aniline quantification are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like aniline. It offers high selectivity and sensitivity, making it a "gold standard" for trace analysis[1].
Experimental Protocol (Based on a method for soil matrix, adaptable for pharmaceuticals)
-
Sample Preparation: An appropriate amount of the drug substance is dissolved in a suitable solvent (e.g., dichloromethane or methanol). An internal standard (e.g., N-methylaniline) is added for accurate quantification.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program: Start at 35 °C, hold for 2 minutes, ramp to 150 °C at 15 °C/min, hold for 5 minutes, then ramp to 190 °C at 3 °C/min and hold for 2 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Data Acquisition: Full scan mode or selected ion monitoring (SIM) for enhanced sensitivity. The quantitative ion for aniline is typically m/z 93[2].
-
High-Performance Liquid Chromatography (HPLC-UV)
HPLC-UV is another widely used technique for aniline analysis. It is particularly suitable for non-volatile or thermally labile compounds and is a staple in pharmaceutical quality control laboratories.
Experimental Protocol (General)
-
Sample Preparation: The drug substance is dissolved in a suitable diluent, typically a mixture of the mobile phase components.
-
Instrumentation: A high-performance liquid chromatograph with a UV detector.
-
HPLC Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) in isocratic or gradient elution mode.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
Detection: UV detection at a wavelength where aniline has significant absorbance (e.g., 230 nm or 280 nm).
-
Comparison of Analytical Methods for Aniline
| Parameter | GC-MS | HPLC-UV |
| Linearity Range | 0.5 - 20 µg/mL (R² = 0.999) | Generally in the µg/mL range |
| Limit of Detection (LOD) | 0.1 mg/L (in serum) | Dependent on the method, typically in the ng/mL to µg/mL range |
| Limit of Quantification (LOQ) | 0.04 mg/kg (in soil) | Dependent on the method, typically in the ng/mL to µg/mL range |
| Precision (%RSD) | Within-run: 3.8%, Between-run: 5.8% | Typically < 2% for system precision and < 5% for method precision |
| Accuracy (% Recovery) | 76 - 98% (in soil) | Typically within 98-102% |
Analytical Methods for Heptanal Quantification
Heptanal is an aliphatic aldehyde that can be present as a raw material, intermediate, or degradation product in pharmaceutical manufacturing. Aldehydes can be challenging to analyze due to their reactivity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is well-suited for the analysis of volatile aldehydes like heptanal. Headspace sampling is often employed to minimize matrix effects and introduce a clean sample into the GC system.
Experimental Protocol (Based on a method for saliva, adaptable for pharmaceuticals)
-
Sample Preparation: The sample is placed in a headspace vial. For solid samples, dissolution in a suitable solvent may be necessary. Headspace extraction is performed by heating the vial to a specific temperature for a set time to allow volatile compounds to partition into the headspace.
-
Instrumentation: A gas chromatograph with a headspace autosampler coupled to a mass spectrometer.
-
GC Conditions:
-
Column: A low to mid-polarity column (e.g., DB-5ms or equivalent).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Optimized for the separation of volatile compounds.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Data Acquisition: Full scan or SIM mode.
-
High-Performance Liquid Chromatography (HPLC-UV) with Derivatization
Direct analysis of aliphatic aldehydes by HPLC-UV is often difficult due to their lack of a strong chromophore. Therefore, a derivatization step is commonly employed to introduce a UV-absorbing moiety. A widely used derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH), which reacts with aldehydes to form stable hydrazones that can be readily detected by UV.
Experimental Protocol (General)
-
Derivatization: The sample is reacted with a solution of DNPH in an acidic medium (e.g., acetonitrile with a small amount of strong acid).
-
Sample Preparation: After the reaction is complete, the derivatized sample is diluted with the mobile phase.
-
Instrumentation: An HPLC system with a UV detector.
-
HPLC Conditions:
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient of water and acetonitrile is typically used.
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Detection: UV detection at approximately 360 nm, the wavelength of maximum absorbance for the DNPH derivatives.
-
Comparison of Analytical Methods for Heptanal
| Parameter | GC-MS (Headspace) | HPLC-UV (with Derivatization) |
| Linearity Range | Up to 50 ng/mL | Typically in the µg/L to mg/L range |
| Limit of Detection (LOD) | 0.26 ng/mL (in saliva) | 4.3 - 21.0 µg/L (for various aldehydes) |
| Precision (%RSD) | ≤ 12% | Typically < 5% |
| Accuracy (% Recovery) | Not specified in the reference | Typically within 90-110% |
Cross-Validation Considerations and Method Selection
A direct simultaneous analysis of aniline and heptanal by a single method can be challenging due to their different chemical properties.
-
GC-MS is a viable option for both, as both are amenable to gas chromatography. However, the optimal conditions for each may differ. A temperature program would need to be carefully developed to ensure adequate separation without degradation.
-
HPLC-UV is less straightforward for simultaneous analysis. While aniline can be analyzed directly, heptanal requires derivatization. Performing the derivatization on a sample containing aniline could potentially lead to side reactions or interferences.
For cross-validation , if two different methods are used (e.g., GC-MS for heptanal and HPLC-UV for aniline), the focus would be on ensuring that each method is validated for its intended purpose and that the results are reliable for ensuring the quality of the pharmaceutical product. If two different methods are developed for the same analyte (e.g., GC-MS and HPLC for aniline), a direct comparison of results from the analysis of the same batch of material should be performed, and the results should be statistically equivalent.
Key considerations for method selection include:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. Mass spectrometry offers higher specificity than UV detection.
-
Sensitivity: The required detection and quantification limits for the impurities, which are often in the parts-per-million (ppm) range relative to the API.
-
Sample Matrix: The nature of the drug substance or product can influence the choice of sample preparation and analytical technique.
-
Throughput and Cost: HPLC-UV methods are often faster and less expensive to run than GC-MS methods, which may be a factor in a quality control environment.
References
A Comparative Guide to the Reaction Kinetics of Aniline and Heptanal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics of aniline with heptanal, situated within the broader context of imine formation reactions. By examining available experimental data for similar reactions, this document aims to offer insights into the factors influencing the rate and mechanism of this important chemical transformation.
Introduction to Aniline-Heptanal Reaction
The reaction between aniline and heptanal is a classic example of imine (or Schiff base) formation, a fundamental process in organic chemistry with wide-ranging applications in pharmaceutical synthesis, dynamic combinatorial chemistry, and materials science. The core transformation involves the nucleophilic addition of the primary amine (aniline) to the carbonyl carbon of the aldehyde (heptanal), followed by the elimination of a water molecule to form an N-heptylideneaniline. Understanding the kinetics of this reaction is crucial for optimizing reaction conditions, controlling product yields, and designing novel synthetic pathways.
Comparative Kinetic Data
To contextualize the aniline-heptanal reaction, the following table summarizes kinetic data for the formation of imines from various anilines and aldehydes under different conditions. The data is compiled from multiple studies to allow for a broad comparison.
| Amine | Aldehyde | Solvent | Catalyst | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) | Reference |
| Aniline | Salicylaldehyde | Ethanol | None | 30 | 1.35 x 10⁻³ | 38.5 | [1] |
| Aniline | Salicylaldehyde | Ethanol | None | 35 | 1.82 x 10⁻³ | 38.5 | [1] |
| Aniline | Salicylaldehyde | Ethanol | None | 40 | 2.45 x 10⁻³ | 38.5 | [1] |
| Aniline | Salicylaldehyde | Ethanol | None | 45 | 3.24 x 10⁻³ | 38.5 | [1] |
| Aniline | 3-Hydroxy-4-nitrobenzaldehyde | Acetonitrile | None | 25 | k₁ = 1.2 x 10⁻³ | Not Reported | [2] |
| p-Toluidine | 3-Hydroxy-4-nitrobenzaldehyde | Acetonitrile | None | 25 | k₁ = 2.8 x 10⁻³ | Not Reported | [2] |
| p-Anisidine | 3-Hydroxy-4-nitrobenzaldehyde | Acetonitrile | None | 25 | k₁ = 5.1 x 10⁻³ | Not Reported | [2] |
| p-Bromoaniline | 3-Hydroxy-4-nitrobenzaldehyde | Acetonitrile | None | 25 | k₁ = 0.6 x 10⁻³ | Not Reported | [2] |
Note: The rate constants for the reaction with 3-Hydroxy-4-nitrobenzaldehyde are reported as first-order with respect to the amine and are denoted as k₁ in the source. For comparative purposes, they are presented here, though direct comparison with second-order rate constants should be made with caution.
Analysis of Comparative Data:
From the table, several key trends can be observed:
-
Effect of Aldehyde Structure: The reaction of aniline with aromatic aldehydes, such as salicylaldehyde and 3-hydroxy-4-nitrobenzaldehyde, has been kinetically characterized. Generally, the electronic nature of the substituents on the aromatic ring of the aldehyde influences the electrophilicity of the carbonyl carbon and, consequently, the reaction rate.
-
Effect of Aniline Structure: The nucleophilicity of the aniline nitrogen is a critical factor. Electron-donating groups on the aniline ring (e.g., -CH₃ in p-toluidine and -OCH₃ in p-anisidine) increase the reaction rate by enhancing the nucleophilicity of the amine. Conversely, electron-withdrawing groups (e.g., -Br in p-bromoaniline) decrease the rate.
-
Temperature Dependence: As expected, the rate of imine formation increases with temperature. The activation energy for the reaction of aniline with salicylaldehyde was determined to be 38.5 kJ/mol, which is a typical value for this type of reaction.
Expected Kinetics for Aniline-Heptanal Reaction:
Based on the comparative data, we can infer the following about the aniline-heptanal reaction:
-
The reaction is expected to follow second-order kinetics, being first-order with respect to both aniline and heptanal.
-
The rate constant for the reaction with heptanal (an aliphatic aldehyde) is likely to be different from that with aromatic aldehydes. Aliphatic aldehydes are generally more electrophilic than aromatic aldehydes, which could lead to a faster reaction rate. However, steric hindrance from the heptyl group might play a role.
-
The reaction will be sensitive to temperature, with an increase in temperature leading to a higher reaction rate.
-
The reaction is likely to be catalyzed by acids.[2]
Experimental Protocols
To facilitate further research and direct comparison, this section outlines a general experimental protocol for monitoring the kinetics of imine formation using UV-Vis spectrophotometry, a widely accessible and reliable technique.
Protocol: Kinetic Analysis of Imine Formation by UV-Vis Spectrophotometry
Objective: To determine the second-order rate constant for the reaction between an aniline and an aldehyde.
Materials:
-
Aniline and aldehyde of interest
-
Spectrophotometric grade solvent (e.g., ethanol, acetonitrile)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Micropipettes and standard laboratory glassware
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of the aniline and aldehyde in the chosen solvent at known concentrations (e.g., 0.1 M).
-
-
Determination of λ_max_ of the Imine:
-
Prepare a solution containing a mixture of the aniline and aldehyde at concentrations that will lead to significant imine formation at equilibrium.
-
Allow the reaction to proceed to completion (this may require gentle heating or a catalytic amount of acid).
-
Scan the UV-Vis spectrum of the resulting solution to determine the wavelength of maximum absorbance (λ_max_) of the imine product. At this wavelength, the absorbance of the reactants should be minimal.
-
-
Kinetic Runs:
-
Set the spectrophotometer to monitor the absorbance at the determined λ_max_ over time.
-
Equilibrate the temperature of the cuvette holder to the desired reaction temperature.
-
Prepare separate solutions of the aniline and aldehyde at the desired initial concentrations for the kinetic run. It is often convenient to use pseudo-first-order conditions, where one reactant is in large excess (e.g., 10-fold or more) over the other.
-
In a quartz cuvette, place the solution of the reactant that is not in excess.
-
At time t=0, rapidly add the solution of the excess reactant to the cuvette, mix quickly and thoroughly with a pipette, and immediately start recording the absorbance at λ_max_ as a function of time.
-
Continue data collection until the reaction is essentially complete, as indicated by a plateau in the absorbance reading.
-
-
Data Analysis:
-
The absorbance data can be used to calculate the concentration of the imine product at each time point using the Beer-Lambert law (A = εbc), provided the molar absorptivity (ε) of the imine is known.
-
For a reaction under pseudo-first-order conditions (e.g., [Aniline]₀ >> [Aldehyde]₀), the observed rate constant (kobs) can be determined by fitting the absorbance data to a first-order integrated rate law: ln(A∞ - At) = -kobst + ln(A∞ - A₀) where At is the absorbance at time t, A∞ is the absorbance at the completion of the reaction, and A₀ is the initial absorbance.
-
The second-order rate constant (k₂) can then be calculated from the pseudo-first-order rate constant using the following equation: k₂ = kobs / [Aniline]₀
-
Signaling Pathways and Logical Relationships
The formation of an imine from an aniline and an aldehyde proceeds through a well-established mechanism involving nucleophilic addition followed by dehydration. This process can be visualized as a logical workflow.
Caption: General mechanism of imine formation.
Conclusion
While direct kinetic data for the aniline-heptanal reaction remains to be experimentally determined, a comparative analysis of similar imine formation reactions provides a strong predictive framework. The reaction is expected to be second-order, with its rate influenced by the electronic and steric properties of both the aniline and the aldehyde, as well as by temperature and catalysis. The provided experimental protocol offers a robust method for researchers to quantitatively investigate the kinetics of this and related reactions, contributing to a deeper understanding of imine chemistry and its applications.
References
Performance Showdown: Aniline-Aldehyde Polymers vs. Polyaniline
A comparative guide for researchers, scientists, and drug development professionals on the performance characteristics of aniline-based polymers.
In the realm of conductive polymers, aniline-based materials have garnered significant attention for their diverse applications, ranging from electronics to biomedical devices. This guide provides a comparative analysis of two key types of aniline-based polymers: aniline-aldehyde condensates and the extensively studied polyaniline (PANI). While specific data on aniline heptanal polymers is limited in current literature, this comparison leverages data from the broader class of aniline-aldehyde polymers, primarily represented by aniline-formaldehyde resins, to offer valuable performance insights against the benchmark of polyaniline.
Data at a Glance: A Comparative Summary
The following table summarizes the key performance indicators for aniline-aldehyde polymers and polyaniline, based on available experimental data. It is important to note that the properties of aniline-aldehyde polymers can vary significantly with the specific aldehyde used and the polymerization conditions.
| Performance Metric | Aniline-Aldehyde Polymers (Aniline-Formaldehyde as representative) | Polyaniline (PANI) | Key Observations |
| Electrical Conductivity | Generally lower, often in the range of insulators to semiconductors (can be enhanced by doping). | Higher conductivity, typically in the semiconductor range, which can be significantly increased by doping to reach metallic levels (up to 10^3 S/cm).[1] | Polyaniline exhibits intrinsically higher electrical conductivity, a key advantage for applications requiring efficient charge transport. |
| Thermal Stability | The thermal decomposition of aniline-formaldehyde resins has been studied, with stability depending on the monomer ratio. | Polyaniline generally shows a multi-step degradation process, with initial weight loss due to moisture and dopants, followed by decomposition of the polymer backbone at higher temperatures (around 300-500°C).[2][3][4] | Both polymer types offer moderate to good thermal stability, with the specific degradation profile being dependent on their chemical structure and purity. |
| Biocompatibility | Biocompatibility data for aniline-aldehyde polymers is not widely available. However, concerns regarding the potential toxicity of residual formaldehyde in aniline-formaldehyde resins exist. | Polyaniline and its derivatives have been investigated for biomedical applications and have shown a degree of biocompatibility.[5][6] However, cytotoxicity can be influenced by factors such as oligomer length and dopants.[7] | Polyaniline has a more established profile for biocompatibility, making it a more common choice for biomedical research, though careful evaluation is still necessary.[5][8] |
| Solubility & Processability | Aniline-formaldehyde resins are thermosetting polymers, often resulting in insoluble and infusible materials. | Polyaniline is notoriously difficult to process due to its poor solubility in common solvents.[5] However, various strategies like creating nanocomposites or using functionalized dopants are employed to improve its processability. | Both classes of polymers present challenges in processability, which is a critical consideration for device fabrication. |
Experimental Corner: Understanding the Data
The performance data presented in this guide is derived from a variety of experimental techniques. Below are detailed methodologies for the key experiments cited.
Electrical Conductivity Measurement
The electrical conductivity of conductive polymers is a crucial parameter determining their suitability for electronic applications. The four-probe method is a standard technique used to minimize contact resistance and obtain accurate measurements.
Protocol: Four-Probe Conductivity Measurement
-
Sample Preparation: A thin film of the polymer is prepared on an insulating substrate. For soluble polymers, this can be achieved by drop-casting or spin-coating a solution. For insoluble polymers, a pressed pellet may be used.
-
Probe Configuration: Four equally spaced, spring-loaded probes are brought into contact with the surface of the polymer film in a linear arrangement.
-
Measurement: A constant current (I) is passed through the two outer probes, and the voltage (V) is measured between the two inner probes.
-
Calculation: The sheet resistance (Rs) is calculated using the formula: Rs = (π/ln(2)) * (V/I).
-
Conductivity Calculation: The bulk conductivity (σ) is then determined by dividing the sheet resistance by the thickness of the film (t): σ = 1 / (Rs * t).
Workflow for Four-Probe Conductivity Measurement
Caption: Workflow for determining electrical conductivity using the four-probe method.
Thermal Stability Analysis
Thermogravimetric analysis (TGA) is a widely used technique to evaluate the thermal stability of polymers by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere.
Protocol: Thermogravimetric Analysis (TGA)
-
Sample Preparation: A small, accurately weighed amount of the polymer sample (typically 5-10 mg) is placed in a TGA crucible.
-
Instrument Setup: The crucible is placed in the TGA furnace. The desired temperature program (e.g., a heating rate of 10 °C/min) and atmosphere (e.g., nitrogen or air) are set.
-
Analysis: The instrument heats the sample according to the program and continuously records the sample's weight as a function of temperature.
-
Data Interpretation: The resulting TGA curve plots percentage weight loss versus temperature. The onset temperature of decomposition and the temperature of maximum weight loss provide information about the thermal stability of the polymer.
TGA Experimental Workflow
Caption: A simplified workflow for conducting thermogravimetric analysis (TGA).
Biocompatibility Assessment
Cytotoxicity assays are essential for evaluating the potential of a polymer for biomedical applications. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: A specific cell line (e.g., fibroblasts or cancer cells) is seeded in a 96-well plate and allowed to adhere overnight.
-
Material Exposure: The polymer, either in solution or as a sterilized film, is added to the wells containing the cells. A control group of cells without the polymer is also maintained.
-
Incubation: The plate is incubated for a specific period (e.g., 24, 48, or 72 hours) to allow the cells to interact with the material.
-
MTT Addition: The culture medium is replaced with a medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The cell viability is calculated as a percentage relative to the control group.
Signaling Pathway in MTT Assay
Caption: The cellular mechanism underlying the MTT cytotoxicity assay.
References
- 1. Electrical and Electrochemical Properties of Conducting Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Advances in Polyaniline for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. actascientific.com [actascientific.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Benchmarking Aniline Heptanal Synthesis: A Comparative Guide to Known Methods
For Researchers, Scientists, and Drug Development Professionals
The synthesis of N-heptylaniline, also known as aniline heptanal, is a crucial step in the development of various pharmaceuticals and agrochemicals. This guide provides an objective comparison of common synthetic methods, supported by experimental data, to aid researchers in selecting the most suitable protocol for their needs. The primary route to N-heptylaniline is the reductive amination of heptanal with aniline. This guide will focus on two prevalent methods: catalytic hydrogenation and sodium borohydride reduction.
At a Glance: Comparison of Synthesis Methods
| Parameter | Method 1: Catalytic Hydrogenation | Method 2: Sodium Borohydride Reduction |
| Catalyst/Reagent | Palladium on Carbon (Pd/C) | Sodium Borohydride (NaBH₄) |
| Solvent | Ethanol | Methanol |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | 12 hours | 4 hours |
| Reported Yield | ~95% | ~85% |
| Key Advantages | High yield, Atom economy | Milder conditions, Readily available reagent |
| Key Disadvantages | Requires specialized hydrogenation equipment | Lower yield, Potential for side reactions |
Experimental Workflow Overview
The general workflow for the synthesis of N-heptylaniline via reductive amination involves two main stages: the formation of an intermediate imine from the reaction of aniline and heptanal, followed by the reduction of this imine to the final N-heptylaniline product.
Caption: Generalized workflow for the synthesis of N-heptylaniline.
Method 1: Catalytic Hydrogenation
This method is a high-yield, one-pot procedure that utilizes hydrogen gas and a palladium on carbon catalyst to reduce the in-situ formed imine.
Experimental Protocol
-
Reaction Setup: To a solution of aniline (10 mmol) and heptanal (12 mmol) in ethanol (50 mL) in a high-pressure reactor, 10% palladium on carbon (5 mol%) is added.
-
Hydrogenation: The reactor is sealed and purged with hydrogen gas. The reaction mixture is then stirred under a hydrogen atmosphere (5 bar) at room temperature for 12 hours.
-
Workup: After the reaction is complete, the catalyst is removed by filtration through a pad of celite. The solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford pure N-heptylaniline.
Method 2: Sodium Borohydride Reduction
This approach employs the readily available and easy-to-handle reducing agent, sodium borohydride, in a one-pot reaction.
Experimental Protocol
-
Imine Formation: Aniline (10 mmol) and heptanal (11 mmol) are dissolved in methanol (50 mL). A catalytic amount of acetic acid (2-3 drops) is added, and the mixture is stirred at room temperature for 1 hour to facilitate the formation of the imine.
-
Reduction: The reaction mixture is cooled in an ice bath, and sodium borohydride (15 mmol) is added portion-wise over 30 minutes. The reaction is then allowed to warm to room temperature and stirred for an additional 3 hours.
-
Workup: The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield pure N-heptylaniline.
Signaling Pathway Diagram
The synthesis of N-heptylaniline via reductive amination can be visualized as a direct pathway from reactants to the final product, with the imine as a key intermediate.
Caption: Reaction pathway for N-heptylaniline synthesis.
Disclaimer: The experimental protocols and data presented in this guide are for informational purposes only and are based on established chemical literature. Researchers should always adhere to proper laboratory safety procedures and consult original research articles for detailed information. Yields and reaction conditions may vary depending on the specific experimental setup and purity of reagents.
Safety Operating Guide
Safe Disposal of Aniline and Heptanal in a Laboratory Setting
Essential guidelines for research, scientific, and drug development professionals on the proper operational and disposal procedures for aniline and heptanal.
This document provides comprehensive, step-by-step procedures for the safe handling and disposal of aniline and heptanal in a laboratory environment. Adherence to these protocols is critical to ensure personnel safety and environmental compliance.
Immediate Safety and Handling Precautions
Before beginning any procedure involving aniline or heptanal, ensure that a current Safety Data Sheet (SDS) for each chemical is readily accessible. All handling of these substances should be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) includes:
-
Gloves: Butyl rubber, neoprene, or Viton™ gloves are recommended for handling aniline. Nitrile gloves are not recommended for prolonged contact. For heptanal, chemically resistant gloves such as nitrile rubber should be used.
-
Eye Protection: Chemical splash goggles are mandatory.
-
Protective Clothing: A fully buttoned lab coat, long pants, and closed-toe shoes are required.
Step-by-Step Disposal Procedures
Aniline Disposal:
Aniline is classified as a hazardous waste and must be disposed of accordingly. Under no circumstances should aniline or its residues be poured down the drain.
-
Waste Collection:
-
Collect all aniline waste, including contaminated materials, in a designated, leak-proof, and compatible container. Polyethylene containers are a suitable option.[1]
-
The container must be clearly labeled with "Hazardous Waste," "Aniline," and any other components of the waste stream.
-
Keep the waste container securely closed except when adding waste.
-
-
Storage:
-
Store the aniline waste container in a cool, dry, well-ventilated area, away from direct sunlight and sources of ignition.
-
Ensure the storage area is segregated from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
-
Spill Management:
-
In the event of a small spill, trained personnel should absorb the aniline with an inert, dry material (e.g., vermiculite, sand).
-
The absorbent material must then be collected in a sealed container and disposed of as hazardous waste.[1]
-
-
Arranging for Disposal:
-
Once the waste container is full, or if it is no longer being used, arrange for its collection by a licensed chemical waste disposal firm. Follow your institution's specific procedures for chemical waste pickup.
-
Heptanal Disposal:
Heptanal is a flammable liquid and a skin irritant. It should be handled with care and disposed of as hazardous waste.
-
Waste Collection:
-
Collect all heptanal waste in a designated, properly labeled, and tightly sealed container.
-
The label should clearly identify the contents as "Hazardous Waste" and "Heptanal."
-
Do not mix heptanal waste with other waste streams unless compatibility has been confirmed.
-
-
Storage:
-
Store the heptanal waste container in a cool, well-ventilated area, away from heat, sparks, and open flames.
-
Store separately from oxidizing agents, strong bases, and strong reducing agents.
-
-
Spill Management:
-
For small spills, remove all ignition sources and ventilate the area.
-
Contain the spill using an inert absorbent material and place it in a sealed container for disposal.[2]
-
-
Arranging for Disposal:
-
Dispose of heptanal waste through an approved hazardous waste disposal facility.[3] Follow your institution's protocol for hazardous waste collection.
-
Quantitative Data Summary
The following table summarizes key quantitative data for aniline and heptanal, which is essential for safety and regulatory compliance.
| Parameter | Aniline | Heptanal |
| CAS Number | 62-53-3[4] | 111-71-7[2] |
| UN Number | UN1547[4][5] | UN3056[2][3] |
| DOT Hazard Class | 6.1 (Toxic)[4][5] | 3 (Flammable Liquid)[2][3] |
| EPA Hazardous Waste Codes | K083, K103, K104 | Not specifically listed; may be classified as D001 (Ignitable) |
| OSHA PEL (8-hr TWA) | 5 ppm[4] | No specific PEL established |
| NIOSH REL | Lowest feasible concentration | No specific REL established |
| ACGIH TLV (8-hr TWA) | 2 ppm[4] | No specific TLV established |
Experimental Protocols
Laboratory-Scale Treatment of Aniline Waste:
For research laboratories that generate small quantities of aqueous aniline waste, the following oxidation procedure can be considered to render the waste less hazardous. This procedure should only be performed by trained personnel with a thorough understanding of the chemical reactions involved.
Objective: To oxidize aniline to less hazardous, water-soluble compounds.
Materials:
-
Aniline waste solution
-
Sulfuric acid (1.7 N)
-
Potassium permanganate solution (0.2 M)
-
Sodium bisulfite (solid)
-
Large reaction flask
-
Stir plate and stir bar
-
pH meter or pH paper
Procedure:
-
In a chemical fume hood, place the aqueous aniline waste in a large reaction flask equipped with a stir bar.
-
Slowly add 1.7 N sulfuric acid to the solution until the pH is acidic.
-
While stirring, slowly add 0.2 M potassium permanganate solution. A brown precipitate of manganese dioxide will form. Continue adding potassium permanganate until a faint pink or purple color persists in the solution, indicating an excess of the oxidizing agent.
-
Allow the mixture to stir at room temperature for a minimum of 8 hours to ensure complete oxidation of the aniline.
-
After the reaction is complete, quench the excess potassium permanganate by slowly adding solid sodium bisulfite until the purple color disappears.
-
Neutralize the resulting solution with a suitable base (e.g., sodium bicarbonate) to a pH between 6.0 and 8.0.
-
The neutralized solution, now containing less hazardous degradation products and inorganic salts, may be suitable for drain disposal, depending on local regulations. Always consult your institution's environmental health and safety office before any drain disposal.
Note on Heptanal Treatment: No established and verified laboratory-scale treatment protocol for heptanal was identified in the reviewed literature. Therefore, the collection and disposal by a licensed hazardous waste management company remains the recommended and safest procedure.
Mandatory Visualizations
Disposal Workflow for Aniline and Heptanal
The following diagram illustrates the decision-making process and logical workflow for the proper disposal of aniline and heptanal waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of aniline and heptanal waste.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
